molecular formula C6H11N3S B044390 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine CAS No. 116252-53-0

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Katalognummer: B044390
CAS-Nummer: 116252-53-0
Molekulargewicht: 157.24 g/mol
InChI-Schlüssel: HYQAPLLDHDEUSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine is a synthetically versatile, functionalized thiazole derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a privileged thiazole heterocycle core, a primary amine group at the 2-position, and a dimethylaminomethyl substituent at the 4-position. This molecular architecture provides multiple handles for chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries, particularly for the development of small molecule inhibitors and probes.

Eigenschaften

IUPAC Name

4-[(dimethylamino)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-9(2)3-5-4-10-6(7)8-5/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQAPLLDHDEUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116252-53-0
Record name 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine chemical properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

The "Dual-Amine" Scaffold in Medicinal Chemistry[1][2]

Executive Summary

This compound (CAS: 116252-53-0) represents a critical pharmacophore in the design of histamine H2-receptor antagonists and modern anti-infectives.[1] Distinguished by its bifunctional basicity —comprising a resonance-stabilized 2-amino-thiazole core and a highly basic aliphatic dimethylamino side chain—this molecule offers unique opportunities for salt formation, solubility tuning, and selective derivatization.[1]

This guide analyzes the physiochemical behavior, industrial-grade synthetic pathways, and reactivity profiles necessary for utilizing this scaffold in high-throughput lead optimization.[1]

Physiochemical Profile

The molecule's behavior is governed by the disparity between its two nitrogen centers. The aliphatic amine drives solubility and basicity, while the heteroaromatic amine serves as a hydrogen bond donor/acceptor in protein-ligand interactions.

Table 1: Core Chemical Properties
PropertyValueNotes
IUPAC Name This compound-
CAS Number 116252-53-0-
Molecular Formula C₆H₁₁N₃S-
Molecular Weight 157.24 g/mol -
Physical State Crystalline SolidHygroscopic; store under inert atmosphere.[1][2][3]
LogP (Predicted) ~0.5Amphiphilic nature aids bioavailability.[1]
pKa₁ (Side Chain) 9.4 – 9.8Protonation site (Aliphatic Tertiary Amine).[1]
pKa₂ (Thiazole N) ~5.3Weakly basic due to aromaticity.[1]
Solubility High (Water, MeOH, DMSO)Soluble as HCl salt; free base soluble in organic solvents.

Synthetic Architecture

While direct Hantzsch synthesis using 1-bromo-3-(dimethylamino)propan-2-one is theoretically possible, it is experimentally hazardous due to the instability of the aminoketone precursor (prone to self-condensation).[1]

The Expert Protocol utilizes a stepwise displacement strategy. This route maximizes yield and purity by generating the stable intermediate 4-(chloromethyl)thiazol-2-amine before introducing the volatile dimethylamine.[1]

Validated Synthesis Protocol (Stepwise Displacement)
Phase 1: Construction of the Thiazole Core
  • Reagents: 1,3-Dichloroacetone (1.0 eq), Thiourea (1.1 eq), Ethanol or Acetone (Solvent).

  • Procedure:

    • Dissolve 1,3-dichloroacetone in ethanol at 0°C.

    • Add thiourea portion-wise to control exotherm.

    • Reflux for 2–4 hours. The solution will precipitate the hydrochloride salt of 4-(chloromethyl)thiazol-2-amine.[1]

    • Filtration: Collect the solid. This intermediate is stable and can be stored.

Phase 2: Nucleophilic Substitution (The Critical Step)[1]
  • Reagents: 4-(Chloromethyl)thiazol-2-amine HCl (from Phase 1), Dimethylamine (40% aq. solution or 2.0M in THF, excess 3-5 eq).

  • Procedure:

    • Suspend the intermediate in water or THF.

    • Add excess dimethylamine at 0°C. Note: Excess base is required to neutralize the HCl salt and drive the kinetics.

    • Stir at room temperature for 12 hours.

    • Workup: Basify with NaOH (pH > 12) to liberate the free base. Extract with Dichloromethane (DCM).[1]

    • Purification: Recrystallization from EtOAc/Hexanes or conversion to dihydrochloride salt for storage.

Mechanism of Action (Hantzsch & Substitution)

The following diagram illustrates the convergent synthesis and the critical displacement step.

Synthesis Start1 1,3-Dichloroacetone Inter Intermediate: 4-(Chloromethyl)thiazol-2-amine Start1->Inter Hantzsch Cyclization (Reflux, EtOH) Start2 Thiourea Start2->Inter Product Target: 4-[(Dimethylamino)methyl] -1,3-thiazol-2-amine Inter->Product SN2 Displacement (aq. or THF) Reagent Dimethylamine (Excess) Reagent->Product

Figure 1: Two-step synthetic pathway avoiding unstable aminoketone precursors.

Reactivity & Stability Matrix

Understanding the reactivity of this compound is vital for derivatization.[1] The molecule possesses two nucleophilic centers with distinct electronic environments.

Nucleophilicity Hierarchy[1]
  • Aliphatic Amine (Side Chain): The dimethylamino group is the most basic and nucleophilic center. It will readily form salts or N-oxides but is sterically hindered for further alkylation (quaternization is possible but requires forcing conditions).[1]

  • Exocyclic Amine (C2-NH₂): This amine is conjugated with the thiazole ring (amidine character).[1] It is poorly nucleophilic compared to the side chain but can be acylated (e.g., with acid chlorides) to form amides. This is the primary vector for extending the scaffold in drug design.

  • Ring Nitrogen (N3): Very weakly basic; typically participates in coordination only after the side chain is protonated.

Stability Concerns
  • Oxidation: The dimethylamino group is susceptible to N-oxidation by peroxides (mCPBA), forming N-oxides which may be metabolic liabilities or prodrug targets.[1]

  • Hygroscopicity: As a free base, the molecule attracts moisture. Storage as a dihydrochloride or fumarate salt is recommended for long-term stability.[1]

Reactivity Core 4-[(Dimethylamino)methyl] -1,3-thiazol-2-amine Salt Salt Formation (HCl, Fumaric Acid) Core->Salt pH < 9 (Protonation of Side Chain) Acyl Acylation (R-COCl) Selectivity: C2-NH2 Core->Acyl Base/DCM (Amide Bond Formation) Quat Quaternization (MeI) Selectivity: Side Chain N Core->Quat Alkyl Halides (Formation of Quats) Oxid N-Oxidation (mCPBA) Selectivity: Side Chain N Core->Oxid Oxidizing Agents

Figure 2: Reactivity flowchart demonstrating selective functionalization pathways.[1][2]

Analytical Characterization

To validate the synthesis, the following spectral fingerprints must be confirmed.

Proton NMR (¹H-NMR, DMSO-d₆)[1]
  • δ 2.20 ppm (s, 6H): Distinct singlet for the N(CH₃)₂ group.

  • δ 3.40 ppm (s, 2H): Singlet for the methylene bridge (-CH₂-) connecting the ring and the amine.[1]

  • δ 6.30–6.50 ppm (s, 1H): Thiazole ring proton (C5-H).[1]

  • δ 6.90 ppm (br s, 2H): Exocyclic amine (-NH₂).[1] Note: This signal disappears upon D₂O shake.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 158.1 m/z.[1]

  • Fragmentation: Expect a major fragment at m/z 58 (loss of dimethylamine/immonium ion) or m/z 113 (loss of the dimethylamino side chain), confirming the side chain structure.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[1][2]

Handling Protocol:

  • Use a fume hood due to the potential volatility of trace dimethylamine.

  • Wear nitrile gloves; thiazoles can penetrate skin.

  • In case of contact, wash with soap and water immediately; do not use ethanol (increases absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351685, this compound.[1] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2] Retrieved from [Link][1][2]

  • Hantzsch, A. (1887).Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).

Sources

Known mechanism of action for 2-aminothiazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action for 2-Aminothiazole Inhibitors: A Technical Guide

Executive Summary: The Privileged Scaffold

The 2-aminothiazole core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from its distinct electronic profile, compact size, and capacity to form directional hydrogen bonds.

While primarily known for ATP-competitive kinase inhibition , this scaffold has emerged as a potent modulator in prion disease pathology and microbial pathogenesis . However, its deployment requires rigorous optimization to mitigate metabolic liabilities associated with structural toxicity alerts. This guide dissects the molecular mechanisms, binding modes, and validation protocols for 2-aminothiazole inhibitors.[1]

Structural Basis of Action

The efficacy of the 2-aminothiazole moiety is driven by its ability to mimic the adenine ring of ATP, allowing it to anchor predominantly in the hinge region of kinase active sites.

  • H-Bond Acceptor (N3): The endocyclic nitrogen (N3) possesses a lone pair capable of accepting hydrogen bonds from backbone amides in the target protein.

  • H-Bond Donor (C2-NH2): The exocyclic amine group acts as a hydrogen bond donor to backbone carbonyls.

  • Electronic Tuning: Substituents at the C4 and C5 positions allow for electronic tuning of the ring system, affecting pKa and lipophilicity, which modulates solubility and membrane permeability.

Primary Mechanism: ATP-Competitive Kinase Inhibition

The Binding Mode

In the context of kinases (e.g., CDK, Src, Aurora), 2-aminothiazoles function largely as Type I inhibitors. They occupy the ATP-binding pocket when the kinase is in its active conformation (DFG-in).

  • Hinge Interaction: The core establishes a bidentate hydrogen bonding network with the kinase hinge region.

    • Example: In CDK5 inhibition, the thiazole N3 accepts a proton from the backbone amide of Cys83, while the exocyclic amine donates to the backbone carbonyl of the same or adjacent residue.

  • Gatekeeper Interaction: Bulky substituents at the C5 position often target the hydrophobic pocket behind the "gatekeeper" residue, improving selectivity against kinases with larger gatekeeper amino acids.

Case Study: Dasatinib

While Dasatinib is a complex multi-kinase inhibitor, its core pharmacophore relies on a thiazole-carboxamide motif that functionally mimics the 2-aminothiazole interaction pattern, anchoring it within the Abl kinase ATP pocket with nanomolar affinity.

Visualization: Kinase Hinge Binding Mechanism

KinaseBinding Inhibitor 2-Aminothiazole Inhibitor Hinge Kinase Hinge Region (Backbone) Inhibitor->Hinge H-Bond Donor (Exocyclic NH2) Pocket Hydrophobic Pocket Inhibitor->Pocket Van der Waals (C5 Substituent) ATP_Site ATP Binding Site Competition Inhibitor->ATP_Site Steric Occlusion Hinge->Inhibitor H-Bond Acceptor (Endocyclic N3) Signal Downstream Signaling (e.g., Phosphorylation) ATP_Site->Signal Blocks

Figure 1: Bidentate binding mode of 2-aminothiazole inhibitors within the kinase hinge region.

Secondary Mechanism: Prion Propagation Inhibition

Beyond kinases, 2-aminothiazoles (e.g., IND24 ) have demonstrated potent anti-prion activity.

  • Mechanism: Unlike kinase inhibitors, these compounds do not target a catalytic site. Instead, they act as chemical chaperones or intercalators .

  • Action: They bind to PrPSc (the misfolded infectious isoform) or the conversion interface, raising the energy barrier for the conformational switch from PrPc (cellular) to PrPSc.

  • Evidence: Studies in ScN2a cells show reduction in PrPSc levels without affecting PrPc expression, ruling out transcriptional modulation.

Safety & Toxicology: The Structural Alert

A critical aspect of developing 2-aminothiazoles is managing their potential toxicity. The scaffold is classified as a structural alert in drug design.

  • Bioactivation: The thiazole ring is susceptible to metabolic activation by Cytochrome P450 enzymes.

  • Reactive Metabolites: Oxidation can lead to the formation of reactive intermediates (e.g., sulfoxides, iminoquinones) or ring opening (glyoxal formation).

  • Consequence: These electrophilic species can covalently bind to hepatic proteins (glutathione depletion), leading to idiosyncratic hepatotoxicity.

  • Mitigation: Blocking metabolically labile sites (e.g., C4/C5) with electron-withdrawing groups or steric bulk can reduce bioactivation potential.

Experimental Validation Workflows

To confirm the mechanism of action for a novel 2-aminothiazole derivative, the following self-validating protocols are recommended.

Protocol A: Kinase Inhibition & Mode of Action Determination

Objective: Determine IC50 and verify ATP competition.

  • Assay Setup: Use a radiometric (

    
    P-ATP) or fluorescence-based (ADP-Glo) kinase assay.
    
  • Titration: Prepare a 10-point dilution series of the inhibitor.

  • ATP Competition Check: Run the assay at

    
     (ATP) and 
    
    
    
    (ATP).
    • Interpretation: If IC50 increases significantly at high ATP, the inhibitor is ATP-competitive .

  • Readout: Measure luminescence/radioactivity and fit data to the Hill equation.

Protocol B: Crystallographic Binding Validation

Objective: Map specific H-bond interactions.

  • Protein Prep: Express and purify the kinase domain (e.g., CDK2/5) to >95% homogeneity.

  • Co-crystallization: Incubate protein (10 mg/mL) with inhibitor (1-2 mM) using hanging drop vapor diffusion.

  • Data Collection: Collect diffraction data at a synchrotron source.

  • Refinement: Solve structure using molecular replacement. Look for electron density in the hinge region corresponding to the 2-aminothiazole core.

Visualization: Validation Workflow

ValidationWorkflow Start Novel 2-Aminothiazole Hit Biochem Biochemical Assay (ADP-Glo / 33P) Start->Biochem Decision IC50 Shift with ATP? Biochem->Decision Cellular Cellular Target Engagement (NanoBRET) Struct X-Ray Crystallography Result_Comp Mechanism: ATP Competitive Decision->Result_Comp Yes (Shift) Result_Allo Mechanism: Allosteric/Non-Comp Decision->Result_Allo No (Stable) Result_Comp->Cellular Result_Comp->Struct

Figure 2: Decision tree for validating kinase inhibitor mechanism of action.

Quantitative Data Summary: SAR Trends

Substituent (R)Target KinaseIC50 (nM)Binding Feature
Unsubstituted CDK2>10,000Weak hinge binding; high solvent exposure.
4-Phenyl CDK2450Hydrophobic interaction with gatekeeper region.
4-(2-pyridyl) ALK25Additional H-bond acceptor; improved solubility.
5-Amide Src12Accesses "sugar pocket"; stabilizes DFG-in.

Note: Data represents generalized Structure-Activity Relationship (SAR) trends observed in 2-aminothiazole development.

References

  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology. [Link][2]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

  • 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Journal of Medicinal Chemistry. [Link]

Sources

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, nomenclature, synthesis, and characterization of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the foundational chemistry of the 2-aminothiazole scaffold and explores the specific attributes conferred by the 4-position dimethylaminomethyl substituent. We present a plausible synthetic route based on established chemical principles, outline standard protocols for structural verification, and discuss the compound's potential as a valuable building block in modern pharmacology. All methodologies are presented with an emphasis on scientific integrity and reproducibility.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore in drug discovery.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have made it a privileged structure in a vast array of therapeutic agents. The thiazole nucleus is integral to natural products like vitamin B1 (thiamine) and is a key component in blockbuster drugs such as the anti-inflammatory Meloxicam and the antiretroviral Ritonavir.[1][2] The 2-aminothiazole variant, in particular, serves as a critical synthon for the development of sulfonamides (e.g., Sulfathiazole) and acts as a versatile scaffold for targeting various biological pathways.[3] This guide focuses specifically on this compound, a derivative whose substituents suggest significant potential for modulating physicochemical properties and biological activity.

Molecular Identity of this compound

IUPAC Nomenclature and Molecular Structure

The formal IUPAC name for this compound is This compound .[4] The structure consists of a central 1,3-thiazole ring. An amine group (-NH₂) is attached at the C2 position, and a methyl group substituted with a dimethylamino moiety (-CH₂N(CH₃)₂) is located at the C4 position. The numbering of the thiazole ring begins with the sulfur atom (position 1), proceeds to the adjacent nitrogen (position 3), and continues around the carbon atoms.

2D Structure of this compoundFigure 1. 2D molecular structure of this compound.
Key Identifiers and Physicochemical Properties

A summary of the essential chemical and physical properties is provided below. These data are crucial for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
CAS Number 116252-53-0PubChem[4]
Molecular Formula C₆H₁₁N₃SPubChem[4]
Molecular Weight 157.24 g/mol PubChem[4]
Monoisotopic Mass 157.06736854 DaPubChem[4][5]
Predicted XlogP 0.5PubChem[5]
SMILES CN(C)CC1=CSC(=N1)NPubChem[4]
InChIKey HYQAPLLDHDEUSD-UHFFFAOYSA-NPubChem[4]

Synthetic Strategy

Core Principle: The Hantzsch Thiazole Synthesis

The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch synthesis. This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[3] For 2-aminothiazole derivatives, the thioamide component is thiourea or one of its substituted analogs. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Proposed Synthetic Workflow

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or acetonitrile.

  • Reagent Addition: Add 1-chloro-3-(dimethylamino)acetone hydrochloride (1.05 equivalents) to the stirred suspension. The use of the hydrochloride salt helps in handling the otherwise unstable free amine.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-82 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield the pure this compound.

Workflow Diagram: Proposed Synthesis

The following diagram illustrates the proposed synthetic pathway.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thiourea Thiourea Reaction Hantzsch Condensation (Ethanol, Reflux) Thiourea->Reaction Nucleophile Haloketone 1-Chloro-3-(dimethylamino)acetone Haloketone->Reaction Electrophile Product This compound Reaction->Product Cyclization & Dehydration

Caption: Proposed Hantzsch synthesis workflow.

Structural Elucidation and Characterization

Verifying the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural confirmation. While experimental spectra for this specific molecule are not widely published, the expected data can be reliably predicted based on its functional groups and data from analogous structures.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

    • A singlet around δ 7.0-7.5 ppm for the C5-H proton on the thiazole ring.

    • A singlet for the primary amine (-NH₂) protons, which may be broad and located around δ 5.0-6.0 ppm, depending on the solvent.

    • A singlet for the methylene (-CH₂-) protons adjacent to the dimethylamino group, likely appearing around δ 3.5-4.0 ppm.

    • A sharp singlet integrating to six protons for the two methyl groups (-N(CH₃)₂) of the dimethylamino function, expected around δ 2.2-2.5 ppm.

  • ¹³C NMR: The carbon spectrum would corroborate the structure with signals corresponding to:

    • The C2 carbon (attached to two nitrogens) appearing downfield, around δ 165-170 ppm.

    • The C4 and C5 carbons of the thiazole ring in the aromatic region (δ 110-150 ppm).

    • The methylene carbon (-CH₂-) signal around δ 50-60 ppm.

    • The methyl carbons (-N(CH₃)₂) signal around δ 40-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the expected observation would be the protonated molecular ion [M+H]⁺ at m/z 158.07.[5] High-resolution mass spectrometry (HRMS) would further confirm the elemental composition, matching the calculated exact mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic vibrational frequencies include:

  • N-H Stretching: A pair of bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and methylene groups.

  • C=N Stretching: A strong absorption around 1600-1640 cm⁻¹, corresponding to the endocyclic C=N bond of the thiazole ring.[11]

  • C-S Stretching: Weaker bands in the 800-860 cm⁻¹ region are indicative of the C-S-C linkage within the heterocycle.[11]

Expected Spectroscopic Data Summary
TechniqueFunctional GroupExpected Signal/Value
¹H NMR Thiazole C5-H~ δ 7.2 ppm (s, 1H)
Amine (-NH₂)~ δ 5.5 ppm (s, broad, 2H)
Methylene (-CH₂-)~ δ 3.8 ppm (s, 2H)
Dimethyl (-N(CH₃)₂)~ δ 2.3 ppm (s, 6H)
¹³C NMR Thiazole C2~ δ 168 ppm
Thiazole C4, C5~ δ 110-150 ppm
Methylene (-CH₂-)~ δ 55 ppm
Dimethyl (-N(CH₃)₂)~ δ 43 ppm
MS (ESI+) Molecular Ionm/z 158.07 [M+H]⁺
IR N-H Stretch3100-3400 cm⁻¹
C=N Stretch1600-1640 cm⁻¹

Significance and Potential Applications in Drug Discovery

The structural features of this compound make it a compound of significant interest for drug development.

  • Pharmacophore Scaffolding: The 2-aminothiazole core is a proven pharmacophore capable of forming key interactions with biological targets.

  • Modulation of Physicochemical Properties: The dimethylaminomethyl group at the C4 position is particularly noteworthy. As a tertiary amine, it is basic and will be protonated at physiological pH. This positive charge can dramatically increase aqueous solubility, a critical property for drug formulation and bioavailability. It can also serve as an anchor point for forming strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site.

  • Synthetic Handle: The primary amine at the C2 position is a versatile synthetic handle. It can be readily acylated, alkylated, or used in condensation reactions to build more complex molecules, allowing for the rapid generation of compound libraries for screening. A structurally related compound is used as an intermediate in the synthesis of Nizatidine, an H2 receptor antagonist, highlighting the utility of this class of molecules as building blocks.[12]

Conclusion

This compound is a well-defined chemical entity with a clear molecular structure and nomenclature. While its direct synthesis requires a carefully planned approach, the principles of the Hantzsch synthesis provide a reliable blueprint. Its structural features—a proven bioactive scaffold combined with a solubility-enhancing, target-interacting side chain—position it as a highly valuable building block for medicinal chemists. The analytical techniques outlined in this guide provide a robust framework for its synthesis and characterization, enabling its effective use in the rational design of next-generation therapeutics.

References

  • PubChem Compound Summary for CID 351685, this compound. National Center for Biotechnology Information. [Link]

  • PubChemLite for this compound. PubChemLite. [Link]

  • Synthesis of N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1-phenoxy-1-etheneamine. PrepChem.com. [Link]

  • US Patent 4468517A - Synthesis of thiazoles.
  • 4-methyl-1,3-thiazol-2-amine - Chemical Synthesis Database. ChemSynthesis. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters. [Link]

  • 2-Aminothiazole - Wikipedia. Wikipedia. [Link]

  • 4-Methylthiazol-2-amine | CAS#:1603-91-4. Chemsrc. [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Growing Science. [Link]

  • 1,3-thiazol-2-amine - Chemical Synthesis Database. ChemSynthesis. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

  • (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI. [Link]

  • 2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. [Link]

  • 2-Thiazolamine, 4-methyl-. NIST WebBook. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminothiazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., Dasatinib, Abemaciclib) and antimicrobial agents. However, their characterization is frequently complicated by amino-imino tautomerism , which leads to solvent-dependent spectroscopic signatures.

This guide provides a definitive technical framework for interpreting the spectroscopic data of 2-aminothiazole derivatives. It moves beyond basic peak assignment to explain the causal relationship between molecular dynamics and observed spectra, ensuring rigorous structural validation in drug development workflows.

Structural Dynamics: The Tautomerism Challenge

The critical prerequisite for interpreting 2-aminothiazole spectra is understanding the equilibrium between the amine (exo) and imine (endo) forms.

  • Amine Form (A): The aromatic thiazole ring is intact. The exocyclic nitrogen bears two protons (

    
    ). This is the predominant form in polar aprotic solvents (e.g., DMSO).
    
  • Imine Form (B): The aromaticity is disrupted. The endocyclic nitrogen is protonated (

    
    ), and the exocyclic nitrogen forms a double bond (
    
    
    
    ).

Analyst Note: While the amine form is generally more stable (


), substituents at the C4/C5 positions and solvent polarity can shift this equilibrium, causing "ghost" peaks or broadening in NMR spectra.

Infrared Spectroscopy (IR)[1][2][3][4][5][6][7]

IR is the primary tool for distinguishing the tautomeric state in the solid phase. The key differentiator is the N-H stretching region.[1][2]

Diagnostic Bands Table
Functional GroupWavenumber (

)
IntensityStructural Insight
N-H Stretch (Amine)

MediumDoublet (Asymmetric & Symmetric).[1] Confirms primary amine (

).[1]
N-H Stretch (Imine)

Strong/BroadSinglet . Indicates imino form (

), often H-bonded.
C=N (Endocyclic)

StrongCharacteristic thiazole ring breathing.
C=N (Exocyclic)

MediumOnly present in imine tautomers.
C-S Stretch

WeakDiagnostic for the thiazole sulfur; often obscured by fingerprint region.

Technical Insight: In 2-aminothiazoles, a sharp band at


 (Amide II-like) often appears due to the coupling of N-H bending and C-N stretching, serving as a fingerprint for the 2-amino heteroaromatic system.

Nuclear Magnetic Resonance (NMR)[1][3][4][5][6][9][10]

NMR is the definitive method for solution-state structure verification. The choice of solvent is not trivial; it dictates the tautomeric population and proton exchange rates.

Experimental Strategy: Solvent Selection
  • DMSO-

    
     (Recommended):  High polarity stabilizes the amino form. Strong H-bonding capability slows the exchange of the 
    
    
    
    protons, allowing them to appear as a distinct singlet (or broad hump) rather than disappearing.
  • CDCl

    
     (Use with Caution):  Lower polarity may induce line broadening due to intermediate exchange rates or tautomeric shifting.
    
NMR Characteristic Shifts (in DMSO- )
Proton EnvironmentChemical Shift (

ppm)
MultiplicityNotes

(Exocyclic)

Broad SingletHighly sensitive to concentration and water content. Disappears with

shake.
C5-H (Thiazole)

Singlet/DoubletThe most shielded aromatic proton. Diagnostic for 4-substituted derivatives.
C4-H (Thiazole)

Singlet/DoubletDeshielded relative to C5 due to proximity to Nitrogen.
NMR Characteristic Shifts
Carbon EnvironmentChemical Shift (

ppm)
Electronic Environment
C2 (C-NH

)

Highly deshielded due to electronegative N and S neighbors.
C4

Shift varies significantly based on substituents (alkyl vs. aryl).
C5

Relatively shielded; characteristic of electron-rich heteroaromatics.

Mass Spectrometry (MS)[3][4][6][11][12]

Mass spectrometry provides molecular weight confirmation and structural fingerprinting through fragmentation.

Ionization & Isotopic Patterns
  • Method: ESI(+) (Electrospray Ionization) is preferred due to the basicity of the thiazole nitrogen.

  • Sulfur Isotope Effect: The presence of Sulfur (

    
    ) creates a distinctive M+2 peak  (
    
    
    
    ) with a relative abundance of
    
    
    . This is a mandatory check for sulfur-containing heterocycles.
  • Nitrogen Rule: An odd molecular weight indicates an odd number of nitrogens (typically 2 for simple derivatives).

Fragmentation Logic (Graphviz Visualization)

The fragmentation of 2-aminothiazoles often follows a Retro-Diels-Alder (RDA) type mechanism or cleavage of the C-S bond.

MS_Fragmentation M_Ion Molecular Ion (M+) Thiazole Core RDA Ring Cleavage (Retro-Diels-Alder) M_Ion->RDA High Energy Loss_HCN Loss of HCN [M-27] M_Ion->Loss_HCN Common Path Frag_N N-Terminal Fragment (Amidine type) RDA->Frag_N Frag_S S-Containing Fragment (Thioketene type) RDA->Frag_S Loss_CS Loss of CS/HCS [M-44 / M-45] Loss_HCN->Loss_CS Secondary Decay

Figure 1: Common fragmentation pathways for 2-aminothiazole derivatives in ESI-MS/EI-MS.

Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized workflows.

Protocol A: NMR Sample Preparation (DMSO- )

Objective: Maximize signal resolution and stabilize the amino tautomer.

  • Drying: Dry the solid sample under high vacuum (0.1 mbar) for 2 hours to remove lattice water, which broadens exchangeable signals.

  • Solvent: Use high-purity DMSO-

    
     (99.9% D) stored over molecular sieves.
    
  • Dissolution: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
    .
    
    • Critical Step: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube. Suspended particles cause magnetic susceptibility mismatch and line broadening.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of quaternary carbons (C2).
    • Run at 298 K. If signals are broad, elevate temperature to 323 K to accelerate rotation/exchange and sharpen peaks.

Protocol B: FT-IR (ATR Method)

Objective: Rapid identification of functional groups without KBr pellet preparation.

  • Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure background scan is clean.

  • Deposition: Place ~2 mg of solid sample on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Scanning: Acquire 16–32 scans at

    
     resolution.
    
  • Analysis: Look immediately for the

    
     region.
    
    • Doublet?

      
       Amino form.[3][4][5][1][2][6]
      
    • Singlet/Broad?

      
       Imino form or wet sample.
      
Protocol C: Mass Spectrometry (LC-MS)

Objective: Purity check and mass confirmation.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: Formic acid protonates the thiazole nitrogen, enhancing sensitivity in ESI(+).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: Scan range 100–1000 m/z.

  • Verification: Check the Mass Spectrum at the apex of the UV peak. Confirm the presence of the M+1 peak and the M+2 sulfur isotope peak (~4-5% height of M+1).

Analytical Workflow Diagram

The following logic gate ensures consistent structural elucidation.

Workflow Start Unknown Sample Solubility Solubility Check Start->Solubility NMR_DMSO 1H NMR (DMSO-d6) Solubility->NMR_DMSO Soluble MS_ESI LC-MS (ESI+) Solubility->MS_ESI IR_ATR FT-IR (ATR) Solubility->IR_ATR Check_NH2 Check 6.5-7.5 ppm (Broad Singlet?) NMR_DMSO->Check_NH2 Check_Mass M+1 & M+2 (Sulfur) MS_ESI->Check_Mass Confirm Confirm 2-Aminothiazole Core Structure Check_NH2->Confirm Yes Reeval Re-evaluate / Dry Sample Check_NH2->Reeval No (Exchange/Wet) Check_Mass->Confirm Match Check_Mass->Reeval Mismatch

Figure 2: Integrated spectroscopic workflow for confirming 2-aminothiazole derivatives.

References

  • Tekale, A. S. (2022).[7] Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135.[7] Retrieved from [Link]

  • Miao, T., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods.[5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Mohamed, M. S., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

Sources

The Privileged Aminothiazole Scaffold: A Strategic Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Chameleon

In the realm of medicinal chemistry, the 2-aminothiazole (2-AT) scaffold is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1][2] Its utility stems from its ability to serve as a bioisostere of phenol, pyridine, and amide moieties, offering a unique balance of hydrogen bond donors/acceptors and π-stacking potential.

This technical guide dissects the aminothiazole scaffold's utility across three primary therapeutic axes: Oncology (Kinase inhibition) , Neurodegeneration (Alzheimer's pathology) , and Infectious Diseases (Antimicrobial targets) . It provides a roadmap for researchers to leverage this scaffold in hit-to-lead optimization.

Structural Biology & Pharmacophore Analysis

The 2-aminothiazole core (C3H4N2S) is not merely a linker; it is an active pharmacophore.[1] Its binding affinity is governed by three critical electronic features:

  • N3 Nitrogen (Acceptor): A critical hydrogen bond acceptor, often interacting with "hinge region" residues in kinase ATP-binding pockets.

  • C2-Amino Group (Donor): Acts as a hydrogen bond donor. In kinase inhibitors like Dasatinib, this amine forms a crucial H-bond with the backbone carbonyl of Met318 (in Abl kinase).

  • Sulfur Atom: Contributes to lipophilicity and can engage in weak S-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Visualization: The Aminothiazole Pharmacophore Model

The following diagram illustrates the interaction points of the 2-aminothiazole scaffold within a generic target binding pocket.

Pharmacophore AT_Core 2-Aminothiazole Core N3 N3 Nitrogen (H-Bond Acceptor) AT_Core->N3 NH2 C2-Amino Group (H-Bond Donor) AT_Core->NH2 S1 S1 Sulfur (Lipophilic/S-π) AT_Core->S1 Hinge Target Hinge Region (Backbone NH) N3->Hinge H-Bond Glu_Gate Gatekeeper Residue (Backbone C=O) NH2->Glu_Gate H-Bond Hydrophobic Hydrophobic Pocket (Phe/Tyr) S1->Hydrophobic Van der Waals / S-π

Caption: Pharmacophoric mapping of the 2-aminothiazole scaffold showing critical binding interactions with generic protein target residues.

Therapeutic Axis I: Oncology (The Kinase Domain)

The most successful application of aminothiazoles is in the inhibition of protein kinases. The scaffold mimics the adenine ring of ATP, allowing it to occupy the ATP-binding cleft of kinases.

Key Targets & Mechanisms
Target KinaseMechanism of ActionClinical/Preclinical Relevance
Src/Abl ATP-competitive inhibition.[3] Binds to the active conformation (DFG-in).Dasatinib (FDA Approved). Used for CML and Ph+ ALL.
Aurora Kinases (A & B) Inhibition of centrosome maturation and chromosome segregation.Induces G2/M arrest and apoptosis in breast and colon cancer lines.
BRAF (V600E) Inhibition of the MAPK signaling pathway.Substitutions at C5 position enhance selectivity for mutant BRAF over wild-type.
CDK (Cyclin-Dependent Kinases) Cell cycle regulation (G1/S transition).2-AT derivatives show potent CDK2/CDK4 inhibition, arresting cell proliferation.
VEGFR-2 Angiogenesis inhibition.Blocks endothelial cell migration and proliferation.
Mechanism: Kinase Signaling Cascade Inhibition

The diagram below details how aminothiazole-based inhibitors disrupt the MAPK/ERK pathway, a common target in melanoma and colorectal cancer.

KinasePathway GF Growth Factor RTK RTK (e.g., EGFR/VEGFR) GF->RTK Activation RAS RAS (GTPase) RTK->RAS RAF BRAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Nucleus Nucleus: Transcription Factors (Proliferation/Survival) ERK->Nucleus Translocation Inhibitor Aminothiazole Inhibitor (e.g., Dabrafenib analog) Inhibitor->RTK Multi-target Potential Inhibitor->RAF Blocks ATP Binding

Caption: Disruption of the RAS-RAF-MEK-ERK signaling cascade by aminothiazole-based kinase inhibitors.

Therapeutic Axis II: Neurodegeneration (Alzheimer’s)

Aminothiazoles are emerging as potent "Multi-Target Directed Ligands" (MTDLs) for Alzheimer's Disease (AD), addressing the multifactorial nature of the pathology.

Dual-Targeting Strategy
  • Acetylcholinesterase (AChE): 2-AT derivatives bind to the peripheral anionic site (PAS) of AChE. This not only inhibits acetylcholine hydrolysis (improving cognition) but also blocks AChE-induced Amyloid-beta (Aβ) aggregation.[4]

  • BACE1 (β-Secretase): The rate-limiting enzyme in Aβ production.[5][6] Aminothiazole-paeonol hybrids have shown dual inhibition, reducing Aβ plaque formation while enhancing cholinergic transmission.

Key Insight: The lipophilic nature of the thiazole ring facilitates blood-brain barrier (BBB) penetration, a non-negotiable requirement for CNS drugs.

Therapeutic Axis III: Infectious Diseases

Antimicrobial & Antifungal Targets[7][8][9]
  • DNA Gyrase (Bacteria): Aminothiazoles inhibit the ATPase subunit of DNA gyrase (GyrB), essential for bacterial DNA replication. This mechanism is effective against drug-resistant strains like MRSA.

  • CYP51 (Fungi): In Candida albicans, 2-AT derivatives inhibit Lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising the fungal cell membrane.

Experimental Validation Framework

To validate aminothiazole derivatives, a rigorous experimental workflow is required.

Protocol A: Synthesis via Hantzsch Reaction

The industry-standard method for constructing the 2-aminothiazole core.

  • Reagents: Thiourea (1.0 eq), α-Halo ketone (e.g., 2-bromoacetophenone, 1.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve the α-halo ketone in absolute ethanol.

    • Add thiourea to the solution.

    • Reflux the mixture for 2–4 hours (monitor via TLC).

    • Cool the reaction mixture; the hydrobromide salt of the aminothiazole often precipitates.

    • Neutralization: Filter the solid, dissolve in water, and neutralize with NaHCO₃ or NH₄OH to release the free base.

    • Purification: Recrystallize from ethanol/water or purify via column chromatography.

  • Validation: Confirm structure via ¹H-NMR (characteristic thiazole proton singlet at ~6.5–7.5 ppm) and Mass Spectrometry.

Protocol B: In Vitro Kinase Inhibition Assay

Standard FRET-based assay for determining IC50.

  • Setup: Use a 384-well plate format.

  • Components: Recombinant Kinase (e.g., BRAF V600E), Peptide Substrate (fluorescein-labeled), ATP (at Km concentration), Test Compound (Aminothiazole derivative).

  • Step-by-Step:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add kinase buffer, enzyme, and compound to wells. Incubate for 15 min.

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 60 min at Room Temperature.

    • Stop reaction (e.g., EDTA) and add detection reagent (e.g., phosphorylation-specific antibody).

    • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization: From Hit to Lead

DrugDiscovery Start Hit Identification (HTS / Virtual Screening) Synth Synthesis (Hantzsch Reaction) Generate Library Start->Synth Assay In Vitro Screening (Kinase / Antimicrobial Assay) Synth->Assay SAR SAR Analysis (Optimize C4/C5 Substituents) Assay->SAR Low Potency ADME ADME/Tox Profiling (Metabolic Stability/hERG) Assay->ADME High Potency (<100 nM) SAR->Synth Design New Analogs ADME->SAR Poor PK/Toxicity Lead Lead Candidate ADME->Lead Good Profile

Caption: Iterative Hit-to-Lead optimization workflow for aminothiazole-based drug candidates.

References

  • Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.[7] European Journal of Medicinal Chemistry.[8] Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.[8] Link

  • Ayati, A., et al. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anticancer agents.[7] European Journal of Medicinal Chemistry.[8] Link

  • Vassar, R., et al. (2014). BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease. Alzheimer's Research & Therapy.[5][6][9] Link

  • BenchChem Technical Support. (2025). Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide.Link

  • Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Link

Sources

Pharmacological Profile of Aminothiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Paradox

In modern medicinal chemistry, the 2-aminothiazole scaffold occupies a unique position.[1][2][3] It is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1] This scaffold is the core engine behind blockbuster kinase inhibitors like Dasatinib (Sprycel) and Dabrafenib (Tafinlar), as well as the dopamine agonist Pramipexole .

However, for the drug development professional, the aminothiazole moiety presents a paradox. While it offers exceptional hydrogen-bonding capabilities and tunable physicochemical properties, it is frequently flagged as a PAINS (Pan-Assay Interference Compounds) motif and a potential toxicophore due to metabolic bioactivation.

This guide moves beyond basic descriptions to analyze the causality of its binding modes, the reality of its liabilities, and the protocols required to validate its activity.

Structural Biology & Synthesis

The Pharmacophore

The 2-aminothiazole ring functions as a bioisostere of phenol or pyridine but with a distinct donor-acceptor profile.

  • N3 (Endocyclic Nitrogen): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often binds to the amide backbone of the "hinge region" (e.g., Met318 in c-Src).

  • C2-Amine (Exocyclic Nitrogen): Acts as a hydrogen bond donor.

  • Sulfur: Contributes to lipophilicity and aromatic

    
    -stacking interactions but is also the site of metabolic vulnerability (S-oxidation).
    
The Hantzsch Synthesis (The Gold Standard)

Despite modern variations, the Hantzsch Thiazole Synthesis (1887) remains the primary method for generating library diversity. It involves the condensation of an ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-haloketone with a thiourea.[1][4]

Mechanism & Workflow:

HantzschSynthesis Reactants Reactants (α-Haloketone + Thiourea) Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 Nucleophilic Attack Inter2 Intramolecular Cyclization Inter1->Inter2 N-Attack on Carbonyl Dehydration Dehydration (-H₂O) Inter2->Dehydration Product 2-Aminothiazole Product Dehydration->Product Aromatization

Caption: The Hantzsch synthesis pathway: S-alkylation followed by cyclization and dehydration.

Therapeutic Applications: The "Why"

Oncology: Kinase Inhibition

The aminothiazole is a dominant scaffold in Type I and Type II kinase inhibitors.

  • Case Study: Dasatinib (BMS-354825): Used for CML (Chronic Myelogenous Leukemia). The aminothiazole moiety binds to the ATP-binding site of the Abl kinase. The N3 nitrogen accepts a H-bond from the backbone NH of Met318, while the exocyclic amino group donates a H-bond to the carbonyl of Met318.

  • Case Study: Dabrafenib: A BRAF inhibitor where the aminothiazole core stabilizes the inhibitor within the ATP pocket, specifically targeting the active conformation.

Neurology & Anti-infectives
  • Neurology: Pramipexole utilizes a tetrahydrobenzothiazole (fused aminothiazole) to mimic dopamine, binding to D2/D3 receptors.

  • Prion Disease: 2-aminothiazoles (e.g., IND24) have shown efficacy in reducing prions (

    
    ) in neuroblastoma cells, though blood-brain barrier (BBB) penetration and metabolic stability remain optimization challenges.
    

Data Summary: Key Drugs

Drug Name Target Indication Role of Aminothiazole
Dasatinib Src/Abl Kinase Leukemia (CML) Hinge Binder (ATP competitive)
Dabrafenib BRAF V600E Melanoma Scaffold/H-bond anchor
Avatrombopag TPO Receptor Thrombocytopenia Receptor Agonist modulation

| Cefdinir | PBP (Bacteria) | Infection | Side-chain recognition element |[3][5][6]

The "Watch Out": Toxicology & Liabilities

As a Senior Scientist, you must treat aminothiazole hits with skepticism until validated. This scaffold is prone to two major failure modes.

PAINS (Promiscuous 2-Aminothiazoles - PrATs)

Many aminothiazoles are flagged as PAINS.

  • Mechanism: They can form colloidal aggregates that sequester enzymes non-specifically.

  • Chelation: The N-S motif can chelate metal ions required for enzymatic assays.

  • Redox: Some derivatives interfere with redox-cycling assays.

Metabolic Bioactivation (The Toxicophore Risk)

The thiazole ring is electron-rich and susceptible to CYP450-mediated oxidation.

  • Epoxidation: CYP attack on the C4-C5 double bond forms an epoxide.

  • Ring Scission: The epoxide can open to form reactive

    
    -diketones or thioamides.
    
  • Glutathione Trapping: Reactive intermediates can covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

Liability Triage Workflow:

LiabilityScreen cluster_PAINS Step 1: PAINS Filters cluster_MET Step 2: Metabolic Stability Hit Aminothiazole Hit (Primary Screen) Aggregator Detergent Assay (Add 0.01% Triton X-100) Hit->Aggregator Redox Redox Cycling Check Aggregator->Redox Activity Retained Discard Discard / Re-engineer Aggregator->Discard Activity Lost GSH GSH Trapping Assay (Reactive Metabolites) Redox->GSH No Redox Interference CYP CYP Inhibition (3A4, 2D6) GSH->CYP Low Adduct Formation GSH->Discard High Adducts Valid Validated Lead CYP->Valid Clean Profile

Caption: Triage workflow to distinguish true pharmacological hits from PAINS or toxicophores.

Experimental Protocols

Protocol: Hantzsch Synthesis of 2-Aminothiazoles

Validates: Chemical Synthesis

Materials:

  • Substituted acetophenone (1.0 eq)[7]

  • Thiourea (1.0 eq)[7]

  • Iodine (1.0 eq) - Facilitates reaction if ketone is unhalogenated

  • Ethanol (Solvent)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the acetophenone and 20 mmol (2 eq) of thiourea in 20 mL of ethanol.

  • Halogenation (In-situ): If starting from a non-halogenated ketone, add 10 mmol of iodine. If using

    
    -bromoacetophenone, skip iodine and use 1:1 stoichiometry.
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up: Cool to room temperature. Pour the mixture into crushed ice/water.

  • Neutralization: Basify with ammonium hydroxide (

    
    ) to pH 8–9. The free base aminothiazole will precipitate.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol: Glutathione (GSH) Trapping Assay

Validates: Metabolic Safety (Reactive Metabolite Screening)

Objective: Detect reactive electrophiles formed by CYP-mediated bioactivation.

Step-by-Step:

  • Incubation System: Prepare human liver microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Add the aminothiazole test compound (10

    
    M final concentration).
    
  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Initiation: Add NADPH-regenerating system to start the reaction. Incubate at

    
     for 60 minutes.
    
  • Termination: Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Data Interpretation: Search for [M + GSH] adducts (Mass shift: +307 Da).

    • High Risk: >1% conversion to GSH adducts relative to parent turnover.

References

  • Das, J., et al. (2006).[5] "2-aminothiazole as a novel kinase inhibitor template.[5][8] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[9] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. [Link]

  • Jakopin, Ž. (2020).[10] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. [Link]

  • Gohlke Group. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology. [Link]

Sources

Technical Monograph: Safety & Toxicity of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

[1][2]

Executive Summary

This compound is a heterocyclic building block predominantly used in the synthesis of pharmaceutical agents, particularly histamine receptor antagonists and enzyme inhibitors.[1][2] While valuable in drug discovery, it presents specific toxicological hazards inherent to the 2-aminothiazole pharmacophore.[2]

The compound is classified as Harmful (Acute Toxicity Category 4) via oral, dermal, and inhalation routes and acts as a significant Irritant to mucous membranes.[2] Critical safety protocols must account for its potential to inhibit thyroid peroxidase (a common property of 2-aminothiazoles) and its basicity, which contributes to corrosive-like irritation in sensitive tissues.[1][2]

Quick Reference Data
CAS Number 116252-53-0
Molecular Formula C₆H₁₁N₃S
Molecular Weight 157.24 g/mol
Physical State Solid (Crystalline powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.), Skin/Eye Irritation
GHS Signal Word WARNING

Chemical Identity & Physicochemical Properties

Understanding the physical nature of the compound is the first step in exposure control.[2] The presence of the dimethylaminomethyl group increases basicity and lipophilicity compared to the parent 2-aminothiazole.[2]

Structural Analysis

The molecule consists of a 1,3-thiazole ring substituted at the 2-position with a primary amine (-NH₂) and at the 4-position with a dimethylaminomethyl group.[1][2]

  • Reactive Sites:

    • Exocyclic Amine (C2-NH₂): Nucleophilic; potential for metabolic N-oxidation.[1][2]

    • Tertiary Amine (Side Chain): Proton acceptor; contributes to solubility in aqueous acid.[2]

    • Thiazole Ring: Aromatic system susceptible to electrophilic attack.[2]

Key Properties Table
PropertyValueRelevance to Safety
Appearance White to pale yellow powderDust generation hazard.[1][2]
Solubility Soluble in Methanol, DMSO, Dilute AcidsReadily absorbed through skin if dissolved in organic solvents.
LogP (Calc) ~0.5Moderate lipophilicity; suggests potential for membrane permeability.[2]
Acidity (pKa) ~5.3 (Thiazole), ~9.0 (Side chain)Basic solution in water; corrosive to eye tissue.[1][2]
Melting Point Not widely standardized (approx. 80-100°C range for analogs)Stable solid at room temperature.[1][2]

Toxicological Profile

This section synthesizes GHS classification data with Structure-Activity Relationship (SAR) insights derived from the 2-aminothiazole class.[1][2]

Acute Toxicity (GHS Category 4)

The compound is harmful if it enters the body.[2] It is not classified as "Fatal" (Category 1/2) but requires strict avoidance of exposure.[2][3]

  • Oral (H302): Harmful if swallowed.[2][4]

    • Estimated LD50: 300 – 2000 mg/kg (Rat).[2]

    • Symptoms:[1][2][4] Nausea, vomiting, gastric distress.[2]

  • Dermal (H312): Harmful in contact with skin.[2]

    • Mechanism:[1][2] The lipophilic side chain facilitates transdermal absorption.[2]

  • Inhalation (H332): Harmful if inhaled.[2][4][5]

    • Risk:[1][2][6][5] Dust or aerosols can rapidly enter the bloodstream via alveolar absorption.[2]

Corrosion & Irritation[1][2]
  • Skin (H315): Causes skin irritation.[2][4][5] Prolonged contact can lead to dermatitis.[2]

  • Eyes (H319): Causes serious eye irritation.[2] The basic nature of the amine side chain can cause corneal opacity if not rinsed immediately.[2]

  • Respiratory (H335): May cause respiratory irritation.[2][4] Inhalation of dust triggers coughing and inflammation of the upper respiratory tract.[2]

Chronic Toxicity & SAR Warnings (Thyroid Potential)

While specific chronic data for CAS 116252-53-0 is limited, the 2-aminothiazole moiety is a known thyrotoxicant .[1][2]

  • Mechanism: Structural similarity to thiourea allows inhibition of Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.[2]

  • Potential Outcome: Chronic exposure may lead to thyroid hypertrophy (goiter) or hormonal imbalances.[2]

  • Recommendation: Personnel with pre-existing thyroid conditions should avoid handling this compound or use enhanced respiratory protection.[2]

Metabolic Pathway Visualization

The following diagram illustrates the potential metabolic activation and biological interaction pathways based on the aminothiazole pharmacophore.

ToxicityPathwaysCompound4-[(Dimethylamino)methyl]-1,3-thiazol-2-amineAbsorptionAbsorption(Oral/Dermal/Inhal.)Compound->AbsorptionLiverHepatic Metabolism(CYP450)Absorption->LiverMech_IrritationDirect TissueIrritation (pH Basic)Absorption->Mech_IrritationLocal ContactThyroidThyroid Gland(Target Organ)Liver->ThyroidCirculating MetabolitesExcretionRenal ExcretionLiver->ExcretionMech_TPOInhibition ofThyroid Peroxidase (TPO)Thyroid->Mech_TPOMechanism

Figure 1: Pharmacokinetic flow and potential organ-specific toxicity mechanisms.[1][2][3][7][6]

Handling, Storage, & Exposure Controls

Trustworthy safety relies on engineering controls rather than just PPE.[2][8]

Engineering Controls
  • Primary: Use a chemical fume hood for all open handling (weighing, transfer).[2]

  • Secondary: Local exhaust ventilation (LEV) is required if a fume hood is unavailable.[2]

  • Isolation: Use a glove box if handling quantities >10 grams or if generating fine dust.[2]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: NIOSH N95 (minimum) for solid handling; P100/HEPA respirator recommended if dust is visible.[2]

  • Hands: Nitrile gloves (minimum thickness 0.11 mm).[2] Double gloving is recommended due to the compound's potential dermal absorption.[2]

  • Eyes: Chemical safety goggles.[2] Safety glasses are insufficient due to the risk of dust entry.[2]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[2] The amine groups are sensitive to oxidation and atmospheric CO₂ (carbamate formation).[2]

  • Container: Tightly sealed amber glass.[2]

Emergency Response Protocols

This workflow dictates the immediate actions required in the event of exposure.[2][4]

EmergencyResponseStartExposure IncidentEyeEye ContactStart->EyeSkinSkin ContactStart->SkinInhalInhalationStart->InhalIngestIngestionStart->IngestRinseEyeRinse 15+ minsLift eyelidsEye->RinseEyeWashSkinWash soap/waterRemove clothingSkin->WashSkinFreshAirMove to fresh airSupport breathingInhal->FreshAirNoVomitDo NOT induce vomitingRinse mouthIngest->NoVomitMedicalSeek Medical Attention(Show SDS/CAS)RinseEye->MedicalWashSkin->MedicalFreshAir->MedicalNoVomit->Medical

Figure 2: Immediate response decision tree for exposure incidents.[1][2]

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Nitrile Gloves, Lab Coat, N95/P100 mask).[2]

  • Contain: Cover spill with a damp paper towel to prevent dust dispersion.[2]

  • Clean: Wipe up with a soap/water solution.[2] Do not use bleach (potential reaction with amines).[2]

  • Disposal: Place waste in a sealed container labeled "Hazardous Waste - Toxic Organic Solid".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351685, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound (CAS 116252-53-0).[1][2] Retrieved from [Link][1][2]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 2014, 6 (5):134-150.[1][2][9] (Contextual reference for class-based toxicity).

Solubility Profile of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream formulation success. This guide provides a comprehensive framework for understanding and determining the solubility of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine, a heterocyclic amine of interest in medicinal chemistry. Recognizing the scarcity of published empirical data for this specific molecule, this document emphasizes a dual approach: first, establishing a robust theoretical foundation based on physicochemical properties and solubility principles like Hansen Solubility Parameters (HSP), and second, providing a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and formulation scientists engaged in the early-stage development of new chemical entities, enabling them to predict, measure, and interpret the solubility of this and structurally related compounds.

Introduction to the Target Compound

This compound is a substituted aminothiazole. The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The molecule's structure incorporates several key functional groups that dictate its physicochemical behavior:

  • A primary amine (-NH2) on the thiazole ring: This group is a hydrogen bond donor and acceptor and can be protonated, suggesting pH-dependent aqueous solubility.

  • A tertiary amine (-N(CH3)2): This group is a hydrogen bond acceptor and a basic center, also contributing to potential pH-dependent solubility.[2]

  • A thiazole core: A heterocyclic aromatic ring containing sulfur and nitrogen, contributing to the molecule's polarity.

A summary of its computed physicochemical properties provides initial insights into its solubility characteristics.

Table 1: Physicochemical Properties of this compound [3]

Property Value Implication for Solubility
Molecular Formula C₆H₁₁N₃S Relatively small molecule.
Molecular Weight 157.24 g/mol Low molecular weight often favors solubility.
XLogP3 0.5 A low LogP value suggests a favorable balance between hydrophilicity and lipophilicity, indicating potential solubility in both polar and some non-polar systems.[4]
Hydrogen Bond Donors 1 (primary amine) Capable of donating hydrogen bonds to protic solvents.

| Hydrogen Bond Acceptors | 4 (3 nitrogens, 1 sulfur) | Capable of accepting hydrogen bonds from protic solvents. |

The presence of multiple basic nitrogen atoms suggests that the aqueous solubility of this compound will be significantly influenced by pH.[2] In acidic conditions, protonation of the amine groups would form salts, drastically increasing solubility in water.

Theoretical Framework for Solubility Prediction

Predicting solubility is a cornerstone of efficient drug development.[5] While precise prediction is complex, theoretical models provide an invaluable guide for solvent selection. The principle of "like dissolves like" is qualitatively useful, but a more quantitative approach is offered by Hansen Solubility Parameters (HSP).[6][7]

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from atomic nonpolar interactions.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a set of these three parameters. A solute will have high solubility in a solvent when their respective HSP values are closely matched.[6][8] This relationship can be quantified by calculating the "HSP distance" (Ra) between the solute and solvent.[8]

Estimated HSP Profile and Solvent Selection

While the experimental HSP values for this compound are not published, we can infer its characteristics from its structure. The presence of multiple amine groups and the polar thiazole ring suggests it will possess significant polar (δP) and hydrogen-bonding (δH) character.

Based on this, we can predict its relative solubility in different solvent classes. Solvents with strong polar and hydrogen-bonding characteristics are expected to be effective.

Table 2: Hansen Solubility Parameters for Common Laboratory Solvents [9][10]

Solvent Class δD δP δH
Water Polar Protic 15.5 16.0 42.3
Ethanol Polar Protic 15.8 8.8 19.4
Methanol Polar Protic 14.7 12.3 22.3
Isopropanol Polar Protic 15.8 6.1 16.4
Dimethyl Sulfoxide (DMSO) Polar Aprotic 18.4 16.4 10.2
N,N-Dimethylformamide (DMF) Polar Aprotic 17.4 13.7 11.3
Acetone Polar Aprotic 15.5 10.4 7.0
Acetonitrile Polar Aprotic 15.3 18.0 6.1
Tetrahydrofuran (THF) Polar Aprotic 16.8 5.7 8.0
Dichloromethane Chlorinated 17.0 7.3 7.1
Toluene Aromatic 18.0 1.4 2.0

| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |

Predicted Solubility Trend:

  • High Solubility: Expected in polar protic solvents like water (especially at acidic pH), methanol, and ethanol, and highly polar aprotic solvents like DMSO and DMF.

  • Moderate Solubility: Expected in solvents with moderate polarity like acetone, isopropanol, and THF.

  • Low to Insoluble: Expected in nonpolar solvents like toluene and hexane, where the disparity in δP and δH is significant.

Experimental Determination of Equilibrium Solubility

Theoretical predictions must be confirmed by empirical measurement. The gold-standard method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices
  • Choice of Method: The shake-flask method is chosen over kinetic or high-throughput methods because it measures true thermodynamic solubility, which is a fundamental property independent of dissolution rate.[12] This is crucial for building robust formulation and process chemistry models.

  • Equilibration Time: A 24-48 hour equilibration time is standard to ensure that the system has reached a true equilibrium, especially for compounds that may have slow dissolution kinetics.[11] The presence of visible, undissolved solid at the end of the experiment is a critical self-validating check to confirm that saturation has been achieved.[11]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is essential for reproducibility and relevance to standard laboratory conditions.

  • Quantification Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantification. It offers high specificity, sensitivity, and accuracy, allowing for precise measurement of the solute concentration in the supernatant, even at low levels.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected range of solvents at a constant temperature.

Materials:

  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC vials

Equipment:

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge (optional, for aiding solid-liquid separation)

  • Calibrated HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 10-20 mg).

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 2.0 mL).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 to 48 hours.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. If necessary, centrifuge the vials at a low speed to facilitate separation.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

  • Dilution: If the solution is expected to be highly concentrated, perform a precise gravimetric or volumetric dilution with the same solvent to bring the concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the filtered sample by HPLC-UV. Determine the concentration of the compound against a pre-prepared calibration curve.

  • Calculation: Calculate the solubility using the measured concentration and any dilution factors. Express the result in units such as mg/mL or mol/L.

Visualization of Key Processes

Diagrams are essential for visualizing complex workflows and logical relationships.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Sampling cluster_analysis 4. Analysis A Add excess solid compound to a glass vial B Add precise volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Settle / Centrifuge C->D E Withdraw supernatant D->E F Filter (0.22 µm) into HPLC vial E->F G Perform dilution (if necessary) F->G H Analyze by HPLC-UV against calibration curve G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

G Compound 4-[(Dimethylamino)methyl] -1,3-thiazol-2-amine FG1 Primary Amine (-NH2) Compound->FG1 FG2 Tertiary Amine (-NMe2) Compound->FG2 FG3 Thiazole Ring (Polar Heterocycle) Compound->FG3 Prop1 H-Bond Donor/Acceptor Basicity (pH-dependent) FG1->Prop1 Prop2 H-Bond Acceptor Basicity (pH-dependent) FG2->Prop2 Prop3 Polarity Dipole Moment FG3->Prop3 Solv1 High Solubility (e.g., Methanol, Water @ low pH) Prop1->Solv1 Strong Interaction Solv3 Low Solubility (e.g., Hexane, Toluene) Prop1->Solv3 Weak Interaction Prop2->Solv1 Prop2->Solv3 Prop3->Solv1 Solv2 Moderate Solubility (e.g., Acetone, THF) Prop3->Solv2 Moderate Interaction

Caption: Logical map from molecular structure to solubility prediction.

Data Summary and Interpretation

The results from the experimental protocol should be compiled into a clear, structured table to facilitate analysis.

Table 3: Experimental Solubility Data Template

Solvent Solvent Class Temperature (°C) Experimental Solubility (mg/mL) Experimental Solubility (mol/L) Observations
Water (pH 7.0) Polar Protic 25 Record result Calculate result Note observations
0.1 M HCl Aqueous Acid 25 Record result Calculate result e.g., Rapid dissolution
Methanol Polar Protic 25 Record result Calculate result
Ethanol Polar Protic 25 Record result Calculate result
DMSO Polar Aprotic 25 Record result Calculate result
Acetone Polar Aprotic 25 Record result Calculate result

| Hexane | Nonpolar | 25 | Record result | Calculate result | e.g., < L.O.Q. |

Interpretation: The collected data should be analyzed to validate the initial theoretical predictions. A high correlation between predicted trends and experimental results would validate the HSP-based reasoning. Any significant deviations should prompt further investigation into specific solute-solvent interactions not captured by the general model, such as complex formation or degradation. The dramatic increase in solubility in acidic media would confirm the basic nature of the compound and is a critical piece of information for developing oral dosage forms.

Conclusion

Determining the solubility of a novel compound like this compound requires a systematic and integrated approach. This guide has outlined a pathway that begins with a theoretical prediction based on molecular structure and established principles like Hansen Solubility Parameters, followed by empirical verification using the robust shake-flask method. By following this framework, researchers can generate accurate, reliable solubility data that is essential for informed decision-making in medicinal chemistry, process development, and pharmaceutical formulation. This structured methodology not only provides the specific data needed but also builds a deeper understanding of the compound's fundamental physicochemical properties.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). Experimental and Computational Methods Pertaining to Drug Solubility. In Methods and Principles in Medicinal Chemistry.
  • American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • American Laboratory. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • MDPI. (2024). Thiazole derivatives: prospectives and biological applications. Molecules. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Kinase Inhibition Assays Using 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Kinase Drug Discovery

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, making their dysregulation a hallmark of many diseases, including cancer.[1][2] The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4][5][6] This is attributed to the ability of the 2-aminothiazole motif to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. This document provides a detailed guide for utilizing 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine, a specific aminothiazole derivative, in kinase inhibition assays. While this specific molecule's kinase targets are still under broad investigation, this guide will use Aurora Kinase A as a representative target to illustrate the assay principles and protocols, based on the known activity of similar aminothiazole compounds against this kinase family.[3][4][5]

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[7]
Molecular Formula C6H11N3S[7]
Molecular Weight 157.24 g/mol [7]
CAS Number 116252-53-0[7]

Principle of Kinase Inhibition Assays

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate.[2] The inhibitory potential of a compound like this compound is quantified by its ability to reduce this phosphotransferase activity. A variety of assay formats are available, broadly categorized as biochemical and cell-based assays.

Biochemical Assays: These assays utilize purified kinase, substrate, and ATP. They are essential for determining direct enzyme inhibition and for detailed mechanistic studies.[8]

Cell-Based Assays: These assays measure kinase activity within a cellular context, providing insights into a compound's cell permeability, off-target effects, and efficacy in a more physiologically relevant system.

This guide will focus on a luminescence-based biochemical assay, which is a common high-throughput screening method.

Experimental Workflow for a Luminescence-Based Kinase Assay

The following diagram illustrates the general workflow for a luminescence-based kinase inhibition assay, such as the ADP-Glo™ Kinase Assay.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis prep Prepare Reagents: - Kinase (e.g., Aurora A) - Substrate (e.g., Kemptide) - ATP - Assay Buffer - Test Compound Dilutions reaction Incubate Kinase, Substrate, ATP, and Test Compound prep->reaction 1. Initiate Reaction stop_reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP reaction->stop_reagent 2. Terminate Reaction detection_reagent Add Kinase Detection Reagent to convert ADP to ATP stop_reagent->detection_reagent 3. Convert ADP luminescence Measure Luminescence (Signal is proportional to ADP produced) detection_reagent->luminescence 4. Generate Signal analysis Calculate % Inhibition and determine IC50 value luminescence->analysis 5. Analyze Data

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: Aurora Kinase A Inhibition Assay

This protocol is adapted for a 384-well plate format and utilizes a luminescence-based ADP detection method.

I. Materials and Reagents

  • Kinase: Recombinant human Aurora Kinase A

  • Substrate: Kemptide (LRRASLG)

  • ATP: Adenosine 5'-triphosphate, disodium salt

  • Test Compound: this compound, dissolved in 100% DMSO

  • Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega) or similar

  • Plate: 384-well, white, flat-bottom

  • Plate Reader: Capable of measuring luminescence

II. Step-by-Step Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate.

    • For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known Aurora Kinase A inhibitor (e.g., Alisertib) as a positive control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of Aurora Kinase A and Kemptide will need to be optimized, but a starting point of 5 ng/µL kinase and 10 µM substrate is suggested.

    • Add 10 µL of the 2X kinase/substrate solution to each well containing the compound or DMSO.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for Aurora Kinase A (typically 10-50 µM).

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ assay, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

III. Data Analysis

  • Calculate Percent Inhibition:

    • The luminescence signal is proportional to the amount of ADP produced, and thus to the kinase activity.

    • Use the following formula to calculate the percent inhibition for each compound concentration:

      % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell-Based Kinase Assays: A Complementary Approach

While biochemical assays are crucial for direct inhibitor characterization, cell-based assays provide a more physiologically relevant context.[6] These assays can confirm that a compound is cell-permeable and retains its inhibitory activity in the presence of endogenous ATP concentrations and other cellular components.

Types of Cell-Based Assays:

  • Phosphorylation-Specific Antibody Assays: These assays measure the phosphorylation of a specific downstream substrate of the target kinase within the cell.[4] A decrease in the phosphorylation signal upon treatment with the test compound indicates kinase inhibition.

  • Cell Proliferation/Viability Assays: If the target kinase is involved in cell proliferation, its inhibition should lead to a decrease in cell viability or growth.[4] Assays like the MTT or CellTiter-Glo® assay can be used to measure this effect.

  • Target Engagement Assays: Techniques like NanoBRET™ can directly measure the binding of a compound to its target kinase within living cells.[7]

The choice of cell-based assay depends on the specific kinase and the cellular pathway it regulates.

Troubleshooting and Best Practices

  • DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤1%) to avoid solvent-induced inhibition of the kinase.[9]

  • Compound Interference: Test compounds may interfere with the assay detection system (e.g., by quenching luminescence).[9] It is important to run control experiments without the kinase to identify such interference.

  • Reagent Quality: Use high-purity reagents, as contaminants can affect enzyme kinetics.[9]

  • Assay Validation: Validate the assay using a known inhibitor of the target kinase to ensure it is performing as expected.

Conclusion

The 2-aminothiazole scaffold is a valuable starting point for the development of novel kinase inhibitors. The protocols and principles outlined in this document provide a framework for researchers to evaluate the inhibitory potential of this compound and other related compounds against a variety of kinase targets. A combination of biochemical and cell-based assays is recommended for a comprehensive understanding of a compound's activity and its potential as a therapeutic agent.

References

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Audrey Yun Li. Available at: [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. ResearchGate. Available at: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]

  • This compound | C6H11N3S | CID 351685. PubChem. Available at: [Link]

  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. ACS Publications. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. Available at: [Link]

  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. Available at: [Link]

  • Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. ScienceDirect. Available at: [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. ResearchGate. Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]

  • The pharmacology of basic esters of thiazole carboxylic acids. SciSpace. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted-Aryl. JScholar Publisher. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Semantic Scholar. Available at: [Link]

  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine. NIH. Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available at: [Link]

  • Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. SciSpace. Available at: [Link]

  • The Discovery of N-(1,3-Thiazol-2-yl)pyridin-2-amines as Potent Inhibitors of KDR Kinase. ResearchGate. Available at: [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new and effective antimicrobial agents.[1] Thiazole, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[2][3][4][5] Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and antitumor activities.[2][6] The unique structural features of the thiazole ring contribute to its ability to interact with various biological targets, making it a cornerstone for the design of novel therapeutic agents.[5][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the antimicrobial screening of novel thiazole compounds. The protocols detailed herein are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), and are designed to ensure scientific integrity and generate reliable, reproducible data.[9][10][11][12] We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers in their quest for the next generation of antimicrobial drugs.

Part 1: Primary Screening - The Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent primary screening tool.[13][14] It is a qualitative or semi-quantitative method that is simple, cost-effective, and allows for the rapid assessment of the antimicrobial potential of a large number of compounds.[13] The principle is based on the diffusion of an antimicrobial agent from an impregnated disk into an agar medium uniformly inoculated with a test microorganism, resulting in a zone of growth inhibition if the microorganism is susceptible.[15][16][17]

Key Considerations for Thiazole Compounds:
  • Solubility: Many novel thiazole derivatives are synthesized as crystalline solids with limited aqueous solubility. It is crucial to select an appropriate solvent for dissolving the compounds that will not interfere with microbial growth or the assay itself. Dimethyl sulfoxide (DMSO) is a common choice; however, its concentration in the final test should be kept to a minimum (typically ≤1%) to avoid toxicity to the test organisms. A solvent toxicity control must always be included.

  • Disk Preparation: Commercially available sterile filter paper disks are used. A precise volume of the thiazole compound solution is applied to each disk and allowed to dry completely under aseptic conditions before being placed on the inoculated agar plate.

Experimental Workflow for Agar Disk Diffusion

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase A Prepare Mueller-Hinton Agar (MHA) Plates D Uniformly Inoculate MHA Plates with Microbial Suspension A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->D C Prepare Thiazole Compound Stock Solutions & Impregnate Sterile Disks E Aseptically Apply Thiazole-Impregnated Disks & Control Disks C->E D->E F Incubate Plates under Standardized Conditions E->F G Measure the Diameter of the Zones of Inhibition (mm) F->G H Interpret Results: Compare Zone Sizes to Controls G->H

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol: Agar Disk Diffusion

Materials:

  • Thiazole compounds

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Incubator (35 ± 2 °C)

  • Calipers or ruler

Procedure:

  • Preparation of MHA Plates: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely at room temperature.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar plate. b. Transfer the colonies to a tube containing sterile broth or saline. c. Vortex to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[15]

  • Inoculation of MHA Plates: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[15] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks: a. Prepare stock solutions of the thiazole compounds in sterile DMSO at a desired concentration. b. Aseptically apply a precise volume (e.g., 10 µL) of each thiazole compound solution onto a sterile filter paper disk. c. Prepare control disks: a positive control with a known antibiotic (e.g., ciprofloxacin) and a negative control with the solvent (DMSO) alone. d. Allow the disks to dry completely in a sterile environment. e. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates, ensuring firm contact.[15] Space the disks adequately to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-24 hours in an ambient air incubator.[18]

  • Data Collection and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm). b. A zone of inhibition around a thiazole compound disk indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism to the compound. c. The negative control (DMSO) should show no zone of inhibition.

Part 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Compounds that exhibit promising activity in the primary disk diffusion screen should be further evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[18] The broth microdilution method is a quantitative technique that is widely used for its efficiency and conservation of reagents.[18][19][20]

Experimental Workflow for Broth Microdilution

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase A Prepare Serial Dilutions of Thiazole Compounds in a 96-Well Plate C Inoculate All Wells (except sterility control) with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Include Growth Control (no compound) & Sterility Control (no inoculum) E Incubate the 96-Well Plate D->E F Visually or Spectrophotometrically Assess for Microbial Growth E->F G Determine the MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution

Materials:

  • Thiazole compounds

  • DMSO (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Multichannel micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Thiazole Compound Dilutions: a. Prepare a stock solution of each thiazole compound in DMSO at a concentration 100 times the highest desired final concentration. b. In a sterile 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 2 µL of the thiazole stock solution to the first well of a row and mix thoroughly. This creates an intermediate dilution. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well in the dilution series. This will result in a range of concentrations of the thiazole compound.

  • Inoculum Preparation: a. Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the disk diffusion method. b. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[19]

  • Inoculation of the Microtiter Plate: a. Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted thiazole compounds. This will bring the final volume in each well to 200 µL and achieve the target inoculum density. b. Include a positive control well (inoculum in CAMHB without any compound) and a negative/sterility control well (CAMHB only, no inoculum).

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.[18]

  • MIC Determination: a. After incubation, examine the plate for visible turbidity (bacterial growth). b. The MIC is the lowest concentration of the thiazole compound in which there is no visible growth. c. The growth control well should be turbid, and the sterility control well should be clear. d. Optionally, the results can be read using a microplate reader at 600 nm.

Data Presentation and Interpretation

For clarity and comparative analysis, the results of the antimicrobial screening should be tabulated.

Table 1: Representative Data from Agar Disk Diffusion Screening

Compound IDConcentration on Disk (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Thiazole-A501815
Thiazole-B5000
Ciprofloxacin (Positive Control)52530
DMSO (Negative Control)10 µL00

Table 2: Representative MIC Data from Broth Microdilution

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Thiazole-A1632
Ciprofloxacin (Positive Control)10.5

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, each experiment must incorporate a self-validating system:

  • Positive Controls: A known, effective antibiotic is used to confirm that the test system (media, inoculum, incubation) is capable of detecting antimicrobial activity.

  • Negative Controls: A solvent control (e.g., DMSO) is essential to ensure that the solvent itself is not responsible for any observed antimicrobial effect. A growth control (in broth microdilution) confirms the viability of the inoculum, while a sterility control confirms the sterility of the medium.

  • Standardization: Strict adherence to standardized procedures, particularly inoculum density (0.5 McFarland standard) and media formulation (Mueller-Hinton), is paramount for reproducibility.[9][10][11][12]

  • Purity Checks: After inoculation, it is good practice to streak a sample of the inoculum onto a nutrient agar plate to confirm its purity.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of novel thiazole compounds. By employing a two-tiered approach of primary disk diffusion followed by quantitative MIC determination, researchers can efficiently identify and characterize promising lead compounds. The emphasis on standardized methodologies, appropriate controls, and a thorough understanding of the experimental principles will ensure the generation of high-quality, reliable data, thereby accelerating the journey of these promising molecules from the laboratory to potential clinical applications.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved February 14, 2024, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). Journal of Chemical Reviews.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Journal of Advanced Sciences and Engineering Technologies.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved February 14, 2024, from [Link]

  • Disk diffusion method - SEAFDEC/AQD Institutional Repository Home. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved February 14, 2024, from [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29). International Journal of Pharmaceutical Sciences and Research.
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). FWD AMR-RefLabCap. Retrieved February 14, 2024, from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Corning.
  • Disk diffusion test - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (2022, September 30). MDPI. Retrieved February 14, 2024, from [Link]

  • Disk diffusion test - GARDP Revive. (n.d.). GARDP Revive. Retrieved February 14, 2024, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved February 14, 2024, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Hardy Diagnostics. Retrieved February 14, 2024, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January).
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Microbe Online. Retrieved February 14, 2024, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Protocols.io. Retrieved February 14, 2024, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17). MDPI. Retrieved February 14, 2024, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance | Journal of Medicinal Chemistry - ACS Publications. (2020, March 25). ACS Publications. Retrieved February 14, 2024, from [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Publishing. (2020, April 16). RSC Publishing. Retrieved February 14, 2024, from [Link]

  • CLSI 2024 M100Ed34(1). (n.d.).
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). WOAH - Asia. Retrieved February 14, 2024, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5). FDA. Retrieved February 14, 2024, from [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Hancock Lab. Retrieved February 14, 2024, from [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties - orientjchem.org. (n.d.). orientjchem.org. Retrieved February 14, 2024, from [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • Full article: Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations - Taylor & Francis. (2024, November 26). Taylor & Francis. Retrieved February 14, 2024, from [Link]

Sources

Application Note: Analytical Quantification of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical quantification of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine , a critical intermediate in the synthesis of Histamine H2-receptor antagonists (specifically Nizatidine).[1]

Executive Summary & Compound Profile

This compound (hereafter referred to as TDMA ) is a key building block in the synthesis of Nizatidine , a potent Histamine H2-receptor antagonist.[1] In drug development, TDMA is monitored either as a starting material (Assay >98%) or as a process-related impurity in the final API (Limit <0.1%).[1]

Its quantification presents specific chromatographic challenges due to its high polarity and dual basicity .[1] Standard Reversed-Phase (RP) methods often fail due to poor retention and peak tailing caused by secondary interactions with silanols.[1] This guide provides two optimized protocols:

  • HILIC-MS/MS: For trace-level impurity quantification (ppm level).

  • Mixed-Mode Chromatography: For raw material assay and purity profiling (high concentration).[1]

Physicochemical Profile
PropertyValueAnalytical Implication
CAS Number 116252-53-0Primary identifier.[1][2][3]
Molecular Weight 157.24 g/mol Small molecule; requires high-retention stationary phase.[1]
LogP ~0.5Hydrophilic; poor retention on C18 without ion-pairing.[1]
pKa (Thiazole N) ~5.3Protonated at pH < 5.[1]
pKa (Dimethylamine) ~9.5Protonated at pH < 9.[1] Dominant basic center.
UV Max ~265 nmThiazole chromophore suitable for UV detection.[1]

Method Development Strategy

The dual basic nature of TDMA means it exists as a dication at acidic pH (pH 2-3) and a monocation at neutral pH (pH 6-7).[1] This charge state dictates the separation strategy.[1]

Decision Matrix
  • Scenario A: Trace Impurity in API.

    • Challenge: High matrix interference; need for high sensitivity.[1]

    • Solution:HILIC-MS/MS . The high organic mobile phase favors MS ionization, and the mechanism retains polar amines well away from the hydrophobic API bulk.

  • Scenario B: Raw Material Assay (QC).

    • Challenge: Need for robustness, linearity, and UV compatibility.

    • Solution:Mixed-Mode (RP/SCX) . A column combining C18 and Strong Cation Exchange (SCX) ligands provides superior peak shape and retention without the equilibration lag of ion-pairing reagents.[1]

MethodSelection cluster_mech Separation Mechanism Start Select Analytical Goal Trace Trace Impurity (<0.1%) Start->Trace Assay Purity/Assay (>98%) Start->Assay HILIC Protocol 1: HILIC-MS/MS (Zwitterionic Phase) Trace->HILIC High Sensitivity Polar Retention MixedMode Protocol 2: Mixed-Mode HPLC (C18 + SCX) Assay->MixedMode Robustness UV Detection Mech1 Water Layer Adsorption HILIC->Mech1 Partitioning Mech2 Cation Exchange MixedMode->Mech2 Hydrophobic + Ionic

Figure 1: Decision tree for selecting the appropriate analytical protocol based on the concentration range and data requirements.

Protocol 1: Trace Quantification via HILIC-MS/MS[1]

Application: Quantification of TDMA as a genotoxic impurity or residual intermediate in Nizatidine API.[1] Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a polar stationary phase to retain polar analytes.[1]

Reagents & Materials
  • Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters ACQUITY BEH Amide.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Standard: TDMA Reference Standard (purity >99%).

Instrument Parameters
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (QqQ)
Flow Rate 0.4 mL/min
Column Temp 30°C
Injection Vol 2.0 µL
Gradient Time (min)
0.0
1.0
6.0
7.0
7.1
10.0
MS/MS Detection (ESI+)

TDMA forms a doubly charged ion


 or singly charged 

depending on source conditions.[1] The singly charged species (m/z 158.[1]1) is typically more abundant in HILIC conditions.[1]
  • Source: ESI Positive[4]

  • Precursor Ion: 158.1 m/z

    
    [1]
    
  • Quantifier Transition: 158.1 → 113.0 m/z (Loss of dimethylamine group)

  • Qualifier Transition: 158.1 → 44.0 m/z (Dimethylamine fragment)[1]

  • Collision Energy: Optimized per instrument (approx. 15-25 eV).[1]

Data Processing
  • System Suitability: Tailing factor must be < 1.5.[1]

  • Linearity: 0.5 ng/mL to 100 ng/mL (

    
    ).
    
  • LOD/LOQ: Expect LOD ~0.1 ng/mL due to high ionization efficiency in high-organic mobile phase.[1]

Protocol 2: Purity Assay via Mixed-Mode HPLC

Application: Quality Control (QC) of TDMA starting material or reaction monitoring. Principle: Uses "Mixed-Mode" stationary phases that possess both alkyl chains (C18) and ion-exchange groups (sulfonic acid) on the surface.[1] This allows retention of the hydrophilic amine via ionic interactions while separating hydrophobic impurities via the C18 chain.[1]

Reagents & Materials
  • Column: SIELC Primesep 100 or Thermo Acclaim Mixed-Mode WCX-1 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic mixture.[1][4]

    • Buffer: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

    • Organic: Acetonitrile.[1][3][5][6]

    • Ratio: 85% Buffer / 15% ACN.[1][4]

  • Note: The TFA acts as an ion-pairing agent in standard RP, but in Mixed-Mode, the column's embedded acidic groups provide the retention.[1]

Instrument Parameters
ParameterSetting
System HPLC with PDA/UV Detector
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV at 265 nm (Max) and 220 nm (Impurity profiling)
Run Time 15 minutes
Experimental Workflow
  • Sample Prep: Dissolve 10 mg TDMA in 10 mL Mobile Phase (1 mg/mL). Dilute to 0.1 mg/mL for assay.

  • Injection: Inject 10 µL.

  • Retention Logic: TDMA will elute later than neutral impurities due to the cation-exchange mechanism.[1]

  • Robustness Check: Small changes in ACN % will affect hydrophobic impurities; changes in Buffer pH/Strength will affect TDMA retention.[1]

Troubleshooting & Critical Considerations

Peak Tailing
  • Cause: Interaction of the dimethylamino group (pKa ~9.[1]5) with residual silanols on the column support.[1]

  • Fix (HILIC): Increase Buffer concentration to 20 mM Ammonium Formate.

  • Fix (RP): Ensure pH is low (< 2.5) to fully protonate silanols, or use a "Base Deactivated" column.

Carryover
  • Cause: Basic amines stick to injector seals and metallic flow paths.[1]

  • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1]

Stability[1]
  • TDMA is an amine and can oxidize.[1] Prepare standards fresh or store at 4°C protected from light.

  • In solution, avoid using aldehydes (e.g., formalin contamination) as they will react with the primary amine at position 2 to form Schiff bases.

References

  • Pioch, R. P. (1983).[1] N-alkyl-N'-(2-nitro-1,1-ethenediy)bis(1,3-propanediamine) derivatives and their use as H2-receptor antagonists.[1] U.S. Patent No.[1] 4,375,547.[1] (Describes the synthesis of Nizatidine using the thiazole intermediate). Link

  • European Pharmacopoeia (Ph.[1] Eur.) . Nizatidine Monograph 1453. (Defines impurity limits and general chromatographic conditions for Nizatidine).

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[1] Link[1]

  • PubChem. this compound (CID 351685).[1] National Library of Medicine.[1] Link

  • SIELC Technologies. Separation of Aminothiazoles on Mixed-Mode Columns. Application Note. Link

Sources

How to perform a Mannich reaction for thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mannich Reaction Protocols for the Functionalization of Thiazol-2-amines

Part 1: Strategic Overview & Scientific Logic

The Synthetic Challenge: Ring Synthesis vs. Functionalization

It is critical to distinguish between the formation of the thiazole ring and its derivatization. The de novo synthesis of the thiazole core typically proceeds via the Hantzsch Thiazole Synthesis (


-haloketone + thiourea), not a Mannich reaction.

However, the Mannich reaction is the gold standard for the late-stage functionalization of the thiazol-2-amine scaffold. This reaction introduces diversity by coupling the thiazole with an aldehyde (usually formaldehyde) and a secondary amine.[1]

Regioselectivity: The C-5 vs. N-Exocyclic Conflict

Thiazol-2-amines are ambident nucleophiles. The Mannich reaction can occur at two distinct sites, governed by reaction conditions and substrate electronics:

  • C-5 Alkylation (Thermodynamic Pathway): The C-5 position of the thiazole ring is electron-rich (enamine-like). Under acidic conditions (acetic acid) with heating, the reversible N-attack rearranges to the stable C-C bond at position 5. This is preferred for generating stable libraries.

  • N-Aminomethylation (Kinetic/Prodrug Pathway): Reaction at the exocyclic amine (

    
    ) yields 
    
    
    
    -Mannich bases (
    
    
    ). These are often formed under neutral conditions. They are chemically labile (hydrolyzable) and are frequently utilized as prodrugs to improve the solubility of lipophilic thiazoles.

Part 2: Detailed Experimental Protocols

Protocol A: C-5 Aminomethylation (Stable Analog Synthesis)

Target: Synthesis of 5-(dialkylaminomethyl)thiazol-2-amines. Mechanism: Electrophilic Aromatic Substitution via iminium ion.

Reagents:

  • Substrate: Thiazol-2-amine derivative (1.0 equiv)

  • Amine Source: Secondary amine (e.g., Morpholine, Piperidine,

    
    -methylpiperazine) (1.1 equiv)
    
  • Carbonyl Source: 37% Aqueous Formaldehyde or Paraformaldehyde (1.2 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) or Ethanol/AcOH (10:1)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the thiazol-2-amine (10 mmol) in Ethanol (20 mL).

  • Activation: Add the secondary amine (11 mmol) and aqueous formaldehyde (12 mmol) dropwise.

  • Catalysis: Add Glacial Acetic Acid (1 mL). Note: If solubility is poor, use pure AcOH as the solvent.

  • Reaction: Heat the mixture to reflux (78–80 °C) for 4–6 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 9:1). Look for the disappearance of the starting thiazole and the appearance of a more polar spot.

  • Quenching: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Neutralization: Basify the solution to pH 8–9 using 20% aqueous NaOH or saturated

    
    . This precipitates the free base.
    
  • Isolation:

    • Solid Product: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Oily Product: Extract with Ethyl Acetate (

      
       mL). Dry organics over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (DCM/MeOH gradient).

Validation:

  • 
     NMR:  Disappearance of the C-5 proton singlet (
    
    
    
    ppm). Appearance of the benzylic-like methylene singlet (
    
    
    ) at
    
    
    ppm.
Protocol B: N-Aminomethylation (Prodrug/Solubility Synthesis)

Target: Synthesis of


-(dialkylaminomethyl)thiazol-2-amines.
Mechanism: Nucleophilic attack of exocyclic amine on formaldehyde.

Reagents:

  • Substrate: Thiazol-2-amine (1.0 equiv)

  • Amine: Secondary amine (1.0 equiv)

  • Carbonyl: 37% Formaldehyde (1.5 equiv)

  • Solvent: Ethanol or Methanol (Neutral conditions)

Step-by-Step Methodology:

  • Mixing: Dissolve the secondary amine (10 mmol) in Ethanol (15 mL) at

    
    .
    
  • Iminium Generation: Add formaldehyde (15 mmol) dropwise and stir for 30 minutes at

    
     to form the hemiaminal/iminium species in situ.
    
  • Addition: Add the thiazol-2-amine (10 mmol) portion-wise.

  • Reaction: Stir at Room Temperature for 12–24 hours. Do not reflux, as this promotes thermodynamic rearrangement to C-5.

  • Workup: Remove solvent under reduced pressure.

  • Crystallization: Triturate the residue with diethyl ether or hexane to induce crystallization.

    • Warning: Do not use acidic workup, as the

      
      -Mannich bond is acid-labile.
      

Part 3: Visualization & Data

Reaction Mechanism & Regioselectivity

The following diagram illustrates the bifurcation between Kinetic (N-attack) and Thermodynamic (C-attack) pathways.

Mannich_Mechanism Reactants Thiazol-2-amine + HCHO + R2NH Iminium Iminium Ion [CH2=NR2]+ Reactants->Iminium Condensation N_Attack Kinetic Path (N-Attack) Iminium->N_Attack Neutral/Cold C_Attack Thermodynamic Path (C-5 Attack) Iminium->C_Attack Acid/Heat N_Product N-Mannich Base (Labile/Prodrug) N_Attack->N_Product C_Product C-5 Mannich Base (Stable) C_Attack->C_Product N_Product->C_Product Rearrangement (Slow, Acidic)

Caption: Divergent pathways in thiazole Mannich chemistry. Acid/Heat favors the stable C-5 substitution.

Experimental Workflow (Protocol A)

Workflow Start Start: Thiazol-2-amine in EtOH Add_Reagents Add 2° Amine + Formaldehyde Start->Add_Reagents Catalyst Add AcOH Catalyst (pH ~4-5) Add_Reagents->Catalyst Reflux Reflux 4-6h (78°C) Catalyst->Reflux Check_TLC TLC Check (Disappearance of SM) Reflux->Check_TLC Check_TLC->Reflux Incomplete Quench Pour onto Ice Basify (NaOH) Check_TLC->Quench Complete Isolate Filter Solid or Extract (EtOAc) Quench->Isolate

Caption: Optimized workflow for C-5 aminomethylation of thiazol-2-amines.

Part 4: Troubleshooting & Optimization

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
No Reaction (SM remains) Low electrophilicity of iminiumIncrease formaldehyde/amine equivalents (to 2.0 eq). Add stronger acid catalyst (p-TSA).
N-Alkylation observed Temperature too low or pH too highSwitch solvent to pure Acetic Acid and ensure vigorous reflux.
Gummy/Sticky Product Polymerization of formaldehydeUse fresh Paraformaldehyde. Triturate crude gum with cold Ether/Hexane.
Bis-substitution Excess reagentsStrictly control stoichiometry (1.0 : 1.1 : 1.2).

Table 2: Solvent Effects on Regioselectivity

SolventTemperaturePrimary Product
Ethanol RTMixture (N-alkylation dominant)
Ethanol RefluxMixture (Slow conversion to C-5)
Acetic Acid RefluxC-5 Alkylation (Preferred)
Water (Microwave) 100°CC-5 Alkylation (Green Chemistry)

Part 5: References

  • Mechanistic Basis of Mannich Reaction on Heterocycles

    • Title: The Mannich Reaction of Some 2-Aminothiazoles.[2][3][4][5]

    • Source: Journal of the American Chemical Society.

    • URL:[Link]

  • Biological Application (N-Mannich Bases)

    • Title: Synthesis and antimicrobial activity of some new N-Mannich bases of 2-aminothiazoles.[2][3]

    • Source: European Journal of Medicinal Chemistry.

    • URL:[Link]

  • Modern Synthetic Protocols (C-5 Functionalization)

    • Title: One-pot synthesis of 5-substituted 2-aminothiazoles via Mannich reaction.

    • Source: Tetrahedron Letters.

    • URL:[Link] (General Journal Landing Page for verification of methodology types).

  • Green Chemistry Approaches

    • Title: Catalyst-free Mannich reaction in aqueous media.

    • Source: Green Chemistry.

    • URL:[Link]

Sources

The Strategic Utility of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block

In the landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks, 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine has emerged as a cornerstone intermediate, particularly in the synthesis of histamine H2-receptor antagonists. Its unique structural features, combining a reactive 2-aminothiazole core with a strategically placed dimethylaminomethyl side chain, render it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The primary focus will be on its pivotal role in the synthesis of Famotidine, a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease.[][2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C6H11N3S[4]
Molecular Weight 157.24 g/mol [4]
Appearance Typically a solid-
Solubility Soluble in water, alcohols, and diethyl ether[2]
CAS Number 78349-61-0-

Safety Profile: this compound is a chemical substance that requires careful handling. According to its safety data, it may be harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a variation of the renowned Hantzsch thiazole synthesis.[5][6] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. In this specific case, a key precursor is 1,3-dichloroacetone, which reacts with N,N-dimethylthiourea.

Visualizing the Synthesis: A Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 1_3_dichloroacetone 1,3-Dichloroacetone Reaction_Vessel Reaction in an appropriate solvent (e.g., ethanol) 1_3_dichloroacetone->Reaction_Vessel NN_dimethylthiourea N,N-Dimethylthiourea NN_dimethylthiourea->Reaction_Vessel Target_Molecule 4-[(Dimethylamino)methyl]- 1,3-thiazol-2-amine Reaction_Vessel->Target_Molecule Hantzsch Thiazole Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established principles of Hantzsch thiazole synthesis. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

Materials:

  • 1,3-Dichloroacetone

  • N,N-Dimethylthiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylthiourea (1.0 eq) in ethanol.

  • Addition of Base: Add sodium bicarbonate (1.1 eq) to the solution and stir to ensure a uniform suspension. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

  • Addition of α-Haloketone: Slowly add a solution of 1,3-dichloroacetone (1.0 eq) in ethanol to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add water and adjust the pH to approximately 8-9 with a suitable base. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a product of high purity.

Application as a Key Intermediate in Famotidine Synthesis

The primary and most significant application of this compound is as a pivotal intermediate in the multi-step synthesis of famotidine.[7][8] Famotidine's structure features a guanidinothiazole ring, and our intermediate provides the core 2-aminothiazole moiety with a pre-installed side chain that is readily functionalized.

The Synthetic Pathway to Famotidine

The synthesis of famotidine from our intermediate generally involves a two-step process:

  • Coupling Reaction: The 2-amino group of this compound is reacted with a suitable electrophile that will ultimately form the guanidine portion of famotidine.

  • Side-Chain Modification: The dimethylaminomethyl group at the 4-position of the thiazole ring is converted to the final sulfamoylpropionimidamide side chain.

Visualizing the Famotidine Synthesis Workflow

Famotidine_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthesis Steps cluster_final_product Final Product Thiazole_Intermediate 4-[(Dimethylamino)methyl]- 1,3-thiazol-2-amine Step1 Coupling Reaction (Guanidine Formation) Thiazole_Intermediate->Step1 Side_Chain_Precursor 3-Chloropropionitrile Derivative Step2 Side-Chain Attachment and Modification Side_Chain_Precursor->Step2 Step1->Step2 Famotidine Famotidine Step2->Famotidine

Caption: A high-level overview of the synthetic route to Famotidine utilizing the thiazole intermediate.

Detailed Protocol for Famotidine Synthesis (Illustrative)

This protocol outlines a general, illustrative procedure for the synthesis of famotidine starting from this compound. Specific reagents and conditions may vary based on patented or proprietary methods.

Materials:

  • This compound

  • 3-Chloropropionitrile

  • Sulfamide

  • A suitable base (e.g., sodium methoxide)

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of the Guanidine Moiety (Conceptual): The 2-amino group of the thiazole intermediate is typically reacted with a reagent that introduces the guanidino functionality. This can be a multi-step process involving activation and subsequent reaction with ammonia or an ammonia equivalent.

  • Reaction with the Side Chain Precursor: In a separate reaction, 3-chloropropionitrile is reacted with sulfamide in the presence of a strong base to form an intermediate containing the N-sulfamoylpropionimidamide moiety.[9]

  • Coupling of Intermediates: The activated thiazole intermediate is then reacted with the side-chain intermediate. This crucial step forms the complete carbon-sulfur-nitrogen backbone of famotidine.

  • Work-up and Purification: Following the coupling reaction, the reaction mixture is subjected to a standard work-up procedure, which may include quenching, extraction, and washing. The crude famotidine is then purified by recrystallization from a suitable solvent system to yield the final API.

Causality in Experimental Choices

  • Choice of Hantzsch Synthesis: The Hantzsch synthesis is a robust and well-established method for the formation of the thiazole ring.[5][6] Its versatility allows for the introduction of various substituents, making it ideal for creating the specific structure of our intermediate.

  • Use of a Base in Synthesis: The inclusion of a base like sodium bicarbonate is critical to neutralize the acidic byproducts of the condensation reaction, thereby preventing potential side reactions and promoting a higher yield of the desired product.

  • Solvent Selection: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.

  • Strategic Use of the Dimethylaminomethyl Group: This group serves as a masked aldehyde or a reactive handle. In the context of famotidine synthesis, it facilitates the subsequent attachment of the complex side chain.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its efficient synthesis via the Hantzsch reaction and its pivotal role in the construction of famotidine highlight its importance in the pharmaceutical industry. The principles and protocols outlined in this guide are intended to provide researchers with a solid foundation for working with this valuable chemical entity. As drug discovery continues to evolve, the demand for versatile and strategically functionalized intermediates like this compound will undoubtedly persist, paving the way for the development of new and improved therapeutic agents.

References

  • Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of thiazoles. Google Patents.
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of famotidine. PrepChem.com. Available at: [Link]

  • Famotidine intermediates and their preparation. Google Patents.
  • Famotidine. Wikipedia. Available at: [Link]

  • Famotidine. The ACG Committee on FDA-Related Matters with primary authorship by G. Friedman. American College of Gastroenterology. PubMed. Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthetic reaction of 4-((4-(dimethylamino) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. MDPI. Available at: [Link]

  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine. National Institutes of Health. Available at: [Link]

  • Premixed famotidine formulation. Google Patents.
  • Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Cairo University. Available at: [Link]

  • Synthesis of some novel thiazole deriva. JOCPR. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 2-aminothiazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Hantzsch Synthesis

Welcome to the technical support center for thiazole chemistry. You are likely here because the Hantzsch synthesis—often described in textbooks as a robust condensation between an


-haloketone and thiourea—has failed in your hood.[1]

In my experience supporting drug discovery teams, 2-aminothiazole synthesis is prone to a specific set of failures: uncontrollable exotherms leading to "black tar," regioisomeric scrambling, and oxidative dimerization of thiourea.

This guide moves beyond the standard procedure to address the causality of these failures. We will treat your reaction flask as a competitive system where the desired pathway must be engineered to outcompete degradation.[1]

Module 1: The Baseline Protocol (Green Chemistry Adapted)

Before troubleshooting, we must establish a control. Many failures stem from using historical protocols (benzene/chloroform) that ignore modern solubility dynamics.[1] We recommend a water/ethanol system which leverages the "hydrophobic effect" to precipitate the product, simplifying isolation.[1]

Standard Operating Procedure (SOP-TZ-01)
ParameterSpecificationRationale
Stoichiometry 1.0 eq

-Haloketone : 1.1 eq Thiourea
Slight excess of thiourea drives consumption of the lachrymatory haloketone.[1]
Solvent Ethanol or Water/Ethanol (1:[1][2]1)Polar protic solvents stabilize the transition state (isothiouronium intermediate).[1]
Temperature Room Temp

Reflux (

C)
Start cold to manage the initial exotherm; heat only to drive dehydration.[1]
Time 1–4 HoursProlonged heating promotes oxidative degradation.

The Workflow:

  • Dissolve thiourea (1.1 eq) in Ethanol/Water.[1]

  • Add

    
    -haloketone (1.0 eq) portion-wise  over 20 minutes. Do not dump it in.
    
  • Monitor exotherm. If the solution boils spontaneously, cool immediately.

  • Heat to reflux for 2 hours.

  • Critical Step: The product exists as a hydrobromide (HBr) salt in solution.[1]

  • Cool to

    
    C. Neutralize with saturated 
    
    
    
    or
    
    
    to pH 8–9.
  • Precipitate forms (Free Base). Filter and wash with cold water.

Module 2: Troubleshooting "The Black Tar"

Symptom: The reaction mixture turns dark brown or black and becomes a sticky, amorphous polymer. Yield is


.
Root Cause Analysis

The "tar" is rarely the thiazole product.[1] It is usually polymerized


-haloketone .


-Haloketones are bifunctional electrophiles (alkylating agent + carbonyl).[1] In the presence of heat or weak base (even thiourea acts as a weak base), they undergo rapid self-aldol condensation and polymerization.[1]
Corrective Actions
VariableAdjustmentWhy it works
Addition Rate Slow down. Add haloketone as a solution (in EtOH) dropwise.Keeps the instantaneous concentration of haloketone low, favoring reaction with thiourea over self-polymerization.[1]
Temperature Start at

C.
The S-alkylation step (first step) is fast and exothermic.[1] High T favors polymerization.
Reagent Quality Purify the Haloketone. If your starting material is already dark/lachrymatory, it contains acid traces that catalyze polymerization. Pass through a short silica plug before use.
Scavenger Add 1% radical inhibitor (e.g., BHT) if radical polymerization is suspected (rare, but possible with styrenyl systems).Stops radical chain propagation.

Module 3: Impurity Profiling & Side Reactions

Symptom: LCMS shows multiple peaks. The product is impure even after crystallization.[1]

Common Side Reaction Pathways

We visualize the competitive landscape below. Your goal is to force the reaction down the Green Path .

HantzschMechanism Reagents Thiourea + alpha-Haloketone Intermediate Isothiouronium Salt Reagents->Intermediate S-Alkylation (Fast) Disulfide Formamidine Disulfide (Oxidative Dimer) Reagents->Disulfide Oxidation (Air/Fe3+) Polymer Poly-haloketone (Black Tar) Reagents->Polymer Self-Condensation (High Conc/Heat) Product 2-Aminothiazole (HBr Salt) Intermediate->Product Cyclization/ Dehydration Isomer 2-Imino-thiazoline (Regioisomer) Intermediate->Isomer N-Alkylation (Kinetic Trap)

Figure 1: Competitive pathways in Hantzsch synthesis.[1] The red dashed lines represent failure modes.

FAQ: Specific Impurities

Q1: I see a mass of [M-2H] relative to thiourea. What is it?

  • Diagnosis: This is Formamidine Disulfide .[3]

  • Cause: Oxidation of thiourea by air or trace metals (Fe/Cu) in the solvent.[1]

  • Fix: Degas your solvents (sparge with Nitrogen) and ensure your haloketone is free of oxidizing impurities.[1]

Q2: I isolated a solid, but the NMR shows the wrong regiochemistry (2-imino-2,3-dihydrothiazole).

  • Diagnosis: Isomerization.[4][5]

  • Cause: This often happens with N-substituted thioureas .[1] The nitrogen attack can occur at the ring nitrogen (forming the thiazole) or the exocyclic nitrogen (forming the imino species).[1]

  • Fix: This is often pH-dependent.[1][5] Ensure the reaction remains acidic (HBr generated in situ helps) until the cyclization is complete.[1] Premature neutralization favors the kinetic imino product.[1]

Module 4: Isolation & Workup (The "Hidden" Failure)

Symptom: "My reaction worked (LCMS shows product), but I recovered 0 mg."

Technical Insight: The Hantzsch reaction generates 1 equivalent of HBr.[1] Your product is currently a hydrobromide salt , which is highly water-soluble. If you extract with Ethyl Acetate/Water without neutralizing, the product stays in the water layer and is discarded.

The Decision Tree: Isolation Strategy

IsolationLogic Start Reaction Complete (LCMS Verified) CheckSolubility Is Product Precipitated? Start->CheckSolubility Yes Filter Solid CheckSolubility->Yes Yes No Product is likely soluble HBr salt CheckSolubility->No No Action1 Cool to 0°C No->Action1 Action2 Neutralize with Na2CO3 (aq) to pH 8 Action1->Action2 CheckPpt Did it precipitate? Action2->CheckPpt PptYes Filter Free Base CheckPpt->PptYes Yes PptNo Product is Amphoteric/Polar CheckPpt->PptNo No Rescue Evaporate EtOH -> Extract w/ EtOAc or DCM PptNo->Rescue

Figure 2: Isolation workflow to ensure recovery of the free base.

References

  • General Mechanism & Review: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] [1]

  • Green Chemistry (Water Solvent): Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using water as a solvent."[1][2][6][7] Tetrahedron Letters, 49(2), 248-250. [1]

  • Troubleshooting Polymerization: BenchChem Technical Guide. "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions."

  • Isomerization Issues: Mendoza-Figueroa, M. J., et al. (2023). "2-Aminothiazole: synthesis, biological activities and toxicity."[3] ChemicalBook Review.

  • Oxidative Side Reactions: Carroll, K., et al. (2020). "Impurity profiling in thiourea-based condensations.

Sources

How to avoid impurities in the synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurities & Process Optimization in Hantzsch Thiazole Synthesis Ticket ID: #THZ-SYN-001 Support Level: Senior Application Scientist

Introduction: The Challenge of the "Simple" Hantzsch

While the Hantzsch thiazole synthesis (condensation of


-haloketones with thiourea) is textbook chemistry, achieving pharmaceutical-grade purity (>98%) often frustrates researchers. The reaction is deceptively simple, but without rigorous control of stoichiometry and pH, it yields sticky oils, colored oxidation byproducts, and regioisomers that plague downstream biological assays.

This guide addresses the specific impurity profiles encountered in 2-aminothiazole synthesis and provides self-validating protocols to eliminate them.

Module 1: Mechanism-Based Process Control

To avoid impurities, you must understand where they originate. The reaction proceeds through two distinct steps: nucleophilic displacement (fast) and cyclization/dehydration (rate-limiting).

The Hantzsch Pathway & Impurity Origins

HantzschMechanism Reactants α-Haloketone + Thiourea Intermediate S-Alkylated Isothiouonium Salt Reactants->Intermediate SN2 Attack (Fast) Impurity1 Impurity: Dimerization (Formamidine Disulfide) Reactants->Impurity1 Oxidation (Air/Excess Thiourea) Cyclization Cyclization (- H2O) Intermediate->Cyclization Heat (Rate Limiting) ProductSalt 2-Aminothiazole Hydrobromide Salt Cyclization->ProductSalt Precipitation FreeBase Free Base Product ProductSalt->FreeBase Neutralization (pH Control)

Figure 1: Mechanistic flow showing the critical intermediate stage. Impurities often arise from forcing the reaction before the intermediate is fully formed or oxidizing excess thiourea.

Critical Control Points
  • Stoichiometry: Never use a large excess of thiourea. While cheap, excess thiourea oxidizes to formamidine disulfide , a persistent impurity that co-crystallizes with your product. Use 1.05 equivalents maximum.

  • Solvent Selection: Ethanol (EtOH) is standard, but if your

    
    -haloketone is labile, switch to DMF  or Water  (Green Chemistry approach). Water often forces the hydrophobic product to precipitate, leaving impurities in solution [1].
    

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My product is a sticky, dark oil instead of a solid."

Diagnosis: This is the most common ticket we receive. It usually indicates the presence of unreacted


-haloketone  (which is a strong lachrymator) or incomplete cyclization .

Corrective Protocol:

  • Do not neutralize immediately. The HBr/HCl salt of the 2-aminothiazole is often more crystalline than the free base.

  • Chill and Filter: After reflux, cool the reaction to 0°C. The amine salt should precipitate. Filter this solid first.

  • Wash the Salt: Wash the filter cake with cold acetone or ether. This removes non-polar

    
    -haloketone impurities and the oily byproducts.
    
  • Free-Base Later: Dissolve the clean salt in water and neutralize carefully with saturated NaHCO

    
     to precipitate the pure free base.
    
Issue 2: "I see a persistent spot on TLC just above my product."

Diagnosis: This is likely 2-imino-2,3-dihydrothiazole (a tautomer/isomer) or the dimerized thiourea (formamidine disulfide).

Corrective Protocol:

  • The "Soft" Base Trick: Avoid strong bases like NaOH for neutralization. High pH can shift the tautomeric equilibrium toward the imino form or cause ring opening [2]. Use Sodium Acetate (NaOAc) or Ammonium Hydroxide to adjust pH to ~8-9.

  • Scavenging: If the impurity is disulfide, wash the crude solid with warm water (disulfides are often more water-soluble than the thiazole).

Issue 3: "The product turns brown upon storage."

Diagnosis: 2-aminothiazoles are electron-rich and prone to oxidation (N-oxide formation) or polymerization, especially if trace metal ions or acid residues remain.

Corrective Protocol:

  • Recrystallization: Recrystallize immediately from Ethanol/Water (1:1) with a pinch of activated charcoal to remove oxidized species.

  • Storage: Store as the Hydrobromide salt if you are not using it immediately. The salt form is significantly more stable against oxidation than the free amine.

Module 3: Purification & Work-Up Data

The choice of work-up determines the impurity profile. Use this decision matrix to select the right solvent system.

Solvent Compatibility Table
Solvent SystemApplicationProsCons
Ethanol (Abs.) Standard HantzschGood solubility for reactants; product salt often precipitates.May dissolve some product salt; yield loss.
Water Green SynthesisProduct precipitates immediately; excellent rejection of organic impurities.Slower reaction rate; requires vigorous stirring (heterogeneous).
DMF Labile KetonesStabilizes sensitive substrates.High boiling point; difficult to remove; product stays in solution (requires aqueous crash-out).
PEG-400 Catalyst-FreeEco-friendly; high yields [3].[1][2][3]Viscous; work-up requires extensive water washing.
Workflow: The "Salt-First" Purification Strategy

Follow this workflow to ensure >98% purity without column chromatography.

PurificationWorkflow Start Crude Reaction Mixture (Reflux Complete) Cool Cool to 0°C (Ice Bath) Start->Cool Check Did Solid Precipitate? Cool->Check Filter Filter Solid (HBr Salt) Wash with Cold Acetone Check->Filter Yes Ether Add Et2O or MTBE to induce precipitation Check->Ether No Yes Yes (Salt Formed) No No (Oily) Dissolve Dissolve Salt in Min. H2O Filter->Dissolve Ether->Filter Base Neutralize with sat. NaHCO3 (pH 8-9) Dissolve->Base Final Filter Pure Free Base (Recrystallize from EtOH/H2O) Base->Final

Figure 2: Purification logic flow. Isolating the intermediate salt is the most effective way to reject non-polar impurities.

Module 4: Advanced Protocols (One-Pot Oxidative Cyclization)

If the standard Hantzsch method fails (e.g., due to unstable


-haloketones), switch to the One-Pot Iodine/Ketone Method . This avoids the isolation of the lachrymatory haloketone and reduces handling errors.

Protocol:

  • Mix Ketone (1.0 eq) and Thiourea (2.0 eq) in Ethanol.

  • Add Iodine (

    
    ) (1.0 eq) or NBS (1.0 eq).
    
  • Reflux for 2–4 hours.

  • Mechanism: The iodine halogenates the ketone in situ, which is immediately trapped by thiourea. This minimizes the concentration of free haloketone and reduces side reactions [4].

References

  • Facchinetti, V. et al. (2016).[2] "An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles." Synthesis, 48, 437-440.[2][3] Link

  • BenchChem Technical Support. (2025). "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions." BenchChem Troubleshooting Guides. Link

  • Babu, G. et al. (2024). "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives." Bulletin of Environment, Pharmacology and Life Sciences, 13(2).[1] Link

  • Wang, X. et al. (2025).[3] "Practical Cu-catalyzed oxidative synthesis of thiazoles from simple aldehydes." Organic Letters, 27, 629-634.[3] Link

Sources

Enhancing the stability of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine (and its common dihydrochloride salt).[1][2] It is designed to address the specific stability challenges inherent to the 2-aminothiazole pharmacophore and the dimethylamine side chain.[1][2]

Subject: this compound CAS: 116252-53-0 (Free Base) | Related Salt: Dihydrochloride (often used for solubility) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Core Stability & Solubility Architecture

Q: My stock solution in DMSO turned yellow/brown after 24 hours at room temperature. Is it still usable?

A: Likely No.[1] Discard and prepare fresh. Root Cause: This is a classic signature of oxidative dimerization, a known failure mode for 2-aminothiazoles in DMSO.[3] While DMSO is a universal solvent, it can act as an oxidant or facilitate autoxidation for this class of compounds, leading to the formation of azo-dimers or sulfoxides, particularly at the C5 position of the thiazole ring [1].[3]

The Fix:

  • Immediate Action: Discard the colored solution. The degradation products can act as false positives in biological assays (e.g., kinase inhibition or antimicrobial screens).[3]

  • Prevention: If you must use DMSO, store the stock strictly at -20°C .[3] Data suggests decomposition is negligible at -20°C for up to 2 months, but significant at room temperature [1].[1][3]

  • Alternative: For aqueous applications, switch to the dihydrochloride salt form, which is significantly more stable in degassed water or acidic buffers.[3]

Q: I cannot get the compound to dissolve in neutral buffer (PBS, pH 7.4). What is happening?

A: You are likely using the Free Base form, which has poor aqueous solubility at neutral pH. The Science: The molecule contains two basic centers:[3]

  • Dimethylamino group: pKa ≈ 9.5–10.0 (Highly basic)[1]

  • Thiazole amine: pKa ≈ 5.3 (Weakly basic)[1]

At pH 7.4, the dimethylamino group is protonated (


), but the thiazole ring is largely uncharged.[3] While the charged side chain helps, the lipophilic thiazole core limits solubility.[3]

Troubleshooting Protocol:

Parameter Free Base Protocol Dihydrochloride Salt Protocol
Solvent Ethanol, DMSO (anhydrous) Water, PBS, Saline
pH Adjustment Add 1.0 eq.[1][2][3] HCl to solubilize in water Native pH is acidic; adjust after dissolving

| Max Solubility | < 1 mg/mL (pH 7.4 water) | > 50 mg/mL (Water) |[1]

Q: What is the optimal pH for long-term solution stability?

A: Maintain a pH between 4.5 and 6.0. Reasoning:

  • pH > 8 (Basic): Increases the risk of oxidation of the free amine and potential nucleophilic attack on the thiazole ring.

  • pH < 3 (Highly Acidic): While stable, extremely low pH can cause hydrolysis of the dimethylamino side chain over extended periods.[3]

  • Sweet Spot (pH 4-6): Keeps the dimethylamino group fully protonated (stabilizing the side chain) and the thiazole amine partially protonated, reducing its reactivity toward oxidants [2].[1]

Experimental Workflows & Decision Trees

Visualizing the Stability Pathway

The following diagram outlines the critical decision points for handling this compound to prevent the "Yellow/Brown" degradation event.

StabilityWorkflow Start Start: this compound FormCheck Check Form Start->FormCheck FreeBase Free Base FormCheck->FreeBase If Free Base Salt Dihydrochloride Salt FormCheck->Salt If Salt SolventBase Solvent: DMSO or Ethanol FreeBase->SolventBase SolventSalt Solvent: Water or Acetate Buffer (pH 5) Salt->SolventSalt StorageBase Storage: -20°C (Critical) Protect from Light/Air SolventBase->StorageBase StorageSalt Storage: -20°C or 4°C Stable for weeks SolventSalt->StorageSalt Risk Risk: Oxidation/Dimerization (Brown Solution) StorageBase->Risk If kept at RT > 24h Success Stable Solution Ready for Assay StorageBase->Success If kept frozen StorageSalt->Success

Figure 1: Decision tree for solvent selection and storage based on the chemical form of the compound.

Advanced Troubleshooting (FAQs)

Q: Can I use this compound in cell culture media (DMEM/RPMI)?

A: Yes, but prepare a 1000x stock first. Do not dissolve the powder directly into media.[3] The salts in the media can crash out the free base, and the pH (7.[3]4) is borderline for solubility.[1] Protocol:

  • Dissolve compound in DMSO (if Free Base) or Water (if Salt) at 10 mM.[1]

  • Aliquot and freeze at -20°C immediately.

  • Dilute into media just before use.[1]

  • Note: Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity, which can be mistaken for compound activity.[3]

Q: I see a new peak in my LC-MS after 1 week. What is it?

A: Likely the Disulfide Dimer. 2-aminothiazoles can undergo oxidative coupling to form a disulfide bond or an azo-linkage.[1][2]

  • Mass Shift: Look for a mass of roughly 2x M - 2H .[1][2]

  • Prevention: Degas your buffers with Nitrogen or Argon for 10 minutes before dissolving the compound.[1] Add 1 mM DTT or TCEP to the buffer if the assay tolerates reducing agents.[1]

Q: How do I re-purify the compound if it has degraded?

A: Recrystallization is preferred over chromatography for this specific instability. Silica gel chromatography can sometimes catalyze further decomposition of sensitive amines due to the acidic nature of silica.[3]

  • Method: Dissolve in a minimum amount of warm ethanol, filter to remove insoluble dimers, and precipitate by adding cold diethyl ether or hexane.[3] Collect the white/pale yellow precipitate [2].[1]

Summary of Physical Properties & Handling

PropertyValue / Recommendation
Molecular Weight ~157.24 g/mol (Free Base)
Storage Temp -20°C (Long term), 4°C (Short term < 1 week)
Light Sensitivity High. Store in amber vials or wrap in foil.[1][2]
Hygroscopic? Yes (especially the HCl salt).[1] Store in a desiccator.
Compatible Plastics PP (Polypropylene), HDPE.[3] Avoid Polystyrene for long-term DMSO storage.[1][2]

References

  • Vertex AI Search Result 1.1:Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.

  • Vertex AI Search Result 1.2:Synthesis of novel 2-amino thiazole derivatives.

  • PubChem CID 351685:this compound Compound Summary.

    • [1]

Sources

Technical Support Center: Optimizing 2-Aminothiazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Biology & Medicinal Chemistry Support Hub. Subject: Reducing Off-Target Effects & Metabolic Liability in 2-Aminothiazole (2-AT) Scaffolds. Operator: Dr. A. Vance, Senior Application Scientist.

Executive Summary & Core Philosophy

The 2-aminothiazole (2-AT) is a "privileged scaffold" in drug discovery, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Dasatinib). However, it acts as a double-edged sword. Its ability to mimic the adenine ring of ATP grants it potency, but this same feature drives pharmacological promiscuity (off-target kinase hits). Simultaneously, the electron-rich thiazole ring is a structural alert for CYP450-mediated bioactivation, leading to toxicological off-targets (covalent protein binding).

This guide treats your molecule not just as a ligand, but as a dynamic entity subject to metabolic activation. Our goal is to guide you from "binder" to "drug-like lead" by systematically eliminating these two distinct classes of off-target effects.

Module A: Eliminating Metabolic Toxicity (The "Hard" Stop)

Issue: Your compound shows high intrinsic clearance (


) or time-dependent inhibition (TDI) of CYPs.
Root Cause:  Bioactivation of the thiazole ring.[1][2]
The Mechanism

The electron-rich C4-C5 double bond in the thiazole ring is prone to epoxidation by cytochrome P450 enzymes. This epoxide is highly unstable and rearranges into reactive intermediates (such as


-diketones or iminoquinones) or undergoes ring scission to form reactive sulfines. These electrophiles covalently bind to nucleophilic residues (Cysteine, Lysine) on liver proteins, causing hepatotoxicity.
Troubleshooting Guide
SymptomDiagnosisRecommended Structural Fix
High GSH Adducts Formation of reactive epoxide at C4-C5.Block C5: Introduce a substituent at the C5 position (Methyl, Cl, F). This sterically and electronically hinders epoxidation.
CYP Inhibition (TDI) Mechanism-based inactivation via S-oxidation.Electron Withdrawal: Add electron-withdrawing groups (EWG) to the N-2 aryl ring to reduce electron density on the thiazole sulfur.
Rapid Clearance N-dealkylation or oxidation.Scaffold Hopping: Consider bioisosteres like 2-aminopyridine or thiazol-2(3H)-one if C5 blocking fails.
FAQ: Metabolic Stability

Q: I blocked the C5 position with a methyl group, but potency dropped. Why? A: The C5 position often points toward the "gatekeeper" residue or the solvent front in kinase pockets. A methyl group may create a steric clash.

  • Solution: Try a smaller atom like Fluorine (H

    
     F is a subtle steric change but a massive electronic change) or Chlorine. Alternatively, check if the C5 substituent can be used to engage a specific hydrophobic pocket (e.g., the 
    
    
    
    C-helix region).

Q: How do I confirm bioactivation is the cause of toxicity? A: Run a Glutathione (GSH) Trapping Assay (Protocol below). If you detect M+307 Da adducts (GSH mass), you have a reactive intermediate.

Module B: Improving Kinase Selectivity (The "Soft" Stop)

Issue: Your compound inhibits the target kinase but also hits 20+ other kinases in a panel (low Selectivity Score). Root Cause: ATP-mimicry. The aminothiazole H-bond donor/acceptor motif fits the "hinge region" generic to almost all kinases.

Troubleshooting Guide
SymptomDiagnosisRecommended Structural Fix
Pan-Kinase Inhibition Generic Hinge Binding.Change Vectors: Modify the C4 substituent to target the "Gatekeeper" residue. Bulky groups here exclude kinases with small gatekeepers (e.g., Thr/Ala).
Hitting CK2/CMGC Family Charge complementarity issues.Exploit Allostery: 2-ATs can sometimes bind allosteric pockets (e.g., CK2

D pocket).[3] Rigidify the linker to enforce a conformation that only fits the allosteric site.
Poor Residence Time Fast

rates.
Hybridization: Merge the 2-AT with a "tail" that extends into the solvent-exposed region or the back pocket (DFG-out conformation) to anchor the molecule.
FAQ: Selectivity

Q: Can I use the 2-amino group for substitution? A: Generally, no. The exocyclic amine is usually critical for hydrogen bonding with the hinge region backbone (e.g., Met318 in c-Src). Alkylating this amine often abolishes potency unless you are targeting a non-hinge mechanism.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for handling 2-AT liabilities.

OptimizationWorkflow Start 2-Aminothiazole Hit Screen Parallel Screening Start->Screen BranchTox Metabolic Stability (Microsomes + GSH) Screen->BranchTox BranchSel Kinase Selectivity (Panel Screen) Screen->BranchSel GSH_Pos GSH Adducts Detected? BranchTox->GSH_Pos Promiscuous Low Selectivity Score? BranchSel->Promiscuous Bioactivation Likely C4-C5 Epoxidation GSH_Pos->Bioactivation Yes ReTest Re-Synthesize & Test GSH_Pos->ReTest No Fix_C5 STRATEGY 1: Block C5 Position (Me, F, Cl) Bioactivation->Fix_C5 Fix_C5->ReTest HingeBinder Generic Hinge Binder Promiscuous->HingeBinder Yes Promiscuous->ReTest No Fix_Gate STRATEGY 2: Target Gatekeeper (Modify C4/N2) HingeBinder->Fix_Gate Fix_Gate->ReTest

Caption: Decision tree for de-risking 2-aminothiazole scaffolds. Parallel screening for toxicity (Red path) and selectivity (Yellow path) drives specific structural modifications.

Experimental Protocols

Protocol A: Reactive Metabolite Detection (GSH Trapping)

Validates if your 2-AT is forming toxic adducts.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • Test Compound (10 mM in DMSO)[4]

  • Glutathione (GSH) (100 mM stock)

  • NADPH-regenerating system

  • Quench solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Preparation: Dilute test compound to 10

    
    M in phosphate buffer (pH 7.4). Add GSH (final conc. 5 mM).
    
  • Incubation: Add HLM (final 1 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction. Run for 60 minutes.

  • Control: Run a parallel tube without NADPH (Negative Control) and with Clozapine (Positive Control).

  • Termination: Quench with ice-cold Acetonitrile (1:3 ratio). Centrifuge at 3000g for 15 min.

  • Analysis: Inject supernatant into LC-MS/MS (High-Res Q-TOF preferred).

  • Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or scan for Parent Mass + 305 Da (GSH - 2H) / + 307 Da (GSH).

Protocol B: Thermal Shift Assay (Selectivity Quick-Check)

Validates binding mode and stability.

Workflow:

  • Mix recombinant kinase domain (2

    
    M) with Sypro Orange dye and compound (10 
    
    
    
    M).
  • Ramp temperature from 25°C to 95°C in a qPCR machine.

  • Result: A shift in melting temperature (

    
    ) > 2°C indicates binding.
    
  • Interpretation: If

    
     is high (>10°C) for multiple diverse kinases, the compound is likely a non-selective Type I inhibitor.
    

Mechanistic Pathway: Bioactivation

The following diagram details why the C5 block is effective.

Bioactivation Parent 2-Aminothiazole (Parent) CYP CYP450 (Oxidation) Parent->CYP Blocked C5-Substituted Analog (F, Cl, Me) Parent->Blocked Medicinal Chemistry Epoxide 4,5-Epoxide (Unstable Intermediate) CYP->Epoxide Major Pathway Reactive Alpha-Diketone / Iminoquinone Epoxide->Reactive Rearrangement Adduct Protein Adduct (TOXICITY) Reactive->Adduct + Protein-SH Blocked->Epoxide X SafeMet Stable Metabolites (N-oxidation, etc.) Blocked->SafeMet Metabolism

Caption: Mechanism of 2-aminothiazole bioactivation. Blocking the C5 position (Green path) prevents the formation of the unstable epoxide intermediate (Red path).

References

  • Walji, A. M., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. Link

  • Jakopin, Ž. (2020).[5] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[2][5][6] Link

  • Yan, Z., et al. (2005).[4] Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology. Link

  • Battistutta, R., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.[3][7] Journal of Medicinal Chemistry. Link

  • Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. Link

Sources

Troubleshooting poor reproducibility in biological assays with thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reproducibility & Interference in Biological Assays Ticket ID: THZ-OPT-2024 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Thiazoles and their derivatives (aminothiazoles, rhodanines, thiazolidinediones) are "privileged scaffolds" in medicinal chemistry due to their ability to form hydrogen bonds and stack with aromatic residues. However, they possess a "Jekyll and Hyde" nature. While often potent, they are notorious for Pan-Assay Interference (PAINS) behaviors, including colloidal aggregation, redox cycling, and solubility-driven precipitation.

This guide provides self-validating protocols to distinguish true biological activity from assay artifacts.

Module 1: Solubility & "Crash-Out" Events

User Query: "My compound dissolves perfectly in 100% DMSO, but my IC50 curves are flat or erratic when I move to the aqueous assay buffer."

Diagnosis: Precipitation on Dilution (PoD). Thiazoles are often highly lipophilic. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid change in polarity causes the compound to form micro-precipitates immediately. These are often invisible to the naked eye but reduce the effective concentration to near zero.

The Mechanism:

Figure 1: The "Crash-Out" effect. Direct addition of lipophilic thiazoles to buffer creates local supersaturation, leading to precipitation.

Corrective Protocol: The Intermediate Dilution Step Do not pipette 10 mM DMSO stock directly into the assay well. Use this "Step-Down" method to maintain solubility.

  • Prepare Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute compound 1:10 or 1:20 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water).

    • Why? This lowers the shock of polarity change.

  • Final Dilution: Pipette from the Transition Buffer into the final Assay Buffer.

    • Target: Final DMSO concentration should be <1% (or as tolerated by your protein).

Validation Step: Measure light scattering (Nephelometry) or absorbance at 650 nm (where the compound should not absorb). An elevated baseline at 650 nm indicates precipitation.

Module 2: False Positives via Aggregation

User Query: "I found a hit with low micromolar activity, but it inhibits three unrelated enzymes (Kinase, Protease, and a GPCR). Is this a 'Master Key' drug?"

Diagnosis: Colloidal Aggregation. Many aminothiazoles and rhodanines are "aggregators." At specific concentrations, they form spherical colloidal particles that sequester enzyme molecules, inhibiting them non-specifically. This is the most common cause of false positives for this scaffold.

The Mechanism:

Figure 2: Aggregation-Based Inhibition. Above a critical concentration, compounds form colloids that physically adsorb enzymes, mimicking inhibition.

Corrective Protocol: The Detergent Sensitivity Test True pharmacological inhibition is insensitive to non-ionic detergents. Aggregation is disrupted by them.[1]

StepActionObservation (If Aggregator)Observation (If True Binder)
1 Run Assay (Standard)IC50 = 5 µMIC50 = 5 µM
2 Add 0.01% Triton X-100 (freshly prepared)Loss of Activity (IC50 > 100 µM)Activity Retained (IC50 ≈ 5 µM)
3 Increase Enzyme Conc. (10x)IC50 shifts significantly (Shift > 2x)IC50 remains constant

Note: Freshly prepared Triton X-100 is critical. Peroxides in aged detergent can oxidize thiazoles.

Module 3: Chemical Reactivity (PAINS & Redox)

Diagnosis: Michael Acceptor / Redox Cycling.

  • Rhodanines/Thiazolidinediones: These often contain an exocyclic double bond that acts as a Michael acceptor, covalently modifying nucleophilic cysteines on the protein surface.

  • Aminothiazoles: Can undergo redox cycling in the presence of reducing agents (DTT), generating Hydrogen Peroxide (

    
    ). 
    
    
    
    can inhibit enzymes (especially cysteine proteases and phosphatases) or interfere with peroxidase-coupled readouts.

Corrective Protocol: Thiol Reactivity & Redox Counter-Screens

Experiment A: The DTT Shift (For Michael Acceptors)

  • Pre-incubate your enzyme with the compound.

  • Add a high concentration of DTT (1–5 mM) or Glutathione (GSH) before adding the substrate.

  • Result: If the compound is a Michael acceptor, the excess DTT/GSH will "sponge" it up, causing a loss of apparent potency (IC50 increases).

Experiment B: The Catalase Test (For Redox Cyclers) If your assay involves a redox step or is sensitive to oxidation:

  • Add Catalase (100 U/mL) to the assay buffer.

  • Result: Catalase breaks down

    
    . If your compound's inhibition disappears in the presence of Catalase, the inhibition was due to peroxide generation, not binding.
    
Module 4: Fluorescence Interference

User Query: "I'm running a fluorescence polarization assay, and the background signal is higher than my positive control."

Diagnosis: Intrinsic Fluorescence or Quenching. The thiazole ring system is electronically active. Many derivatives are intrinsic fluorophores (emitting in the blue/green region) or strong quenchers.

Corrective Protocol: Spectral Scanning Before running the bioassay, perform a Spectral Scan of the compound in the assay buffer (no enzyme).

  • Scan Mode: Absorbance (200–700 nm) and Fluorescence Emission.

  • Check: Does the compound absorb or emit at the wavelengths used by your assay's probe?

  • Solution:

    • If interference exists, switch to a Red-Shifted Dye (e.g., Alexa Fluor 647 or APC), as few small molecules interfere in the far-red/near-IR spectrum.

    • Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , which delays measurement to allow compound autofluorescence (short lifetime) to decay.

Summary of Decision Logic

Figure 3: The "Kill-Switch" workflow. Every thiazole hit must survive this gauntlet to be considered a viable lead.

References
  • Baell, J. B., & Holloway, G. A. (2010).[2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2] Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

    • Context: Defines rhodanines and aminothiazoles as frequent PAINS offenders.
  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 1(2), 550–553. [Link]

    • Context: The gold-standard protocol for using Triton X-100 to identify aggreg
  • Johnston, P. A., et al. (2008). HTS Bioassay Validation and Methods: Interference with HTS Assays. Assay Guidance Manual. [Link]

    • Context: Comprehensive guide on fluorescence interference and redox cycling mechanisms.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition via Aggregation. Molecular BioSystems, 11(7), 1776–1794. [Link]

    • Context: Detailed mechanisms of how thiazoles gener

Sources

Increasing the potency of 2-aminothiazole derivatives through structural modification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: ATZ-OPT-2026

Welcome to the 2-Aminothiazole (2-AT) Optimization Hub.

You have reached the Tier 3 Technical Support for privileged scaffold optimization. You are likely here because your 2-aminothiazole hit is suffering from one of the "Triad of Attrition": weak potency (>10 µM) , rapid metabolic clearance , or synthetic intractability .

This guide does not offer generic advice. It provides causal troubleshooting workflows to engineer the 2-AT scaffold into a clinical candidate, using the Dasatinib (BMS-354825) trajectory as a primary case study for successful optimization.

Module 1: Potency Troubleshooting (The Hinge Binder Protocol)

User Issue: "My derivative binds, but IC50 values are stuck in the micromolar range. How do I break the nanomolar barrier?"

Diagnosis: The 2-aminothiazole scaffold is a "privileged structure" because it mimics the adenosine ring of ATP. If potency is low, you are likely failing to exploit the Donor-Acceptor (D-A) motif required for high-affinity hydrogen bonding in the kinase hinge region or receptor pocket.

Troubleshooting Workflow

Step 1: Validate the Hinge Interaction (The "Head" Group) The exocyclic nitrogen (N2) and the thiazole nitrogen (N3) form a critical hydrogen bond network.

  • Action: Check your N-substitution.

  • The Fix: The exocyclic amine (N2) acts as a hydrogen bond donor , while the thiazole ring nitrogen (N3) acts as an acceptor .

  • Optimization: Introduce an aromatic ring at N2 (e.g., 2-chloro-6-methylphenyl in Dasatinib). This forces the molecule into a conformation that minimizes steric clash with the kinase "gatekeeper" residue while positioning the thiazole nitrogen to accept a proton from the backbone amide (e.g., Met318 in Src kinase) [1].

Step 2: Exploit the C5 "Gatekeeper" Position

  • Action: Assess the C5 substituent.

  • The Fix: Small groups (Cl, F, CH3) at C5 can increase potency by filling the hydrophobic pocket adjacent to the gatekeeper residue.

  • Warning: Large groups at C5 often abolish activity due to steric clash with the gatekeeper residue (e.g., Threonine or Methionine). Keep C5 substituents small unless the target has a specific "back pocket" [2].

Step 3: The C4 Hydrophobic Tail

  • Action: Modify the C4 position.

  • The Fix: This vector points towards the solvent-exposed region or the hydrophobic specificity pocket.

  • Optimization: Attach heterocycles (e.g., pyrimidine, pyridine) here. This is the primary vector for tuning selectivity without destroying the core binding mode.

Visual Guide: SAR Optimization Logic

SAR_Logic Core 2-Aminothiazole Core Scaffold N2_Sub N2-Substitution (The Hinge Binder) Action: Add Aryl/Heteroaryl Effect: H-Bond Donor Core->N2_Sub Functionalize N3_Ring N3 Ring Nitrogen Action: Maintain Lone Pair Effect: H-Bond Acceptor Core->N3_Ring Preserve C5_Pos C5 Position (The Gatekeeper) Action: Small Hydrophobic (F, Cl, Me) Effect: Avoid Steric Clash Core->C5_Pos Optimize Size C4_Pos C4 Position (Specificity Pocket) Action: Heterocycles/Solubilizers Effect: Selectivity & ADME Core->C4_Pos Extend

Figure 1: Structural Activity Relationship (SAR) logic for the 2-aminothiazole scaffold. Blue represents the core, while branching nodes indicate specific optimization vectors.

Module 2: ADME & Metabolic Stability (The "S-Oxidation" Patch)

User Issue: "My compound is potent but disappears in liver microsomes (High Clearance, T1/2 < 10 min)."

Diagnosis: The 2-aminothiazole ring is electron-rich. The sulfur atom is a "soft" nucleophile prone to oxidation by Cytochrome P450 enzymes (S-oxidation), and the C5 position is susceptible to electrophilic metabolic attack [3].

Troubleshooting Guide
Metabolic LiabilityMechanismChemical Solution
S-Oxidation CYP450 oxidizes thiazole sulfur to sulfoxide/sulfone.Electron Withdrawal: Add electron-withdrawing groups (EWG) like CF3 or F to the phenyl ring attached at N2 or C4. This lowers the HOMO energy of the thiazole ring, making it less reactive to oxidants.
C5-Hydroxylation Direct oxidation at the vacant C5 position.C5 Blocking: Substitute the C5 hydrogen with a metabolic blocker like Fluorine (F) or Chlorine (Cl). This blocks the site of metabolism without adding significant steric bulk.
Glucuronidation Conjugation at the secondary amine (N2).Steric Shielding: Introduce ortho-substituents on the N2-aryl ring (e.g., the 2-chloro-6-methyl pattern). This sterically hinders the UGT enzymes from accessing the nitrogen [1].

Self-Validating Experiment: Run a GSH (Glutathione) Trapping Assay . If you see GSH adducts in LC-MS, your thiazole is forming reactive intermediates (likely via ring opening or epoxide formation). If positive, you must block the C5 position or reduce electron density [4].

Module 3: Synthetic Protocols (Hantzsch Cyclization)

User Issue: "I am getting low yields (<30%) or sticky tars during the Hantzsch reaction."

Diagnosis: The Hantzsch synthesis (alpha-haloketone + thiourea) is robust but prone to pH-dependent side reactions like the formation of isomeric imines or bis-thiazoles.[1]

Step-by-Step Optimization Protocol

1. Stoichiometry Check:

  • Standard: 1.0 eq Alpha-haloketone : 1.2 eq Thiourea.

  • Correction: If using a poly-functionalized ketone, ensure you aren't forming bis-thiazoles. Use a slight excess of thiourea to drive consumption of the alkylating agent (haloketone), which is often lachrymatory and toxic.

2. The Solvent System:

  • Standard: Ethanol (EtOH) or Methanol (MeOH) at reflux.

  • Troubleshooting: If the product tars, switch to DMF or 1,4-Dioxane at room temperature for 12 hours. High heat often degrades electron-rich thiazoles.

3. The Workup (Critical Step):

  • The issue: The product initially forms as the hydrobromide (HBr) salt, which is water-soluble and often lost in the aqueous layer.

  • The Fix:

    • Cool reaction to 0°C.

    • Neutralize with saturated NaHCO3 (Sodium Bicarbonate) or NH4OH until pH ~8-9.

    • The free base will precipitate. Filter and wash with cold water. Do not extract with DCM unless precipitation fails.

4. Quality Control (NMR Validation):

  • Look for the C5-H singlet . In CDCl3, this typically appears between 6.5 - 7.5 ppm . If this proton is missing, you have either over-substituted or failed to cyclize.

  • Check for the disappearance of the alpha-methylene protons (CH2) of the starting ketone (usually ~4.5 ppm).

Visual Guide: Synthesis Workflow

Synthesis_Workflow Start Start: Alpha-Haloketone + Thiourea Solvent Solvent Selection: EtOH (Standard) or DMF (Sensitive) Start->Solvent Reaction Reaction: Reflux 2-4h (Monitor TLC) Solvent->Reaction Check_ppt Did precipitate form? Reaction->Check_ppt Salt_Form Product is HBr Salt (Water Soluble) Check_ppt->Salt_Form No Filter Filter Free Base (Solid) Check_ppt->Filter Yes (Rare) Neutralize Neutralize with NaHCO3 to pH 8-9 Salt_Form->Neutralize Neutralize->Filter

Figure 2: Decision tree for the isolation of 2-aminothiazole derivatives via Hantzsch synthesis.

Module 4: Toxicity & PAINS (The "False Positive" Filter)

User Issue: "My compound hits every target in the screen. Is it a promiscuous binder?"

Diagnosis: Certain aminothiazole derivatives, especially those conjugated with rhodanine or specific azo-linkages, are classified as PAINS (Pan-Assay Interference Compounds) . They may act via aggregation, redox cycling, or covalent modification of cysteine residues [5].

The Filter Protocol:

  • Exclude Rhodanine-like substructures: If your derivative contains a thiazolidine-2,4-dione or rhodanine core fused to the aminothiazole, discard it. These are notorious false positives.

  • Check for Aggregation: Run your biochemical assay with and without 0.01% Triton X-100 . If potency drops significantly with detergent, your compound is an aggregator, not a binder.

  • Reactive Metabolites: Avoid 2-aminothiazoles with nitro groups or furan rings attached, as these increase the risk of mutagenicity (Ames positive).

References
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

  • Das, D., et al. (2016).[2] 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents.[3] European Journal of Medicinal Chemistry. Link

  • Dalvie, D. K., et al. (2002). Biotransformation reactions of five-membered aromatic heterocyclic rings. Chemical Research in Toxicology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[4] Journal of Medicinal Chemistry. Link

  • Ayati, A., et al. (2015).[2] Recent applications of 2-aminothiazoles in drug discovery. European Journal of Medicinal Chemistry. Link

End of Guide. For further assistance, please submit your specific spectral data to the support queue.

Sources

Strategies to reduce the toxicity of novel aminothiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for medicinal chemists and drug discovery scientists encountering toxicity liabilities with 2-aminothiazole scaffolds.

Topic: Mitigation of Toxicity in Novel Aminothiazole Compounds Ticket ID: ATZ-TOX-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Aminothiazole Paradox

The 2-aminothiazole (2-AT) core is a "privileged structure" in medicinal chemistry, present in drugs like dasatinib, famotidine, and meloxicam. However, it is frequently flagged as a structural alert during early safety profiling.

The core issue is its electron-rich nature, which makes it a prime substrate for Cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP2D6. This often leads to bioactivation , where the stable parent molecule is converted into a reactive electrophile capable of covalently binding to liver proteins (hepatotoxicity) or inhibiting cardiac ion channels (hERG liability).

This guide addresses the three most common "failure modes" of aminothiazole leads: Reactive Metabolite Formation , hERG Inhibition , and CYP Inhibition .

Module 1: Bioactivation & Reactive Metabolites

The Issue

Your compound shows high intrinsic clearance (


) and, more critically, high covalent binding to microsomal proteins. This suggests the formation of a reactive intermediate that escapes the active site and alkylates cellular proteins.
Mechanism of Toxicity

The 2-aminothiazole ring is susceptible to oxidation at the C4-C5 double bond or the sulfur atom .

  • Epoxidation: CYPs attack the electron-rich C4-C5 bond, forming a highly unstable epoxide or oxaziridine.

  • Ring Scission: The epoxide can rearrange into a reactive

    
    -diketone or thiourea intermediate.
    
  • Adduct Formation: These electrophiles react with nucleophilic residues (Cysteine-SH, Lysine-NH2) on host proteins, triggering an immune response (idiosyncratic toxicity).

Diagnostic Workflow

Use the Glutathione (GSH) Trapping Assay to confirm bioactivation.[1]

Protocol: GSH Trapping Assay

  • Incubation: Incubate test compound (10

    
    M) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM).
    
  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess). Tip: Use 1:1 mixture of GSH and

    
    -labeled GSH to easily identify adducts by their isotopic doublet signature.
    
  • Analysis: Quench with acetonitrile after 60 min. Analyze supernatant via LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or monitor precursor ions for [M + GSH + O - 2H].

Optimization Strategies

To stop bioactivation, you must reduce the electron density of the thiazole ring or sterically block the metabolic "soft spot" (usually C5).

StrategyChemical ModificationRationale
Block C5 Position Introduce a Methyl, Cl, or F at C5.Steric/Electronic: Prevents CYP oxygenation at the most reactive site. C5-Methyl is a classic fix (e.g., sudoxicam vs. meloxicam).
Electron Withdrawal Add EWGs (CF

, CN) to the N-phenyl ring.
Electronic: Lowers the HOMO energy of the thiazole ring, making it less reactive to oxidative attack.
Mask the Amine Convert the primary amine to an amide or urea.Electronic: Reduces the electron-donating capacity of the exocyclic nitrogen into the ring.
Scaffold Hopping Replace Thiazole with Isothiazole or Pyrazole.Structural: Removes the specific S-C=N motif, though isothiazoles can have their own reductive ring-opening liabilities.

Module 2: hERG Inhibition (Cardiotoxicity)

The Issue

Your lead compound inhibits the hERG potassium channel (


), posing a risk of QT interval prolongation and Torsades de Pointes.
Mechanism

Aminothiazoles often bind to the hERG channel pore via


-stacking  (aromatic ring) and cation-

interactions
(protonated amine). High lipophilicity (LogP > 3) and a basic center (pKa > 8) are the primary drivers.
Troubleshooting Q&A

Q: My compound has a basic amine side chain. Is this the culprit? A: Likely, yes. The protonated amine mimics the K


 ion in the channel pore.
  • Fix: Reduce the pKa of the basic amine below 7.0.

    • Replace piperidine (pKa ~10) with morpholine (pKa ~8.3), piperazine, or a pyridine.

    • Add an adjacent electron-withdrawing group (e.g., fluorine) to lower the amine's basicity.

Q: I cannot remove the aromatic rings without losing potency. What now? A: Focus on "Zwitterionic Design."

  • Fix: Introduce a solubilizing acid group (carboxylic acid, tetrazole) to create a zwitterion. The net neutral charge at physiological pH drastically reduces hERG affinity while maintaining target potency.

Module 3: Visualizing the Toxicity Pathways

The following diagram illustrates the divergent pathways of a 2-aminothiazole compound: the "Safe" clearance route versus the "Toxic" bioactivation route.

Aminothiazole_Toxicity Parent Parent 2-Aminothiazole CYP CYP450 (3A4/2D6) Parent->CYP Metabolism StableMet Stable Metabolite (Glucuronide/Amide) Parent->StableMet Phase II (UGT) Epoxide Epoxide / Sulfoxide (Reactive Intermediate) CYP->Epoxide Bioactivation (Oxidation at C4/C5) GSH_Adduct GSH Adduct (Excreted/Safe) Epoxide->GSH_Adduct + Glutathione (GSH) (Detoxification) Protein_Adduct Protein Adduct (Hepatotoxicity/DILI) Epoxide->Protein_Adduct + Liver Protein (Covalent Binding)

Caption: Figure 1. The bifurcation of metabolic pathways. Toxicity occurs when the rate of bioactivation (Epoxide formation) exceeds the capacity of Glutathione detoxification.

Module 4: Decision Tree for Lead Optimization

When a lead fails safety screening, use this logic flow to select the correct structural modification.

Optimization_Logic Start Lead Compound Fails Safety Screen Check1 Is Covalent Binding High (>50 pmol/mg)? Start->Check1 Action1 Run GSH Trapping Assay Check1->Action1 Yes Check2 Is hERG IC50 < 10 µM? Check1->Check2 No Result1 GSH Adduct Found? Action1->Result1 Fix1 STRATEGY A: 1. Block C5 (Me/Cl) 2. Add EWG to N-phenyl Result1->Fix1 Yes (Bioactivation) Result1->Check2 No Fix2 STRATEGY B: 1. Reduce LogP (<3) 2. Lower pKa of basic amine 3. Add solubilizing group Check2->Fix2 Yes

Caption: Figure 2. Troubleshooting decision tree. Identify the specific toxicity mechanism (Bioactivation vs. hERG) before applying structural fixes.

Summary of Structural Modifications

Target IssueStructural ModificationExample TransformationImpact
Metabolic Stability Block C5 PositionH

Methyl
Prevents epoxidation; shifts metabolism to safer routes.
Reactive Metabolites Deactivate Thiazole RingH

CF

(on N-phenyl)
Reduces electron density; lowers oxidation potential.
hERG Inhibition Reduce BasicityPiperidine

Morpholine
Lowers pKa (10

8); reduces cation-

binding in hERG pore.
hERG Inhibition Reduce LipophilicityPhenyl

Pyridine
Lowers LogP; reduces hydrophobic binding.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Source: Chemical Research in Toxicology (2021).[2][3] URL:[Link] Relevance:[2][3][4][5][6][7] mechanistic detail on epoxidation barriers and the "soft spot" at C4-C5.

  • 2-Aminothiazoles in Drug Discovery: Privileged Structures or Toxicophores? Source: Chemico-Biological Interactions (2020).[2][4][6][8] URL:[Link] Relevance: Comprehensive review of the structural alerts and mitigation strategies.[2]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter (2024). URL:[Link] Relevance: Strategies for reducing basicity and lipophilicity to improve cardiac safety.[9]

  • A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity. Source: Journal of Mass Spectrometry (2019).[5] URL:[Link] Relevance: Detailed protocol for the GSH trapping assay described in Module 1.

Sources

Technical Support Center: Thiazole Derivatives Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving ambiguous peaks in the mass spectrometry of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the expertise to confidently interpret your mass spectra and overcome common analytical challenges.

Section 1: Understanding Thiazole Fragmentation

The key to resolving ambiguity in mass spectrometry is a foundational understanding of how your molecules of interest behave in the instrument. Thiazole derivatives, a common scaffold in pharmaceuticals, exhibit characteristic fragmentation patterns.[1] This section will delve into the typical fragmentation pathways to help you anticipate and interpret your spectra.

FAQ: What are the primary fragmentation patterns I should expect from my thiazole-containing compound?

Thiazole derivatives generally produce abundant molecular ions, which is an excellent starting point for structural elucidation.[1] The fragmentation is often specific and can be categorized as follows:

  • Thiazole Ring Cleavage: A common fragmentation pathway involves the cleavage of the thiazole ring itself. This can occur at the 1,2- and 3,4-bonds of the ring.[2] The resulting fragment ions can help identify the core structure.

  • Side-Chain Fragmentation: The substituents on the thiazole ring play a significant role in the overall fragmentation pattern. Expect to see losses of functional groups from the side chains. For example, compounds with ester groups may show a characteristic loss of the alkoxy group.

  • "Ortho-Effect": If you have adjacent methyl and ester substituents (at C-4 and C-5), you may observe an "ortho-effect" on electron impact, leading to a specific fragmentation pattern that can confirm the substitution pattern.[1]

  • Loss of Small Molecules: Depending on the overall structure, you may observe the loss of small, stable neutral molecules such as CO, N₂, or HCN.[3][4]

Below is a generalized fragmentation pathway for a substituted thiazole derivative.

M [M]+• (Molecular Ion) F1 Fragment 1 (Ring Cleavage) M->F1 Ring Opening F2 Fragment 2 (Side-chain Loss) M->F2 -R F3 Fragment 3 (Small Molecule Loss) M->F3 -XY

Caption: Generalized fragmentation pathways for thiazole derivatives.

Section 2: Troubleshooting Ambiguous Peaks

Ambiguous peaks in a mass spectrum can arise from a variety of sources. This section provides a systematic approach to identifying and resolving these issues.

Q1: I am seeing a peak that is not my parent ion or an expected fragment. What could it be?

This is a common issue that can often be attributed to one of the following:

  • Isobaric Interference: This occurs when a metabolite or an impurity has the same nominal mass as your target analyte.[5] These interfering compounds can co-elute with your analyte, leading to a composite peak.

    • Expert Insight: Isobaric metabolites are a significant challenge in drug metabolism studies, as they can have the same MRM transitions as the parent drug.[5]

  • Isotopes: The presence of isotopes, particularly sulfur (³⁴S) in the thiazole ring and chlorine (³⁷Cl) or bromine (⁸¹Br) if present in your structure, will result in M+2 or M+4 peaks.[6]

  • Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules like acetonitrile ([M+ACN+H]⁺).[3]

  • In-source Fragmentation/Reactions: Some compounds can be unstable in the ion source and undergo fragmentation or rearrangement before mass analysis.[7]

Here is a workflow to help you diagnose the source of an unexpected peak:

Start Ambiguous Peak Observed CheckIsotopes Check Isotope Pattern (M+2, M+4) Start->CheckIsotopes CheckAdducts Calculate Common Adducts ([M+Na]⁺, [M+K]⁺, etc.) CheckIsotopes->CheckAdducts No Isotope Peak is an Isotope CheckIsotopes->Isotope Yes HRMS Perform High-Resolution MS (HRMS) CheckAdducts->HRMS No Adduct Peak is an Adduct CheckAdducts->Adduct Yes MSMS Perform MS/MS Analysis HRMS->MSMS Same Elemental Composition Isobaric Isobaric Interference Likely HRMS->Isobaric Different Elemental Composition Fragment In-source Fragment or Rearrangement Product MSMS->Fragment Fragments Match Parent Ion Unknown Further Investigation Needed MSMS->Unknown Fragments Do Not Match Parent Ion

Caption: Troubleshooting workflow for ambiguous peaks.

Q2: My peak shape is poor (broadening or splitting). What is causing this?

Poor peak shape can compromise both identification and quantification. The common culprits are:

  • Chromatographic Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Poor Chromatography: Suboptimal mobile phase, gradient, or column choice can result in peak tailing or broadening.

  • Instrumental Problems:

    • Leaks: A leak in the system can lead to a loss of sensitivity and poor peak shape.[8]

    • Contamination: A dirty ion source or mass analyzer can cause peak tailing and a noisy baseline.[9]

Troubleshooting Protocol: Improving Peak Shape

  • Reduce Sample Concentration: Dilute your sample and re-inject to see if peak shape improves.

  • Optimize Chromatography:

    • Review your mobile phase composition and gradient profile.

    • Ensure you are using a suitable column for your analyte's polarity.

  • System Check:

    • Perform a leak check of your LC and MS systems.[8]

    • Clean the ion source according to the manufacturer's recommendations.

Q3: I am struggling with low signal intensity for my thiazole derivative. How can I improve it?

Low signal intensity can make it difficult to detect and quantify your analyte.[10] Consider the following:

  • Ionization Efficiency: The choice of ionization technique is crucial. Electrospray ionization (ESI) is commonly used, but atmospheric pressure chemical ionization (APCI) may be better for less polar compounds.[10]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can suppress the ionization of your analyte.[11][12]

  • Derivatization: Chemical derivatization can be employed to improve the ionization efficiency of your analyte.[13][14][15] This involves reacting your analyte with a reagent that introduces a readily ionizable group.

Protocol: Assessing and Mitigating Matrix Effects

  • Post-Column Infusion: This qualitative method helps to identify regions in your chromatogram where ion suppression or enhancement occurs.[16]

  • Post-Extraction Spiking: This quantitative method compares the response of your analyte in a clean solvent versus a post-extracted blank matrix to calculate the matrix factor.[11]

  • Mitigation Strategies:

    • Improve Sample Preparation: Use a more effective sample cleanup method (e.g., solid-phase extraction) to remove interfering matrix components.

    • Modify Chromatography: Adjust your chromatographic method to separate your analyte from the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

Parameter Possible Cause Recommended Action
Ambiguous Peak Isobaric InterferenceHigh-Resolution MS, MS/MS
IsotopeCheck for expected isotopic pattern (e.g., M+2 for S, Cl)
Adduct FormationCheck for common adducts ([M+Na]⁺, [M+K]⁺)
Poor Peak Shape Column OverloadDilute sample
Poor ChromatographyOptimize LC method
System LeakPerform leak check
Low Signal Intensity Poor IonizationOptimize ionization source parameters, try a different ionization technique
Matrix EffectsImprove sample cleanup, use a stable isotope-labeled internal standard
DerivatizationConsider chemical derivatization to enhance ionization

Section 3: Advanced Techniques for Structural Elucidation

When dealing with particularly challenging spectra, advanced mass spectrometry techniques can provide the necessary clarity.

FAQ: When should I use High-Resolution Mass Spectrometry (HRMS) versus Tandem Mass Spectrometry (MS/MS)?
  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the accurate mass of an ion, which allows you to calculate its elemental composition.[17] This is invaluable for distinguishing between isobaric compounds that have the same nominal mass but different elemental formulas.

  • Tandem Mass Spectrometry (MS/MS): Use MS/MS to obtain structural information by fragmenting a specific precursor ion and analyzing the resulting product ions.[2] This is essential for confirming the identity of a compound and for differentiating between isomers.

Experimental Workflow: Combining HRMS and MS/MS

  • Initial Analysis: Acquire a full-scan HRMS spectrum to determine the accurate mass of the parent ion and any other significant peaks.

  • Elemental Composition: Use the accurate mass to propose possible elemental formulas for the ions of interest.

  • MS/MS Analysis: Perform MS/MS on the parent ion and any ambiguous peaks to obtain fragmentation patterns.

  • Structure Confirmation: Compare the observed fragmentation patterns with known fragmentation pathways for thiazole derivatives or with reference spectra to confirm the structure.

The combination of these techniques provides a powerful tool for the unambiguous identification of thiazole derivatives and their metabolites.[7]

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Multiple tandem mass spectrometry-based investigation of the behaviour of some thiazol-benzimidazolones and 2-benzimidazolylsulfanyl ethanones. PubMed. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. ResearchGate. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]

  • Use of HSEE for investigation of the directionality of thiazole... ResearchGate. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available at: [Link]

  • HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. PubMed. Available at: [Link]

  • Matrix effects on LC-MS/MS analysis. ResearchGate. Available at: [Link]

  • HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. ResearchGate. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical and in vitro samples. BMC Chemistry. Available at: [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available at: [Link]

  • Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. PubMed. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • Development and Clinical Validation of a Simultaneous Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry Assay for Three Triazole Antifungal Agents and Two Metabolites Enabling Precision Therapeutic Drug Monitoring in Chinese Patients With Hematologic Malignancies. ResearchGate. Available at: [Link]

  • Derivatization for liquid chromatography-mass spectrometry. Available at: [Link]

  • Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide herbicides in environmental waters. Ifremer. Available at: [Link]

  • 5.3 Qualitative estimation of matrix effect. Sisu@UT. Available at: [Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Available at: [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. Available at: [Link]

  • Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC. Available at: [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst. Available at: [Link]

  • Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. PubMed. Available at: [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Available at: [Link]

Sources

Validation & Comparative

Comparative Scaffold Analysis: 2-Aminothiazole vs. 2-Aminobenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the distinction between 2-aminothiazole (2-AT) and its benzo-fused analog, 2-aminobenzothiazole (2-ABT) , is a masterclass in the impact of lipophilicity and electronic delocalization on biological efficacy. While 2-AT serves as a versatile, hydrophilic "fragment" ideal for high-throughput screening and fragment-based drug discovery (FBDD), 2-ABT offers a robust, lipophilic core that frequently exhibits superior membrane permeability and hydrophobic binding affinity, albeit with a distinct metabolic toxicity profile.

This guide provides a technical comparison of these two privileged scaffolds, supported by experimental data, synthesis protocols, and mechanistic insights.

Structural & Physicochemical Divergence

The fundamental difference lies in the fusion of a benzene ring to the thiazole core. This modification alters the electron density of the exocyclic amine and the ring nitrogen, drastically changing the pharmacokinetics (PK).

Feature2-Aminothiazole (2-AT)2-Aminobenzothiazole (2-ABT)Impact on Drug Design
Structure Monocyclic (5-membered)Bicyclic (Fused 5+6 membered)2-ABT allows for π-π stacking interactions in enzyme pockets.
Lipophilicity (LogP) ~0.04 (Hydrophilic)~2.45 (Lipophilic)2-ABT crosses blood-brain barrier (BBB) and cell membranes more effectively.
Electronic Effect Electron-rich C5 positionBenzo-fusion delimits resonance2-AT is highly reactive at C5 (electrophilic substitution); 2-ABT is more stable but sterically demanding.
Basicity (pKa) ~5.39~4.51The benzene ring acts as an electron sink, lowering the pKa of the ring nitrogen, affecting solubility and binding.
Visualization: Electronic & Steric Comparison

The following diagram illustrates the structural evolution and functional sites of both scaffolds.

ScaffoldComparison AT 2-Aminothiazole (2-AT) LogP: ~0.04 High Water Solubility ABT 2-Aminobenzothiazole (2-ABT) LogP: ~2.45 High Membrane Permeability AT->ABT Benzene Fusion C5 C5 Position: Highly Reactive (Electrophilic Attack) AT->C5 Key Derivatization Site Benzo Benzo-Fusion: Increases Lipophilicity Enables π-π Stacking ABT->Benzo Structural Gain

Figure 1: Structural evolution from the hydrophilic 2-AT to the lipophilic 2-ABT, highlighting key pharmacophoric shifts.

Comparative Biological Activity[1][2][3]

Antimicrobial & Antifungal Potency

Experimental data indicates that 2-ABT derivatives often outperform 2-AT analogs in antifungal applications due to the requirement for lipophilic cores to penetrate fungal cell walls.

Experimental Data: MIC Values (µg/mL) Comparison of Schiff base derivatives against representative strains.

Derivative TypeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Insight
2-AT (Unsubstituted) >100>100>100Parent scaffold has negligible intrinsic activity.
2-AT (5-Arylazo) 12.5 - 25.025.0 - 50.025.0Requires C5 substitution to gain potency.
2-ABT (6-Substituted) 4.0 - 8.0 16.0 - 32.04.0 - 8.0 Benzo-ring enhances potency significantly against Fungi and Gram+.
Reference (Ciprofloxacin) 0.5 - 1.00.01 - 1.0N/A2-ABT approaches clinical relevance in specific resistant strains.
Anticancer Activity (Cytotoxicity)

In oncology, 2-ABT derivatives are frequently designed as kinase inhibitors (e.g., PI3K, EGFR) where the fused ring mimics the adenine core of ATP.

Experimental Data: IC50 Values (µM) Cytotoxicity against MCF-7 (Breast Cancer) and A549 (Lung Cancer).[1][2]

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)Mechanism Implicated
2-ABT Derivative (B-2) 8.91 ± 1.38 2.14 ± 0.83 EGFR / PI3K Inhibition
2-ABT Derivative (OMS14) 22.1361.03PI3Kγ Inhibition
2-AT Derivative (Carboxamide) ~20.2>50Tubulin Polymerization Inhibition
Lapatinib (Control) 7.4518.21EGFR/HER2 Inhibitor

Critical Insight: The 2-ABT derivative B-2 demonstrates cytotoxicity comparable to the clinical drug Lapatinib in MCF-7 cell lines, suggesting the benzothiazole core is a viable bioisostere for quinazoline-based drugs.

Experimental Protocol: Synthesis of 2-ABT Schiff Bases

To evaluate these scaffolds, researchers must often synthesize derivatives. The 2-ABT amine is less nucleophilic than 2-AT due to resonance delocalization into the benzene ring, often requiring acid catalysis.

Validated Synthesis Workflow

Objective: Synthesis of (E)-N-(4-chlorobenzylidene)benzo[d]thiazol-2-amine.

Reagents:

  • 2-Aminobenzothiazole (0.01 mol)[3][4]

  • 4-Chlorobenzaldehyde (0.01 mol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[4]

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of 2-aminobenzothiazole in 15 mL of absolute ethanol in a 50 mL round-bottom flask (RBF).

  • Addition: Add 0.01 mol of 4-chlorobenzaldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Without acid, the reaction yield drops significantly due to the lower nucleophilicity of the 2-ABT amine.

  • Reflux: Connect a water condenser and reflux the mixture at 78°C for 6–8 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Toluene:Acetone 8:2). Look for the disappearance of the amine spot.

  • Isolation: Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

Visualization: Synthesis & Mechanism

The following diagram outlines the synthesis and the subsequent biological mechanism (Kinase Inhibition).[5][6]

SynthesisAndMechanism cluster_0 Synthesis Protocol cluster_1 Mechanism of Action (Kinase Inhibition) Step1 Reactants: 2-ABT + Aldehyde Step2 Reflux (EtOH + AcOH) 6-8 Hours Step1->Step2 Step3 Schiff Base Formation (-H2O) Step2->Step3 Target ATP Binding Pocket (EGFR / PI3K) Step3->Target Inhibits Bind1 H-Bonding: N/S Atoms to Hinge Region Target->Bind1 Bind2 Hydrophobic Interaction: Benzo-Ring (π-Stacking) Target->Bind2

Figure 2: Workflow for Schiff base synthesis and the pharmacodynamic mode of action in kinase pockets.

Toxicity & ADME Profiling

While 2-ABT offers higher potency, it carries a "structural alert" regarding toxicity that 2-AT often avoids.

  • Metabolic Activation (2-ABT): The 2-aminobenzothiazole ring is susceptible to N-hydroxylation by CYP450 enzymes. This forms a hydroxylamine intermediate, which can be further converted to a reactive nitrenium ion, potentially causing DNA adducts or genotoxicity.

    • Mitigation: Substitution at the C6 position (e.g., with fluorine or trifluoromethoxy groups) blocks metabolic attack and improves safety profiles (as seen in Riluzole).

  • Solubility (2-AT): 2-AT derivatives are generally more water-soluble, reducing the need for complex formulation strategies (like liposomes) often required for hydrophobic 2-ABT drugs.

Conclusion

  • Choose 2-Aminothiazole (2-AT) if your target requires a hydrophilic fragment, or if you are exploring fragment-based design where low molecular weight and high solubility are paramount.

  • Choose 2-Aminobenzothiazole (2-ABT) if you are targeting hydrophobic pockets (like ATP binding sites in kinases) or require a scaffold with high membrane permeability for CNS targets. However, metabolic stability testing (Ames test, microsomal stability) is mandatory early in the pipeline due to the potential for bioactivation.

References

  • BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Schiff Bases. Retrieved from

  • Al-Wahaibi, L. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from

  • Zhang, X., et al. (2018). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Retrieved from

  • Saeed, S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from

  • Pospisilova, S., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Retrieved from

Sources

Validating the Anticancer Activity of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine: A Comparative In Vivo Guide

[1]

Executive Summary & Compound Profile

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors like Dasatinib (Src/Abl inhibitor) and Dabrafenib (BRAF inhibitor). The specific derivative 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine (DAT-Amine) presents a distinct advantage: the dimethylamino tail significantly enhances aqueous solubility and bioavailability compared to lipophilic thiazole analogs, addressing a common bottleneck in in vivo translation.[1]

This guide outlines a rigorous, self-validating framework to transition DAT-Amine from in vitro hit to in vivo lead. We compare its validation against the Standard of Care (SoC) cytotoxic agent Cisplatin and the structural analog Dasatinib .

Chemical & Pharmacological Profile
FeatureSpecificationBiological Implication
Molecular Weight ~157.24 g/mol High permeability (Fragment-like properties).[1][2]
LogP (Predicted) ~0.5 - 1.2Optimal lipophilicity for oral bioavailability.[1]
Solubility High (Acidic pH)The dimethylamino group (

) allows formulation in saline/citrate buffer, avoiding toxic vehicles like DMSO/Cremophor.[1]
Primary Target Class Kinase / TubulinThiazole-2-amines typically inhibit Src family kinases or CDK enzymes via ATP-pocket binding.

Mechanistic Hypothesis & Signaling Pathway[1]

Before in vivo execution, the mechanism of action (MoA) must be hypothesized to select the correct tumor model.[1] Thiazole-2-amines predominantly act as ATP-competitive Kinase Inhibitors .

Figure 1: Predicted Pharmacodynamic Pathway (Kinase Inhibition)

Caption: The diagram illustrates the competitive binding of DAT-Amine to the ATP pocket of oncogenic kinases (e.g., Src/CDK), blocking downstream phosphorylation of STAT3/Akt, leading to cell cycle arrest and apoptosis.[1]

GDATDAT-Amine(Compound)KinaseOncogenic Kinase(Src / CDK / VEGFR)DAT->KinaseCompetitive BindingATPATP(Cellular Energy)ATP->KinaseBlockedComplexInactive Kinase-Drug ComplexKinase->ComplexInhibitionDownstreamDownstream Effectors(p-STAT3, p-Akt)Complex->DownstreamPrevents PhosphorylationNucleusNuclear Translocation(Blocked)Downstream->NucleusSignal TerminatedOutcomeApoptosis & G1/S ArrestNucleus->OutcomeTumor Regression

Comparative Validation Strategy

To publish high-impact data, you cannot simply show that DAT-Amine works. You must show how it compares to established benchmarks.

The Comparator Matrix
ComparatorRoleRationale
Vehicle Control Negative ControlEstablishes baseline tumor growth kinetics.
Cisplatin Positive Control (Cytotoxic)The "Gold Standard" for solid tumors. High efficacy but high toxicity (weight loss). Used to benchmark potency .
Dasatinib Positive Control (Targeted)Structurally similar (thiazole core).[1] Used to benchmark selectivity and side-effect profile .

In Vivo Experimental Protocol: The 28-Day Xenograft Model

Objective: Determine the Tumor Growth Inhibition (TGI) and tolerability of DAT-Amine in BALB/c nude mice bearing HCT116 (Colorectal) or MCF-7 (Breast) xenografts.

Phase I: Formulation & Maximum Tolerated Dose (MTD)

Do not skip this step. Thiazoles can induce acute neurotoxicity if overdosed.[1]

  • Formulation: Dissolve DAT-Amine in 50 mM Citrate Buffer (pH 4.0) . The basic amine ensures solubility without DMSO.

  • Dosing: Administer single bolus doses (10, 30, 100 mg/kg IP) to non-tumor bearing mice (n=3/group).

  • Observation: Monitor for 48 hours. Look for piloerection, lethargy, or seizures.[1] Define the MTD.

Phase II: Efficacy Study (The Core Experiment)

Animal Model: Female BALB/c Nude Mice (6-8 weeks).[1] Tumor Model: HCT116 cells (

1
Step-by-Step Workflow
  • Inoculation (Day -10): Inject cells subcutaneously into the right flank.

  • Randomization (Day 0): When tumors reach 100–150 mm³ , randomize mice into 4 groups (n=8 per group).

    • Group A: Vehicle (Citrate Buffer, IP, QD).[1]

    • Group B: Cisplatin (3 mg/kg, IP, Q3D) - High Toxicity benchmark.[1]

    • Group C: DAT-Amine Low (25 mg/kg, IP, QD).[1]

    • Group D: DAT-Amine High (50 mg/kg, IP, QD).[1]

  • Treatment (Day 0–21): Administer treatments. Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Termination (Day 22): Euthanize. Harvest tumors for weight and IHC (Ki67, Cleaved Caspase-3).[1]

Figure 2: Experimental Workflow & Decision Tree

Caption: The critical path for in vivo validation, including Go/No-Go decision gates based on toxicity and efficacy data.

WorkflowStartCompound Synthesis(>98% Purity)MTDMTD Study(Non-Tumor Mice)Start->MTDFail_ToxModify Structure(Too Toxic)MTD->Fail_ToxNeurotoxicity observedXenograftHCT116 Xenograft(Tumor Vol: 100mm³)MTD->XenograftSafe Dose EstablishedTreatVehicleCisplatinDAT-AmineXenograft->TreatAnalysisData Analysis(TGI% & Body Weight)Treat->AnalysisSuccessPublishable Lead(TGI > 50%, Wt Loss < 10%)Analysis->SuccessHigh Efficacy/Low ToxFail_EffNo Efficacy(TGI < 30%)Analysis->Fail_EffTumor Growth Unchecked

Data Presentation & Interpretation

When publishing, present your data in a comparative table emphasizing the Therapeutic Index .[1] A compound that shrinks tumors less than Cisplatin but causes zero weight loss is often more valuable in modern drug discovery.

Mock Data: Expected Results for a Valid Lead

Use this structure to organize your raw data.

Treatment GroupDose (mg/kg)ScheduleTumor Vol. (

) Day 21
TGI (%)*Body Weight Change (%)Interpretation
Vehicle -QD

-+5%Normal tumor progression.[1]
Cisplatin 3Q3D

62.5% -18% Potent but highly toxic (near ethical limit).[1]
DAT-Amine 50QD

51.6% -2%Superior Safety Profile. Slightly lower potency than Cisplatin, but significantly better tolerability.

*TGI (Tumor Growth Inhibition) =

1

Critical Analysis:

  • If DAT-Amine achieves TGI > 50% with < 10% body weight loss, it is a validated hit.[1]

  • If DAT-Amine causes > 15% weight loss, the dimethylamino tail may be causing off-target CNS effects (common in amines); consider salt modification.

References

  • Das, J., et al. (2006).[1] "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry.

  • Gomha, S. M., et al. (2015).[1] "Thiazole-based heterocycles: synthesis and potential anticancer activity."[3][4][5][6][7][8][9] Chemistry Central Journal.

  • National Cancer Institute (NCI). "In Vivo Xenograft Protocols for Solid Tumors." NCI Developmental Therapeutics Program.

  • Workman, P., et al. (2010).[1] "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer. [1]

Benchmarking the Antibacterial Spectrum of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of Multi-Drug Resistant (MDR) pathogens has forced a re-evaluation of classic pharmacophores. Thiazole derivatives—historically significant in agents like sulfathiazole—are currently witnessing a renaissance due to their metabolic stability and ability to disrupt bacterial DNA gyrase and cell wall synthesis.

This guide provides a rigorous framework for benchmarking novel thiazole derivatives against current Standards of Care (SoC). It moves beyond simple potency (MIC) to evaluate the Therapeutic Index (TI) , ensuring that new candidates are not merely cytotoxic agents masquerading as antibiotics.

Part 1: The Comparative Landscape

To validate a novel thiazole series (designated here as Series T ), one must compare it against antibiotics with overlapping mechanisms of action.

Selection of Reference Standards

Benchmarking requires "apples-to-apples" mechanistic comparisons.

  • Primary Comparator (Gram-Negative): Ciprofloxacin. Rationale: Thiazoles often target DNA gyrase (GyrB), similar to fluoroquinolones.

  • Primary Comparator (Gram-Positive): Vancomycin. Rationale: Essential for benchmarking against MRSA (Methicillin-Resistant S. aureus).

  • Negative Control: DMSO (1%). Ensures solvent toxicity does not skew data.

Part 2: Minimum Inhibitory Concentration (MIC) Benchmarking

The MIC is the foundational metric for potency. However, reproducibility is often compromised by inoculum variations. The following protocol adheres to CLSI M07-A10 standards to ensure data integrity.

Representative Benchmarking Data

The following table illustrates a standardized dataset comparing a novel Thiazole-Pyrazoline hybrid (T-402) against SoC.

OrganismStrain TypeCiprofloxacin (µg/mL)Vancomycin (µg/mL)Thiazole T-402 (µg/mL) Interpretation
S. aureusATCC 29213 (Wild Type)0.251.00.5 Highly Potent
S. aureusATCC 43300 (MRSA)>321.02.0 Retains Activity
E. coliATCC 25922 (Wild Type)0.015>648.0 Moderate Activity
P. aeruginosaATCC 27853 (MDR)0.5>64>64 Inactive (Efflux likely)

Key Insight: Thiazole derivatives often show superior efficacy against Gram-positive cocci (including MRSA) but struggle against the double-membrane permeability barrier of P. aeruginosa unless specifically functionalized with cationic side chains.

Protocol: CLSI Broth Microdilution

Objective: Determine the lowest concentration inhibiting visible growth.[1]

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prevent false resistance due to cation chelation (Ca²⁺/Mg²⁺).

  • Inoculum Standardization:

    • Prepare a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:150 to achieve a final well concentration of

      
       CFU/mL .
      
  • Compound Dilution:

    • Prepare stock in 100% DMSO.

    • Perform 2-fold serial dilutions in 96-well plates (Range: 64 µg/mL to 0.06 µg/mL).

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

Workflow Visualization

The following diagram outlines the critical decision nodes in the MIC/MBC workflow.

MIC_Workflow Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (CAMHB Media) Start->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Readout Visual Turbidity Check Incubation->Readout Decision Is Turbidity Visible? Readout->Decision Result_MIC Record MIC (Lowest Clear Well) Decision->Result_MIC No Result_Resistant Record as Resistant (> Highest Conc) Decision->Result_Resistant Yes MBC_Step Plating for MBC (Plate Clear Wells) Result_MIC->MBC_Step Verification

Figure 1: Standardized workflow for MIC determination adhering to CLSI M07-A10 guidelines.

Part 3: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

MIC values are static. To differentiate between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity, time-kill assays are mandatory.

The "3-Log" Rule: A compound is defined as bactericidal if it achieves a


 reduction in CFU/mL (99.9% kill) within 24 hours compared to the initial inoculum.

Experimental Setup:

  • Inoculate broth with

    
     CFU/mL.
    
  • Add Thiazole derivative at 4x MIC .

  • Aliquot at 0, 4, 8, and 24 hours.

  • Plate on agar and count colonies.

Benchmarking Insight:

  • Ciprofloxacin: Rapid bactericidal (2–4 hours).

  • Thiazoles (General): Often exhibit time-dependent bactericidal activity (slower onset, 8–12 hours).

Part 4: Safety & Selectivity (The Therapeutic Index)

A potent antibiotic is useless if it destroys mammalian cells. You must calculate the Selectivity Index (SI) .[2]



Acceptance Criteria:

  • SI < 10: Toxic (Likely failed candidate).

  • SI > 50: Promising lead.

Protocol: MTT Cytotoxicity Assay

Objective: Measure metabolic activity in HEK293 (Kidney) or HepG2 (Liver) cells.

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add serially diluted thiazole compounds; incubate 24h.

  • Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h. Live mitochondria convert yellow MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Measure Absorbance at 570 nm.

Part 5: Structure-Activity Relationship (SAR) Logic

Understanding why a derivative works is as important as if it works. The thiazole ring serves as a scaffold for specific interactions.

Mechanism of Action Inference

Recent studies suggest that the C2 and C4 positions on the thiazole ring are critical for binding to the ATP-binding pocket of bacterial DNA Gyrase B .

SAR_Logic Thiazole Thiazole Core (C3-N / C1-S) Pos_C2 C2 Position (Hydrazone/Amine) Thiazole->Pos_C2 Pos_C4 C4 Position (Aryl/Phenyl) Thiazole->Pos_C4 Pos_C5 C5 Position (Acyl/Ester) Thiazole->Pos_C5 Effect_C2 H-Bonding with Asp73 (Gyrase B) Pos_C2->Effect_C2 Effect_C4 Lipophilicity & Membrane Penetration Pos_C4->Effect_C4 Effect_C5 Pharmacokinetic Stability Pos_C5->Effect_C5

Figure 2: SAR logic map detailing the functional contributions of thiazole ring substituents to antibacterial efficacy.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][4]

  • Swathykrishna, C. S., et al. (2023).[5] Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading Guide for Broth Microdilution. [Link]

Sources

Navigating the Preclinical Maze: A Comparative ADME Profile of Novel 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has never been more pertinent. A significant contributor to the high attrition rate of drug candidates in later developmental stages is an unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Consequently, a thorough and early assessment of these properties is paramount to de-risking projects and focusing resources on compounds with the highest probability of success. This guide provides an in-depth comparative analysis of the ADME properties of a series of novel 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine analogs, a chemical scaffold with burgeoning interest in various therapeutic areas.[1][2][3]

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] However, this scaffold is not without its challenges, including potential metabolic liabilities that can impact a compound's pharmacokinetic profile and safety.[1][4] This guide will delve into the critical in vitro assays that form the cornerstone of early ADME profiling, offering not just protocols but also the rationale behind experimental choices. We will explore how subtle structural modifications to the parent molecule, this compound, can significantly influence its journey through the body.

The Crucial Role of Early ADME Assessment

A comprehensive understanding of a compound's ADME profile allows researchers to make informed decisions, optimize lead compounds, and predict human pharmacokinetics.[5] Key questions that early ADME studies aim to answer include:

  • Absorption: Will the compound be absorbed from the gastrointestinal tract after oral administration?

  • Distribution: Will the compound reach its intended target tissue in sufficient concentrations?

  • Metabolism: How quickly is the compound broken down by the body, and are the resulting metabolites active or potentially toxic?

  • Excretion: How is the compound and its metabolites eliminated from the body?

By addressing these questions early, we can avoid costly late-stage failures and build a robust data package to support the progression of promising candidates.

A Comparative Analysis of Analog ADME Profiles

To illustrate the impact of structural modifications on ADME properties, we will examine a hypothetical series of analogs based on the core structure of this compound.

Parent Compound (Analog A): this compound

Analog B: Introduction of a lipophilic group (e.g., a phenyl ring) to the 2-amino position.

Analog C: Replacement of the dimethylamino group with a more polar morpholine ring.

Analog D: Bioisosteric replacement of the thiazole ring with a thiadiazole.[6]

The following table summarizes the hypothetical, yet representative, in vitro ADME data for this analog series.

ParameterAnalog AAnalog BAnalog CAnalog DFavorable Range
Aqueous Solubility (µM) 15025200120> 50
PAMPA Permeability (Papp, 10⁻⁶ cm/s) 2.58.01.53.0> 2.0 (High)
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B 1.86.51.22.2> 5.0 (High)
Caco-2 Efflux Ratio (B→A / A→B) 1.23.51.11.5< 2.0
Human Liver Microsomal Stability (t½, min) 45156035> 30
Human Plasma Protein Binding (%) 75956080< 90

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally verified results for the specific chemical structures described.

Interpreting the Comparative Data: A Narrative of Structure-ADME Relationships

The hypothetical data reveals a compelling narrative of how subtle chemical changes can dramatically alter a compound's ADME profile.

  • Analog A , our parent compound, exhibits moderate solubility and permeability, with good metabolic stability and moderate plasma protein binding. This profile suggests it could be a viable starting point for optimization.

  • Analog B , with the addition of a lipophilic phenyl group, shows a significant increase in permeability, as expected. However, this comes at the cost of reduced solubility and metabolic stability, and a notable increase in plasma protein binding and a higher efflux ratio. The high efflux ratio suggests it may be a substrate for efflux transporters like P-glycoprotein, which could limit its effective concentration at the target site.[7]

  • Analog C , featuring a more polar morpholine ring, demonstrates improved solubility and metabolic stability, along with lower plasma protein binding. Its permeability, however, is reduced, which could impact oral absorption.

  • Analog D , the thiadiazole bioisostere, presents a balanced profile with good permeability and metabolic stability. Its solubility and plasma protein binding are intermediate between the other analogs.

This comparative analysis underscores the delicate balance that must be achieved in drug design. Optimizing one parameter can often have a detrimental effect on another, highlighting the iterative nature of lead optimization.

Experimental Protocols: A Guide to In Vitro ADME Assays

To ensure the trustworthiness and reproducibility of ADME data, standardized and well-validated protocols are essential. The following sections provide detailed methodologies for the key assays used to generate the data in our comparative analysis.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Behind Experimental Choice: The PAMPA assay is a high-throughput, cell-free method that provides a rapid assessment of a compound's passive permeability.[8][9][10][11] It is an excellent first-tier screen to rank compounds based on their ability to cross a lipid membrane, mimicking the primary mechanism of absorption for many orally administered drugs.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis A Dissolve test compound in DMSO B Prepare donor solution (compound in buffer) A->B G Add donor solution to filter plate B->G C Coat filter plate with lipid solution (e.g., lecithin in dodecane) F Place filter plate on acceptor plate C->F D Prepare acceptor solution (buffer) E Add acceptor solution to acceptor plate D->E E->F H Incubate at room temperature (e.g., 5 hours) G->H I Measure compound concentration in donor and acceptor wells (LC-MS/MS) H->I J Calculate apparent permeability (Papp) I->J

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Preparation of the Donor Plate:

    • A 10 mM stock solution of the test compound in DMSO is diluted with phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM.

  • Preparation of the Acceptor Plate:

    • The wells of a 96-well acceptor plate are filled with 300 µL of PBS (pH 7.4).

  • Lipid Membrane Formation:

    • A 96-well filter plate is coated with 5 µL of a 1% solution of lecithin in dodecane and allowed to impregnate for 5 minutes.

  • Assay Assembly and Incubation:

    • 150 µL of the donor solution is added to the lipid-coated filter plate.

    • The filter plate is then placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated at room temperature for 5 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

Causality Behind Experimental Choice: The Caco-2 permeability assay is considered the "gold standard" for in vitro prediction of human intestinal absorption.[7][12][13][14][15] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that express clinically relevant transporters and enzymes. This assay provides a more comprehensive assessment of permeability, including both passive diffusion and active transport mechanisms.

Caco2_Workflow cluster_culture Cell Culture (21 days) cluster_transport Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B C Monitor monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer C->D E Add test compound to apical (A) or basolateral (B) side D->E F Incubate at 37°C E->F G Sample from receiver compartment at specific time points F->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp (A→B and B→A) and Efflux Ratio H->I

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

    • The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • The test compound (typically at 10 µM) is added to either the apical (donor) or basolateral (donor) side of the monolayer.

    • The plates are incubated at 37°C with orbital shaking.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Sample Analysis:

    • The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.

Liver Microsomal Stability Assay

Causality Behind Experimental Choice: This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[16][17][18][19][20] A compound with high metabolic clearance will have a short half-life in the body, potentially limiting its therapeutic efficacy.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare reaction mixture: Test compound, liver microsomes, and buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Incubate at 37°C with shaking C->D E Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction with cold acetonitrile containing internal standard E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Determine percent of parent compound remaining H->I J Calculate in vitro half-life (t½) I->J

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing the test compound (typically 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Incubation:

    • The reaction mixture is pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of NADPH.

    • The mixture is incubated at 37°C with shaking.

  • Time-Point Sampling:

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is terminated by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • The samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Causality Behind Experimental Choice: The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to interact with its target.[5][21][22][23][24] Only the unbound fraction of a drug is pharmacologically active. The equilibrium dialysis method is a widely accepted and reliable technique for determining the fraction of a compound bound to plasma proteins.

PPB_Workflow cluster_setup Dialysis Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis A Hydrate dialysis membrane B Assemble dialysis unit A->B C Add plasma spiked with test compound to one chamber B->C D Add buffer to the other chamber C->D E Seal the unit D->E F Incubate at 37°C with shaking until equilibrium is reached (e.g., 4-6 hours) E->F G Sample from both plasma and buffer chambers F->G H Determine compound concentration in each sample by LC-MS/MS G->H I Calculate the percentage of plasma protein binding H->I Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent This compound N_Dealkylation N-Dealkylation of Dimethylamino Group Parent->N_Dealkylation CYPs Thiazole_Oxidation Oxidation of Thiazole Ring Parent->Thiazole_Oxidation CYPs Hydroxylation Hydroxylation of Methyl Group Parent->Hydroxylation CYPs Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation UGTs Sulfation Sulfation N_Dealkylation->Sulfation SULTs Thiazole_Oxidation->Glucuronidation UGTs Thiazole_Oxidation->Sulfation SULTs Hydroxylation->Glucuronidation UGTs Hydroxylation->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential Metabolic Pathways for 2-Aminothiazole Derivatives.

Conclusion

The comprehensive in vitro ADME profiling of this compound and its analogs provides invaluable insights for guiding lead optimization efforts. By systematically evaluating key parameters such as solubility, permeability, metabolic stability, and plasma protein binding, we can build a detailed understanding of the structure-ADME relationships within this chemical series. This data-driven approach, grounded in robust and reproducible experimental protocols, empowers researchers to make informed decisions, prioritize compounds with the most promising pharmacokinetic properties, and ultimately increase the likelihood of success in the challenging journey of drug development.

References

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

  • Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • protocols.io. (2021). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Der Pharma Chemica. (2020). Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant. Der Pharma Chemica, 12(1), 1-8. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models. Nature protocols, 2(9), 2111–2119. [Link]

  • Pan, Y. C., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in chemistry, 8, 597155. [Link]

  • Bio-protocol. (2013). Protein Binding by Equilibrium Dialysis. Bio-protocol, 3(21), e945. [Link]

  • Lu, G., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of medicinal chemistry, 57(10), 4364–4379. [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (Basel, Switzerland), 27(15), 4949. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

Sources

Regioisomeric Efficacy Profiling: 4- vs. 5-Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and GPCR ligands. However, the choice between 4-substituted and 5-substituted isomers is rarely arbitrary; it dictates the molecule's electronic profile, metabolic stability, and binding vector.

This guide objectively compares these two regioisomers, demonstrating that while 4-substituted isomers offer superior synthetic accessibility and solubility profiles, 5-substituted isomers frequently provide enhanced metabolic stability and access to deep hydrophobic pockets critical for high-affinity kinase binding.

Structural & Electronic Fundamentals

The thiazole ring is not electronically symmetric. The choice of substitution position fundamentally alters the physicochemical properties of the parent scaffold.

Feature4-Substituted Isomer5-Substituted IsomerImpact on Efficacy
Steric Vector Projects substituents at ~120° relative to the amine.Projects substituents at ~144° relative to the amine.Binding Geometry: C4 often points toward solvent-exposed regions; C5 points into hydrophobic back-pockets (gatekeeper regions).
Electronic Effect Inductive influence dominates.Resonance effects are stronger (direct conjugation with S and N).pKa Modulation: C5-EWG (electron-withdrawing groups) dramatically lower the pKa of the exocyclic amine, affecting H-bond donor capability.
Nucleophilicity C5 remains open and highly nucleophilic.C5 is blocked.Metabolic Stability: Unsubstituted C5 is a "soft spot" for oxidative metabolism (e.g., glutathione conjugation).
Lipophilicity (LogP) Generally lower (more polar surface area exposed).Generally higher (compact hydrophobic core).Permeability: 5-substituents often show better membrane permeability due to shielding of the heteroatoms.

Synthetic Accessibility & Regiochemistry

The primary driver for the prevalence of 4-substituted aminothiazoles in early discovery libraries is synthetic ease. Accessing the 5-position requires more complex orthogonal chemistry.

Comparative Synthetic Workflows

The following diagram illustrates the divergent pathways required to access these isomers. Note the "One-Pot" nature of the 4-isomer versus the multi-step requirement for the 5-isomer.

SyntheticRoutes Start Target: 2-Aminothiazole Scaffold Hantzsch Route A: Hantzsch Synthesis (Condensation) Start->Hantzsch Favors C4 Direct Route B: Electrophilic Substitution (Functionalization) Start->Direct Favors C5 Reagents4 α-Haloketone + Thiourea Hantzsch->Reagents4 Product4 4-Substituted Isomer (High Yield, Scalable) Reagents4->Product4 Step1 Step 1: Bromination (NBS) (Regioselective at C5) Direct->Step1 Step2 Step 2: Suzuki/Stille Coupling Step1->Step2 Product5 5-Substituted Isomer (Requires Catalyst, Purification) Step2->Product5

Figure 1: Divergent synthetic pathways. Route A (Blue) is preferred for high-throughput library generation. Route B (Red) is necessary for lead optimization to block metabolism.

Comparative Efficacy: Case Studies

Case Study A: Kinase Inhibition (The "Gatekeeper" Effect)

In ATP-competitive kinase inhibitors, the 2-aminothiazole often binds to the hinge region via the exocyclic amine (donor) and the thiazole nitrogen (acceptor).

  • 4-Substituted Variants: The substituent typically projects towards the ribose binding pocket or solvent front. This is useful for solubilizing groups (e.g., morpholine tails) but rarely drives potency.

  • 5-Substituted Variants: The substituent projects towards the gatekeeper residue or the hydrophobic back pocket (selectivity pocket). Bulky hydrophobic groups here (e.g., tert-butyl, substituted phenyl) can increase potency by 10-100x by displacing water and filling the hydrophobic void.

Data Summary: Src Kinase Inhibition Potency (IC50) Hypothetical data representative of Dasatinib-series SAR (Lombardo et al., J. Med. Chem.)

CompoundSubstitutionR-GroupIC50 (nM)Interpretation
Cmpd A 4-position-Ph-Cl450Steric clash with solvent front; poor burial of hydrophobic surface.
Cmpd B 5-position-Ph-Cl12 Perfect vector for hydrophobic back-pocket; high affinity.
Cmpd C 4-position-Methyl1200Insufficient van der Waals contact.
Cmpd D 5-position-Methyl350improved fit, but lacks aromatic stacking interactions.
Case Study B: Metabolic Stability (Microsomal Clearance)

The C5 position of thiazoles is electron-rich and prone to oxidation by CYP450 enzymes.

  • 4-Substituted: Leaves the C5 position open. Result: High intrinsic clearance (

    
    ) due to rapid formation of reactive sulfoxides or ring opening.
    
  • 5-Substituted: Blocks the metabolic soft spot. Result: Significantly extended half-life (

    
    ).
    

Experimental Protocols

To validate the efficacy differences in your own program, use the following self-validating protocols.

Protocol A: Regioselective Synthesis Verification

Objective: Ensure you have synthesized the correct isomer before biological testing.

  • Synthesis (4-Isomer): Reflux equimolar amounts of 2-bromoacetophenone and thiourea in ethanol for 2 hours. Precipitate with

    
    .
    
  • Synthesis (5-Isomer): Treat 2-aminothiazole with NBS (1.1 eq) in DMF at 0°C to generate 2-amino-5-bromothiazole. React this intermediate via Suzuki coupling (Boronic acid,

    
    , 
    
    
    
    , Dioxane/Water) to install the C5 substituent.
  • Validation (NOESY NMR): This is the critical check.

    • 4-Substituted: Look for an NOE correlation between the thiazole C5-proton and the substituent's protons.

    • 5-Substituted: Look for an NOE correlation between the thiazole C4-proton and the substituent. Absence of a ring proton signal at ~7.0 ppm usually indicates C5 substitution if C4 is substituted, but chemical shift analysis is less reliable than NOESY.

Protocol B: Metabolic Stability Assay
  • Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sample at t=0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Success Metric: A 5-substituted analog should show <50% of the clearance rate of its 4-unsubstituted counterpart to be considered a "metabolic fix."

Decision Matrix & Workflow

Use this logic flow to select the correct isomer for your stage of drug development.

DecisionMatrix Start Start: Scaffold Selection Question1 Is the primary goal High-Throughput Screening (HTS)? Start->Question1 Branch4 Prioritize 4-Substituted Question1->Branch4 Yes Branch5 Analyze Binding Pocket / ADME Question1->Branch5 No (Lead Opt) Reason4 Reason: Ease of synthesis (Hantzsch). Low cost library expansion. Branch4->Reason4 Question2 Does the pocket require a deep hydrophobic vector OR is C5 oxidation a liability? Branch5->Question2 Select5 Prioritize 5-Substituted Question2->Select5 Yes Select4_2 Revert to 4-Substituted Question2->Select4_2 No Reason5 Reason: Blocks metabolism. Accesses gatekeeper residues. Select5->Reason5 Reason4_2 Reason: Solvent exposed region. Need for solubility tails. Select4_2->Reason4_2

Figure 2: Strategic decision tree for isomer selection during Hit-to-Lead optimization.

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Charris, J. E., et al. (2005). "Synthesis and antifungal activity of 2-amino-5-substituted-thiazole derivatives." Farmaco.

  • BenchChem. "A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery." (General reference for synthetic protocols cited in Section 2).

Sources

An Independent Verification and Comparative Guide to Published Synthesis Protocols for 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Meloxicam and the antibiotic Sulfathiazole.[1][2] Its prevalence in biologically active compounds drives a continuous need for efficient, reliable, and scalable synthetic protocols. This guide provides an in-depth, objective comparison of three frequently published methods for synthesizing 2-aminothiazoles, moving beyond a simple recitation of steps to analyze the underlying chemical principles and practical considerations for laboratory application. The protocols selected for this analysis are the cornerstone Hantzsch synthesis, a prevalent one-pot modification that avoids hazardous intermediates, and a modern microwave-assisted approach that prioritizes speed and efficiency.

All experimental data presented herein is collated from peer-reviewed literature to provide a validated, independent verification of expected outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting a synthetic strategy.

Protocol 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains the most fundamental and widely recognized method for constructing the thiazole ring.[3][4] It is a two-component condensation reaction that covalently links an α-halocarbonyl compound with a thioamide-containing species, most commonly thiourea, to form the 2-aminothiazole core.[5]

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5] The choice of solvent is critical; polar protic solvents like ethanol are often used as they facilitate the dissolution of the starting materials and stabilize the charged intermediates formed during the reaction.

Experimental Protocol: Synthesis of 4-phenylthiazol-2-amine

This protocol is a generalized representation based on numerous literature precedents.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.2 equivalents) and absolute ethanol (20 mL).

  • Reagent Addition: Slowly add a solution of 2-bromoacetophenone (1.0 equivalent) in ethanol (10 mL) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing cold water, which will often precipitate the product.

  • Isolation: Neutralize the solution with a saturated sodium bicarbonate or ammonia solution to a pH of 8-9.[7] The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final 4-phenylthiazol-2-amine.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve Thiourea in Ethanol B Add α-Halo Ketone (2-bromoacetophenone) A->B Slow Addition C Heat to Reflux (3-4 hours) B->C Heating D Cool & Precipitate in Water C->D TLC Monitoring E Neutralize with Base (pH 8-9) D->E F Filter & Wash Solid E->F G Recrystallize from Ethanol F->G cluster_onepot One-Pot Reaction cluster_workup Isolation & Purification A Combine Ketone, Thiourea, & Copper(II) Bromide B Add Solvent (e.g., Ethanol) A->B C Heat to Reflux (4-12 hours) B->C D In-situ α-bromination followed by cyclization C->D E Cool & Pour into Water C->E TLC Monitoring F Basify with Ammonia E->F G Filter & Wash Solid F->G H Recrystallize G->H

Caption: Workflow for a one-pot 2-aminothiazole synthesis.

Discussion of Performance and Advantages

This method offers a significant improvement in safety and convenience over the classic Hantzsch synthesis by avoiding the handling of lachrymatory α-haloketones. [8]Yields are often comparable or even superior to the traditional method. The primary consideration is the need for stoichiometric amounts of the copper salt, which requires removal during work-up. However, the operational simplicity often outweighs this drawback.

Protocol 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. [9]By utilizing microwave irradiation, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner product profiles. [7]This technology can be applied to both the classic Hantzsch reaction and one-pot variations.

Mechanistic Rationale

Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating that is often difficult to achieve with conventional methods. This efficient energy transfer dramatically increases the rate of reaction, shortening the time required to reach completion. The underlying chemical mechanism of the Hantzsch condensation remains the same, but the kinetic profile is significantly altered.

Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-arylthiazoles

This protocol is a generalized procedure based on reports utilizing microwave irradiation for this synthesis. [9][10][11]

  • Setup: In a dedicated microwave reaction vessel, combine the α-bromoacetophenone (1.0 equivalent) and thiourea (1.2 equivalents).

  • Solvent: Add a minimal amount of a high-boiling point, microwave-absorbent solvent like water or ethanol. [9]3. Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 150-300 W) and temperature (e.g., 100-120°C) for a short duration (typically 5-20 minutes).

  • Work-up: After the vessel has cooled, pour the contents into cold water.

  • Isolation: Add a base (e.g., ammonia solution) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize if necessary.

Workflow Diagram

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Isolation & Purification A Combine Reagents in Microwave Vessel B Add Solvent A->B C Seal Vessel & Irradiate (5-20 minutes) B->C D Cool & Precipitate in Water C->D E Basify & Filter D->E F Recrystallize Product E->F

Caption: Workflow for microwave-assisted 2-aminothiazole synthesis.

Discussion of Performance and Advantages

The most significant advantage of microwave-assisted synthesis is the dramatic reduction in reaction time, which can increase laboratory throughput. [7]Yields are often reported to be higher than conventional heating methods, and the rapid heating can sometimes minimize the formation of side products. [10]The main limitation is the requirement for specialized microwave reactor equipment.

Comparative Performance Data

The following table summarizes typical performance metrics for the three discussed protocols, based on data reported in the cited literature. These values serve as a general guide, as actual results will vary based on the specific substrates and laboratory conditions.

Parameter Protocol 1: Classic Hantzsch Protocol 2: One-Pot (CuBr₂) Protocol 3: Microwave-Assisted
Starting Materials α-Haloketone, ThioureaKetone, Thiourea, CuBr₂α-Haloketone, Thiourea
Typical Reaction Time 3 - 14 hours [7][12]4 - 12 hours [13]5 - 20 minutes [7][9]
Typical Temperature Reflux (e.g., ~78°C in EtOH)Reflux (e.g., ~78°C in EtOH)100 - 120°C [14]
Reported Yield Range 75 - 90% [15]68 - 90% [13]81 - 97% [9]
Key Advantage High reliability, well-establishedAvoids hazardous intermediatesExtremely rapid reaction times
Key Disadvantage Uses toxic/lachrymatory reagentsRequires stoichiometric metal saltRequires specialized equipment

Conclusion and Recommendation

The choice of synthetic protocol for 2-aminothiazoles depends heavily on the specific needs of the researcher, including scale, available equipment, safety considerations, and the nature of the starting materials.

  • The Classic Hantzsch Synthesis remains a viable option when the required α-haloketone is readily available and appropriate safety measures are in place. Its long history provides a wealth of data and troubleshooting information.

  • The One-Pot Synthesis is highly recommended for routine laboratory work. It represents an excellent balance of efficiency, safety, and high yield, making it a more practical choice than the classic Hantzsch method for many applications. [16][13]* The Microwave-Assisted Synthesis is the superior choice for high-throughput synthesis and rapid library generation, provided the necessary equipment is accessible. The significant reduction in reaction time offers a compelling advantage for accelerating drug discovery timelines. [10] By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can select the most appropriate protocol to efficiently and safely synthesize these vital heterocyclic compounds.

References

A complete list of all sources cited within this guide is provided below.

  • Hu, Z., et al. (2012). A facile, efficient one-pot synthesis of 2-aminothiazole derivatives via α-bromination/cyclization process from easily available aromatic methyl ketones. HETEROCYCLES, 85(8), 1939-1948. [Link]

  • De La Torre, J. C., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry. [Link]

  • Ostapiuk, Y. V., et al. (2022). One-Pot Syntheses of Substituted 2-Aminothiazoles and 2-Aminoselenazoles via Meerwein Arylation of Alkyl Vinyl Ketones. ChemistrySelect. [Link]

  • Unknown. (n.d.). Eco-friendly water as a solvent for the one-pot synthesis of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kaur, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Shaaban, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Safari, J., et al. (2018). Asparagine as a Green Organocatalyst for the Synthesis of 2-Aminothiazoles. Polycyclic Aromatic Compounds. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Ghorai, P., et al. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Polycyclic Aromatic Compounds. [Link]

  • Sharma, A., et al. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. International Journal of Molecular Sciences. [Link]

  • Lingampalle, D. L., & Mane, R. A. (2017). An Expeditious Catalyst Free Synthesis of 2-Amino Thiazoles. Der Pharma Chemica. [Link]

  • Ghosh, S., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • Zheng, Y., et al. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Synlett. [Link]

  • Farajisani, N., et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports. [Link]

  • Shaaban, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Malidhanashri, R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]

  • ResearchGate. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. [Link]

  • ResearchGate. (2025). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. [Link]

  • Farajisani, N., et al. (2023). Catalyst-free one-pot three-component synthesis of 2-iminothiazoles from nitroepoxides. SSRN. [Link]

  • Bidin, M. S., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Rahatgaonkar, A. M., et al. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry. [Link]

  • Singh, A., et al. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. World Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. [Link]

  • Journal of Advanced Scientific Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Popiolek, L., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Safari, J., et al. (2016). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Academia.edu. [Link]

  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. [Link]

  • ResearchGate. (2025). Catalyst-Free Efficient Synthesis of 2-Aminothiazoles in Water at Ambient Temperature. [Link]

  • Jadhav, S. A., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. [Link]

  • Academia.edu. (n.d.). Reinvestigation of a modified Hantzsch thiazole synthesis. [Link]

  • Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. [Link]

Sources

A Senior Application Scientist’s Guide to the Statistical Validation of High-Throughput Screening Data for Aminothiazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of statistical methodologies for the validation of high-throughput screening (HTS) data, with a specific focus on the nuances presented by aminothiazole-based compound libraries. As researchers and drug development professionals, our goal is not merely to identify "hits," but to ensure these hits are statistically significant, reproducible, and represent genuine biological activity. This requires a multi-layered validation strategy that is both robust and self-correcting. We will move beyond procedural lists to explore the causality behind our choices, ensuring every step contributes to the integrity of our final validated hit list.

A particular challenge with certain heterocyclic scaffolds, such as the 2-aminothiazole core, is their potential to act as "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[1][2] These molecules can produce false-positive signals through a variety of non-specific mechanisms, including compound aggregation, redox cycling, or interference with assay detection technologies.[3] Therefore, a rigorous and statistically sound validation workflow is not just best practice—it is essential to avoid costly and time-consuming progression of artifactual hits.

Section 1: The Foundation of a Robust Screen: Initial Quality Control

Before any meaningful hit identification can occur, we must first validate the quality of the screen itself. This is achieved by scrutinizing the performance of each assay plate. The primary objective is to ensure that the assay can reliably distinguish a true signal from background noise across thousands of wells.[4]

Beyond Signal-to-Background: The Primacy of the Z'-Factor

For years, metrics like the Signal-to-Background (S/B) ratio were used as a quick measure of assay quality. However, S/B is a limited metric because it completely ignores data variability.[5] Two assays can have identical S/B ratios but vastly different levels of reproducibility.

The industry standard for assessing HTS assay quality is the Z'-factor .[4][6] This statistical parameter provides a more holistic measure by incorporating the means and standard deviations of both the positive and negative controls.[5][6]

Formula for Z'-Factor:

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

The Z'-factor effectively quantifies the separation between the distributions of the positive and negative controls.[6]

Comparison of Key QC Metrics
MetricCalculationProsCons
Signal-to-Background (S/B) Mean(Positive Control) / Mean(Negative Control)Simple and intuitive to calculate.[5]Ignores data variability; can be misleading.[5]
Signal-to-Noise (S/N) (Mean(Pos) - Mean(Neg)) / SD(Neg)Accounts for background variability.Does not consider the variability of the positive signal.
Z'-Factor 1 - (3σp + 3σn) / |μp - μn|Incorporates variability of both controls.[5][7] Provides a single, dimensionless value for comparing assay quality.[4]Assumes data is normally distributed.[8] Can be less reliable for assays with weak positive controls.

Interpretation of Z'-Factor Values:

  • Z' ≈ 1.0 : An ideal assay with excellent separation.[6]

  • 0.5 ≤ Z' < 1.0 : An excellent assay, considered the benchmark for high-quality screens.[6][9]

  • 0 < Z' < 0.5 : An acceptable, but marginal assay. Data may be noisy, increasing the risk of false positives and negatives.[6]

  • Z' ≤ 0 : An unacceptable assay. There is too much overlap between control signals to reliably identify hits.[8]

Protocol: Calculating Plate-Level Z'-Factor
  • Data Collection : For each 384-well plate, ensure you have a sufficient number of control wells (e.g., 16 positive controls and 16 negative controls).

  • Calculate Means : Compute the arithmetic mean of the raw signal values for all positive controls (μp) and all negative controls (μn).

  • Calculate Standard Deviations : Compute the standard deviation for the positive control signals (σp) and negative control signals (σn).

  • Apply Formula : Insert the calculated values into the Z'-factor formula.

  • Set Acceptance Criterion : Establish a minimum Z'-factor for plate acceptance (e.g., Z' ≥ 0.5). Any plate failing to meet this criterion should be flagged for review or excluded from the primary analysis.

Section 2: Correcting for Reality: Data Normalization and Systematic Error

HTS data is rarely perfect. Systematic errors, such as temperature gradients across an incubator, slight variations in reagent dispensing, or detector biases, can create artificial patterns in the data.[10][11][12][13] These patterns can lead to the false identification of entire rows, columns, or edges of a plate as "hits".[13] Normalization aims to correct these biases, making data comparable across different plates and runs.[8]

Workflow for Data Pre-processing and Normalization

HTS_Normalization_Workflow RawData Raw Plate Data QC Plate-Level QC (Z'-Factor > 0.5) RawData->QC ErrorDetect Systematic Error Detection QC->ErrorDetect Plates Pass Normalization Data Normalization ErrorDetect->Normalization Bias Identified NormalizedData Normalized, Corrected Data Normalization->NormalizedData

Robust Z = (x - median(X)) / (1.4826 * MAD(X))

Caption: A multi-step workflow for hit confirmation and validation.

Step 1 & 2: Re-testing and Dose-Response

The first step is to re-test the primary hits, often in triplicate, at the original screening concentration to ensure the activity is reproducible. [14]Compounds that confirm are then tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (e.g., IC50/EC50) and efficacy. This step helps weed out compounds that are only active at very high concentrations, a common trait of non-specific actors.

Step 3: The Crucial Role of Orthogonal Assays

An orthogonal assay is one that measures the same biological endpoint as the primary screen but uses a different detection technology or mechanism. [14][15][16]This is arguably the most powerful tool for eliminating false positives arising from assay interference. [3][17]If a compound is a true modulator of the target, its activity should be independent of the measurement technology.

Example Orthogonal Assay Strategy:

Primary Assay TechnologyPotential Interference SourceRecommended Orthogonal AssayRationale
Fluorescence Intensity Compound is autofluorescent or a quencher.AlphaLISA® or HTRF® Ratiometric and time-resolved detection minimizes interference from prompt fluorescence.
Luciferase-based Compound directly inhibits the luciferase enzyme. [7]Label-free (e.g., SPR) Directly measures binding to the target protein, completely bypassing the reporter enzyme system. [14]
Biochemical (Enzyme) Compound forms aggregates that non-specifically inhibit the enzyme. [3]Cell-based Functional Assay Confirms activity in a more physiologically relevant context where aggregation may be less likely. [18]
Protocol: Generic Orthogonal Assay Confirmation
  • Select Assay : Choose an orthogonal assay with a fundamentally different detection principle from the primary screen. [14][17]2. Procure Compound : If not already done, purchase or re-synthesize a powder sample of the hit compound to ensure its purity and identity. [14]3. Generate Dose-Response : Perform a full 10-point dose-response curve in the orthogonal assay.

  • Compare Potencies : Compare the IC50/EC50 value obtained from the orthogonal assay with the primary assay.

  • Set Acceptance Criterion : A common rule of thumb is that the potencies should be within a 3- to 4-fold range of each other. [14]A significant discrepancy suggests the original hit was an artifact of the primary assay's technology.

Section 5: Final Validation and Advanced Considerations

For the highest-priority hits that have passed through the confirmation cascade, direct evidence of a physical interaction with the target is the final piece of the validation puzzle.

  • Biophysical Methods : Techniques like Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), or Nuclear Magnetic Resonance (NMR) can confirm direct binding between the compound and the target protein. [14]* Structure-Activity Relationship (SAR) : Initial SAR exploration by testing commercially available analogs of a hit can provide strong evidence of specific binding. If small structural changes to the compound lead to predictable changes in activity, it is much more likely that the compound is acting via a specific, on-target mechanism. [18]* Robust Statistical Models : For quantitative HTS (qHTS) data, where compounds are screened at multiple concentrations, more advanced nonlinear regression models can be employed. Methodologies like Preliminary Test Estimation (PTE) are robust against outliers and variations in data variance (heteroscedasticity), providing more reliable parameter estimates for potency and efficacy. [19][20][21] By implementing this comprehensive, multi-stage statistical validation framework, researchers can confidently navigate the complexities of HTS data, particularly for challenging compound classes like aminothiazoles. This rigorous approach ensures that resources are focused on chemically tractable hits with a confirmed, on-target mechanism of action, laying a solid foundation for successful drug discovery programs.

References

  • Data analysis approaches in high throughput screening. (2014). Vertex AI Search.
  • Robust Analysis of High Throughput Screening (HTS)
  • Standards & Guidelines: Generation & Analysis of High throughput Sequencing Data. Department of Agriculture, Fisheries and Forestry.
  • SciLifeLab & KNIME Help Labs Asses Raw Data
  • Analysis of quantitative high throughput screening data using a robust method for nonlinear mixed effects models. (2020). Scientific Reports.
  • Robust Analysis of High Throughput Screening (HTS)
  • Improved Statistical Methods for Hit Selection in High-Throughput Screening. (2026).
  • Quality control and data correction in high-throughput screening. Universite du Quebec a Montreal.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • How To Optimize Your Hit Identification Str
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). EnzymeLogic.
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response d
  • Detecting and overcoming systematic bias in highthroughput screening technologies: A comprehensive review of practical issues and methodological solutions. (2025).
  • From gene to valid
  • Four Well-Established Strategies Used in Hit Identific
  • Detecting and overcoming systematic bias in high-throughput screening technologies. (2015). Oxford Academic.
  • Reporting data from high-throughput screening of small-molecule libraries. National Human Genome Research Institute (NHGRI).
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). PubMed.
  • Standards & Guidelines: Generation and Analysis of High Throughput Sequencing D
  • HTS Assay Valid
  • High-Throughput Screening D
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. PubMed Central.
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015).
  • On HTS: Z-factor. (2023). LinkedIn.
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response d
  • What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery.
  • Hit Identification (Hit ID).
  • Data normalization methods recommended for the analysis of HTS and HCS... (2015).
  • Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience.
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025).
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC. PubMed Central.
  • Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. (2015). PubMed.
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting.
  • Hypothesis Testing in High-Throughput Screening for Drug Discovery. (2025).
  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (2025).
  • Statistical models for identifying frequent hitters in high throughput screening. (2025).
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC. PubMed Central.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine, a compound within the thiazole class of heterocyclic amines.

The procedures outlined herein are synthesized from established safety data for closely related thiazole derivatives and general principles of hazardous waste management. It is imperative to treat this compound as hazardous waste unless specific analysis confirms otherwise. The causality behind these protocols is rooted in the precautionary principle—mitigating potential risks to personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from analogous thiazole structures, this compound should be handled as a substance that can cause significant irritation and may be harmful upon exposure.[1][2][3]

Primary Hazards:

  • Skin Irritation (H315): Direct contact may cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation can lead to adverse health effects.[2][3]

Data Summary: Hazards and Protective Measures
Hazard StatementDescriptionRequired Personal Protective Equipment (PPE)
H315 Causes skin irritationChemical-resistant gloves (e.g., nitrile), Lab coat
H319 Causes serious eye irritationSafety glasses with side shields or goggles
H335 May cause respiratory irritationUse in a certified chemical fume hood
- Harmful if swallowed/inhaledStandard laboratory hygiene, use in fume hood

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure risks. The following protocol provides a self-validating system for containment and cleanup.

Step 1: Immediate Evacuation and Ventilation

  • Alert all personnel in the immediate vicinity.

  • If the spill is significant or the substance is in powdered form, evacuate the area.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[4][5]

Step 2: Assemble PPE and Spill Kit

  • Don the appropriate PPE as detailed in the table above: double-glove with nitrile gloves, wear a lab coat, and use chemical splash goggles.

  • Obtain a chemical spill kit containing an inert absorbent material such as vermiculite, sand, or earth.[2][5]

Step 3: Containment and Absorption

  • For liquid spills, surround the spill with the inert absorbent material to prevent it from spreading.

  • Carefully cover the spill with the absorbent material, working from the outside in.

  • Allow the material to be fully absorbed.

Step 4: Collection and Initial Disposal

  • Using non-sparking tools (e.g., plastic scoop or dustpan), carefully collect the absorbed material.[5]

  • Place the contaminated absorbent into a clearly labeled, sealable hazardous waste container.

  • Do not seal the container immediately if there is a possibility of gas generation from a reaction.

Step 5: Decontamination of the Spill Area

  • Wipe the spill area with a suitable solvent (e.g., soap and water), followed by clean water.

  • Place all cleaning materials (wipes, paper towels) into the same hazardous waste container.

Step 6: Final Disposal

  • Seal the waste container and affix a hazardous waste label detailing the contents.

  • Store the container in a designated satellite accumulation area for pickup by a licensed waste disposal company.

Core Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound must follow a structured workflow that ensures regulatory compliance and safety. This process begins the moment the chemical is deemed waste.

Workflow Diagram: Chemical Waste Disposal

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal cluster_2 Phase 3: Final Disposition A Waste Generation (Unused reagent, contaminated materials) B Categorize as Hazardous Waste (Thiazole derivative) A->B Step 1 C Segregate Waste (Solid vs. Liquid, avoid incompatibles) B->C Step 2 D Collect in Designated Container (Labeled, sealed, secondary containment) C->D Step 3 E Store in Satellite Accumulation Area D->E F Scheduled Waste Pickup (EH&S or Licensed Contractor) E->F Step 4 G Transport to Central Facility F->G Step 5 H Treatment/Destruction Method (e.g., Incineration) G->H I Final Disposal (Approved Waste Plant) H->I Step 6 J Documentation & Record Keeping I->J Step 7

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Categorization and Segregation:

  • Categorization: This material and its container must be disposed of as hazardous waste.[6] This classification is based on its irritant properties and the general handling requirements for heterocyclic amines.

  • Segregation:

    • Solid Waste: Collect pure, unused compound and contaminated solids (e.g., weigh boats, gloves, absorbent from spills) in a designated, labeled solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled liquid waste container.

    • Incompatibilities: Avoid mixing this waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides to prevent potentially violent reactions.[5][7]

2. Waste Collection and Labeling:

  • Use only chemically compatible, non-reactive containers for waste collection.

  • The container must be in good condition, with a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". List all components of any solution.

3. Decontamination of Empty Containers:

  • Empty containers must be decontaminated before disposal or recycling.

  • A triple-rinse procedure is recommended.[8] Rinse the container three times with a suitable solvent (e.g., ethanol or water, depending on the compound's solubility).

  • The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.

  • After rinsing, puncture or otherwise deface the container to prevent reuse.[6]

4. Final Disposal Arrangements:

  • The primary and most reliable method for disposal is through a licensed chemical waste disposal company.[9] Your institution's Environmental Health & Safety (EH&S) department will manage this process.

  • Store the sealed and labeled waste containers in a designated satellite accumulation area until they are collected by EH&S or a certified contractor.

  • Never dispose of this chemical down the drain or in regular trash.[1] This is critical for preventing environmental contamination.

Environmental Considerations and Conclusion

Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a core tenet of responsible scientific practice. By understanding the hazards, employing proper handling techniques, and following a structured disposal workflow, you ensure the safety of yourself, your colleagues, and the broader community.

References

  • SAFETY D
  • Safety D
  • Thiazole Safety D
  • SAFETY DATA SHEET - Thiazole. (2021). Fisher Scientific.
  • Material Safety D
  • A safety and chemical disposal guideline for Minilab users. Difaem/EPN.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)
  • Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - 4-Methyl-1,3-oxazol-2-amine. (2010). Fisher Scientific.
  • This compound.
  • Eco-Friendly Synthesis of Thiazole Deriv
  • RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol. (2020). Food and Chemical Toxicology.
  • 4-methyl-5-[2-(phosphonooxy)
  • Green Solvents for Eco-Friendly Synthesis of Dimethindene. (2022). Molecules.
  • 4-(2-(Dimethylamino)ethyl)thiazol-2-amine. BLDpharm.
  • This compound. Echemi.
  • 2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethan-1-amine Env. Fate/Transport. U.S. Environmental Protection Agency (EPA).
  • [2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. Sigma-Aldrich.
  • Acute Toxicity: dermal - Registration Dossier. European Chemicals Agency (ECHA).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and handling protocols for 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine, a compound of interest within the broader, biologically significant thiazole class.[1][2][3][4] Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety that protects researchers and ensures the integrity of our work.

Foundational Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks associated with this compound is critical. The Globally Harmonized System (GHS) provides a clear classification of its hazards, which dictates our safety protocols.[5]

This compound is not benign; it presents a multi-faceted hazard profile that necessitates a comprehensive protection strategy. Ingestion, skin contact, and inhalation are all significant routes of exposure with harmful consequences.[5]

Hazard ClassificationGHS Hazard StatementPotential Consequences
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion may lead to systemic toxic effects.[5]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing harm.[5]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to redness, inflammation, and discomfort.[5][6]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationVapors or splashes can cause significant, potentially damaging, eye irritation.[5][6][7]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledInhaling dust or aerosols can result in systemic toxicity.[5]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation can irritate the respiratory tract, leading to coughing and discomfort.[5][6]

The Core Directive: A Multi-Layered PPE Strategy

Given the identified hazards, a multi-layered approach to PPE is mandatory. This is not a checklist to be rushed through but a deliberate system of barriers between the researcher and the chemical agent.

Eye and Face Protection: The Non-Negotiable First Line

Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[5][6]

  • Primary Equipment: Chemical splash goggles that form a seal around the eyes are required.

  • Causality: Goggles provide protection from splashes and airborne particles that could easily bypass the limited coverage of safety glasses. The "serious eye irritation" classification implies that even minor contact could lead to significant injury.[7][8]

  • Enhanced Precaution: When handling larger quantities or if there is a heightened risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection: Preventing Dermal Absorption and Irritation

With dermal harm and skin irritation as known risks (H312, H315), glove selection and use are critical.[5][6]

  • Primary Equipment: Compatible, chemical-resistant gloves are essential. Nitrile gloves are a common starting point for many laboratory chemicals.[9][10]

  • The Self-Validating Protocol:

    • Always Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Proper Donning: Ensure hands are clean and dry before putting on gloves.

    • Avoid Contamination: Use proper glove removal techniques (without touching the glove's outer surface with bare skin) to prevent skin contact.[9]

    • Regular Changes: Gloves should be changed frequently, typically every 30-60 minutes, or immediately if contamination is known or suspected.[11] This mitigates the risk of permeation, where the chemical can pass through the glove material even without visible damage.

    • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[7][9][12]

Body Protection: Shielding Against Incidental Contact
  • Primary Equipment: A chemical-resistant laboratory coat is mandatory.[9]

  • Causality: The lab coat protects street clothes and underlying skin from minor splashes and spills. It should be fully buttoned with sleeves rolled down.

  • Additional Measures: For procedures with a higher risk of significant splashes, consider using a chemically resistant apron over the lab coat. Protective boots may be required depending on the scale of the operation.[9]

Respiratory Protection: Mitigating Inhalation Hazards

The risks of inhalation toxicity and respiratory irritation (H332, H335) make active engineering controls and, where necessary, respiratory protection essential.[5][6]

  • Primary Control: All handling of this compound, especially when it is in a powder form or being transferred, must be performed within a certified chemical fume hood or a similar local exhaust ventilation system.[9][13] This is the most critical step in preventing respiratory exposure.

  • Secondary Protection: If engineering controls are insufficient or during emergency situations like a spill cleanup, a government-approved respirator is required.[9] An N95 respirator may be suitable for unpacking containers where dust is a risk, but a respirator with organic vapor cartridges would be necessary if significant aerosolization is possible.[10] A full respiratory protection program, including fit testing, is required for mandatory respirator use.

Operational and Disposal Plan: From Bench to Waste

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

    • Don all required PPE as outlined in Section 2.

  • Handling:

    • Perform all manipulations that may generate dust or aerosols (e.g., weighing, transferring, preparing solutions) inside a certified chemical fume hood.[13]

    • Avoid breathing any dust or vapor.[9]

    • Keep the container tightly closed when not in use.[7][14]

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Carefully remove and dispose of contaminated gloves and any disposable labware.

    • Wash hands thoroughly after the procedure is complete.[9][12]

Emergency Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading using an inert absorbent material (e.g., sand, silica gel).[14]

  • PPE: Do not attempt cleanup without the appropriate, full PPE, including respiratory protection.

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[8][14]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Containerization: Place waste in clearly labeled, sealed containers.

  • Final Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations, typically through an approved waste disposal plant.[6][7][8] Do not dispose of it in the standard trash or down the drain.

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Designate & Prepare Work Area verify_safety Verify Fume Hood & Safety Shower/Eyewash prep_area->verify_safety don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) verify_safety->don_ppe handle_in_hood Perform All Operations in Fume Hood don_ppe->handle_in_hood keep_closed Keep Container Tightly Closed handle_in_hood->keep_closed decontaminate Decontaminate Work Surface keep_closed->decontaminate remove_ppe Properly Remove & Dispose of Gloves decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect All Contaminated Waste in Labeled Container wash_hands->collect_waste dispose_waste Dispose via Approved Waste Disposal Plant collect_waste->dispose_waste

Caption: Safe Handling Workflow for this compound.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cayman Chemical. (2024, May 24). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Australian Government Department of Health. (2019, December 12). Fatty acid amido propyl dimethylamines: Human health tier II assessment. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530.
  • Fisher Scientific. (2010, March 26). Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.
  • MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Australian Government Department of Health. (2017, June 30). Fatty amines, dialkyl methyl: Human health tier II assessment. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Cascioferro, S., et al. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.
  • MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.